molecular formula C8H11ClN2 B3418463 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride CAS No. 124458-32-8

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B3418463
CAS No.: 124458-32-8
M. Wt: 170.64 g/mol
InChI Key: VYSZQJUFJGTSCJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 170.0610761 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSZQJUFJGTSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617111
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-32-8, 1187830-51-8
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124458-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its unique structural and electronic properties make it a versatile building block for a range of biologically active molecules. This technical guide provides an in-depth analysis of the fundamental properties of its hydrochloride salt, offering researchers and drug development professionals a comprehensive resource. We will explore its physicochemical characteristics, established synthetic routes with mechanistic insights, core biological activities, standard analytical workflows, and critical safety protocols. This document is designed to bridge foundational knowledge with practical application, empowering scientists to leverage this valuable scaffold in their research endeavors.

Section 1: Core Physicochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a bicyclic heteroaromatic amine. The core structure consists of a pyridine ring fused to a tetrahydropyridine ring. The presence of two nitrogen atoms—one a basic aliphatic secondary amine (N6) and the other a weakly basic pyridine nitrogen (N1)—defines its chemical behavior. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for research and development applications.

Key Property Summary
PropertyDataSource(s)
Chemical Structure Chemical Structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 1187830-51-8--INVALID-LINK--[2]
Molecular Formula C₈H₁₁ClN₂--INVALID-LINK--[2]
Molecular Weight 170.64 g/mol --INVALID-LINK--[2]
SMILES (Free Base) C1CNCC2=C1N=CC=C2--INVALID-LINK--[1]
Basicity, Solubility, and Stability
  • Solubility: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents like hexanes or diethyl ether would be negligible. This property is crucial for its use in biological assays and for purification via recrystallization.

  • Stability: The hydrochloride salt is a stable, solid material under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[2] The tetrahydropyridine ring is saturated and generally stable, while the pyridine ring provides aromatic stability.

Section 2: Synthesis and Mechanistic Insights

The construction of the tetrahydronaphthyridine core is a critical step in the synthesis of numerous complex pharmaceutical agents. The most authoritative and widely employed method for creating such fused heterocyclic systems is the Pictet-Spengler reaction .[3][4]

The Pictet-Spengler Reaction: A Mechanistic Overview

Causality: The Pictet-Spengler reaction is the method of choice because it elegantly and efficiently forms the key tetrahydroisoquinoline or related heterocyclic ring system in a single, acid-catalyzed step.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. For the 1,6-naphthyridine system, a 3-(2-aminoethyl)pyridine derivative serves as the starting amine. This reaction is highly valued for its atom economy and its ability to generate structural complexity from relatively simple precursors.[5] While classical Pictet-Spengler reactions are challenging for electron-deficient pyridines, radical-based variations have been developed to overcome this limitation.[6][7][8]

G cluster_start Starting Materials cluster_process Reaction Sequence A 3-(2-Aminoethyl)pyridine Derivative C Acid Catalyst (e.g., HCl) Formation of Iminium Ion A->C B Aldehyde/Ketone (e.g., Glyoxylate) B->C D Intramolecular Cyclization (Electrophilic Attack on Pyridine Ring) C->D Rate-determining step E Deprotonation/Rearomatization D->E F 5,6,7,8-Tetrahydro-1,6-naphthyridine Core E->F caption Generalized Pictet-Spengler Synthesis Workflow

Generalized Pictet-Spengler Synthesis Workflow
Self-Validating Protocol: Generalized Synthesis of the Core Scaffold

This protocol is a generalized representation based on established literature procedures.[5] Each step includes intrinsic checks to validate progress.

  • Step 1: Reactant Preparation & Dissolution

    • To a round-bottom flask equipped with a magnetic stirrer, add the 3-(2-aminoethyl)pyridine starting material (1.0 eq).

    • Dissolve the amine in a suitable solvent (e.g., a mixture of an alcohol and water).

    • Validation: A clear, homogenous solution should be observed.

  • Step 2: Acidification and Carbonyl Addition

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a strong acid, such as concentrated hydrochloric acid, to catalyze the reaction.

    • Add the carbonyl compound (e.g., ethyl glyoxylate, ~1.1 eq) dropwise to the cooled, stirring solution.

    • Validation: A slight exotherm may be noted. The reaction mixture may change color or become cloudy as the iminium intermediate forms. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.

  • Step 3: Cyclization

    • Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for several hours (e.g., 4-24 h).

    • Validation: TLC or LC-MS analysis should show the formation of a new, more polar spot corresponding to the product and the near-complete disappearance of the starting materials.

  • Step 4: Work-up and Isolation

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Validation: A crude product (oil or solid) is obtained.

  • Step 5: Purification and Salt Formation

    • Purify the crude free base using column chromatography on silica gel.

    • Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

    • Validation: A crystalline white or off-white solid is obtained. The final structure and purity should be confirmed by NMR and MS analysis (See Section 4).

Section 3: Core Biological Activities and Therapeutic Potential

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is not merely a synthetic curiosity; it is a cornerstone in the development of potent modulators for critical biological targets. Its rigid, bicyclic structure presents a well-defined three-dimensional shape for interacting with protein binding pockets, while the nitrogen atoms provide key hydrogen bonding capabilities.

RORγt Inverse Agonists for Autoimmune Diseases

A primary application of this scaffold is in the design of inverse agonists for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[5]

  • Mechanism of Action: RORγt is a master transcription factor essential for the differentiation of pro-inflammatory Th17 cells.[9][10] These cells produce cytokines like IL-17, which are major drivers of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[9] An inverse agonist binds to RORγt and stabilizes it in an inactive conformation.[11][12] This prevents the recruitment of co-activator proteins necessary for gene transcription, thereby suppressing Th17 cell development and reducing the production of inflammatory cytokines.[10] The tetrahydronaphthyridine core serves as the central scaffold from which other functional groups are appended to achieve high potency and selectivity for the RORγt ligand-binding domain.[5]

Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have also been developed as a novel class of antiretrovirals known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs).[13]

  • Mechanism of Action: Unlike traditional inhibitors that target the enzyme's active site, ALLINIs bind to a different location on the HIV-1 integrase enzyme—specifically, at the binding site for the host protein LEDGF/p75.[14][15] This binding event does not block the catalytic site directly. Instead, it acts as a "molecular glue," inducing aberrant hyper-multimerization of the integrase protein.[16][17] This drug-induced aggregation prevents the proper formation of the viral core during particle maturation and disrupts subsequent steps like reverse transcription and integration in newly infected cells.[18] This allosteric mechanism represents a powerful strategy for combating HIV, including strains resistant to active-site inhibitors.[15]

G cluster_normal Normal Viral Maturation cluster_inhibited Inhibition by Naphthyridine ALLINI IN_Monomer Integrase (IN) Monomers/Dimers Viral_Core Functional Viral Core IN_Monomer->Viral_Core Proper Assembly IN_Monomer2 Integrase (IN) Monomers/Dimers IN_Agg Aberrant IN Hyper-Multimer IN_Monomer2->IN_Agg Binds allosteric site ALLINI Naphthyridine Derivative (ALLINI) ALLINI->IN_Agg Blocked_Core Non-infectious Virion (Defective Core) IN_Agg->Blocked_Core Blocks Maturation caption Mechanism of Action for ALLINIs

Mechanism of Action for ALLINIs

Section 4: Analytical Characterization Workflow

Confirming the identity, purity, and structure of this compound is paramount. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

G cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment cluster_results Data Interpretation Start Purified Solid (Post-Synthesis) NMR ¹H and ¹³C NMR (in D₂O or DMSO-d₆) Start->NMR MS High-Resolution MS (HRMS-ESI) Start->MS HPLC HPLC-UV Start->HPLC EA Elemental Analysis (CHN) Start->EA NMR_Result Structural Confirmation (Proton/Carbon Skeleton) NMR->NMR_Result MS_Result Exact Mass & Elemental Formula MS->MS_Result Purity_Result Purity >95% HPLC->Purity_Result EA_Result Confirms Salt Stoichiometry EA->EA_Result Final Characterized Compound NMR_Result->Final MS_Result->Final Purity_Result->Final EA_Result->Final caption Comprehensive Analytical Workflow

Comprehensive Analytical Workflow
Protocol for Spectroscopic and Chromatographic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [19]

    • Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.

    • Methodology:

      • Accurately weigh 5-10 mg of the hydrochloride salt.

      • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O is excellent for water-soluble salts but will exchange with N-H protons, causing their signals to disappear. DMSO-d₆ will show these protons.

      • Transfer the solution to a clean, dry NMR tube.

      • Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

    • Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated ring, with characteristic chemical shifts and coupling patterns that confirm the connectivity.[20] The ¹³C NMR will show the expected number of carbon signals.

  • High-Resolution Mass Spectrometry (HRMS) [21][22]

    • Objective: To determine the exact mass of the molecule, which provides irrefutable confirmation of its elemental formula.

    • Methodology:

      • Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

      • Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

      • Acquire the spectrum in positive ion mode.

    • Expected Results: The analysis will detect the protonated free base [C₈H₁₀N₂ + H]⁺. The measured mass should match the calculated theoretical mass to within 5 ppm, confirming the molecular formula C₈H₁₁N₂⁺.

  • High-Performance Liquid Chromatography (HPLC)

    • Objective: To assess the purity of the compound.

    • Methodology:

      • Develop a suitable reverse-phase HPLC method (e.g., C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA or formic acid).

      • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

      • Inject the solution and monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

    • Expected Results: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be ≥95% for research use.[23]

Section 5: Safety, Handling, and Storage

As a heterocyclic amine derivative, this compound requires careful handling. The safety information is extrapolated from safety data sheets (SDS) of structurally related pyridine and heterocyclic compounds.[24][25][26][27][28]

GHS Hazard Identification
Hazard ClassGHS StatementPrecautionary Code
Skin Irritation H315: Causes skin irritation.P280, P302+P352
Eye Irritation H319: Causes serious eye irritation.P280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation.P261, P304+P340
Acute Toxicity (Oral) H302: Harmful if swallowed.P270, P301+P312
Field-Proven Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid or its solutions.

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.

  • Handling Procedures: Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of skin contact, wash immediately with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a pivotal heterocyclic scaffold for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis, analytical characterization, and its significant applications, offering field-proven insights into its utility in modern medicinal chemistry.

Introduction: The Strategic Value of the Tetrahydronaphthyridine Core

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure presents a unique topographical arrangement of hydrogen bond donors and acceptors, making it an ideal "privileged scaffold." This term refers to molecular frameworks that can bind to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutics. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a wide range of experimental conditions.

This guide will provide a detailed exploration of the fundamental properties and applications of this compound, empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Chemical Structure

The core structure consists of a fused pyridine and dihydropyridine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic nitrogen at the 6-position.

Molecular Formula: C₈H₁₁ClN₂[1]

Molecular Weight: 170.64 g/mol [1]

CAS Number: 1187830-51-8[1]

The structural rigidity of the tetrahydro-1,6-naphthyridine scaffold, combined with the presence of a chiral center at the point of fusion, allows for the presentation of substituents in well-defined spatial orientations. This is a key attribute for achieving high-affinity and selective interactions with biological targets.

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValue/InformationSource
Appearance White to off-white solidSupplier Data
Melting Point Data not consistently reported; expected to be a high-melting solid typical of hydrochloride salts.Inferred
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.Inferred
Storage Store at room temperature in a dry, well-ventilated area.[1]

Synthesis of this compound

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a topic of ongoing research, with several synthetic strategies being developed. A prominent and classical approach is the Pictet-Spengler reaction .

The Pictet-Spengler Reaction: A Cornerstone of Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization reaction that forms a tetrahydroisoquinoline or related heterocyclic systems. In the context of 5,6,7,8-tetrahydro-1,6-naphthyridine synthesis, the reaction involves the condensation of a pyridine-ethylamine derivative with an aldehyde or ketone.

A common starting material for this synthesis is 2-(pyridin-4-yl)ethan-1-amine. This precursor can be synthesized from 4-acetylpyridine.

pictet_spengler_workflow cluster_synthesis Synthetic Workflow start 4-(2-Aminoethyl)pyridine intermediate Iminium Ion Intermediate start->intermediate aldehyde Aldehyde/Ketone (e.g., Glyoxylic Acid) aldehyde->intermediate acid Acid Catalyst (e.g., HCl) acid->intermediate cyclization Intramolecular Electrophilic Substitution intermediate->cyclization product 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride cyclization->product signaling_pathway cluster_drug_discovery Therapeutic Applications cluster_autoimmune Autoimmune Diseases cluster_hiv HIV Infection scaffold 5,6,7,8-Tetrahydro- 1,6-naphthyridine Scaffold ror_gamma_t RORγt scaffold->ror_gamma_t Forms basis of Inverse Agonists hiv_integrase HIV-1 Integrase scaffold->hiv_integrase Forms basis of Allosteric Inhibitors th17 Th17 Cell Differentiation ror_gamma_t->th17 Regulates autoimmune Psoriasis, Rheumatoid Arthritis, Inflammatory Bowel Disease th17->autoimmune Contributes to viral_replication Viral Replication hiv_integrase->viral_replication Essential for hiv_infection HIV viral_replication->hiv_infection Drives

References

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential and Application of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile foundation for crafting potent and selective drugs. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a prime example of such a scaffold. Its rigid, bicyclic structure, combined with the presence of nitrogen atoms, provides a unique three-dimensional geometry and hydrogen bonding capabilities that are amenable to a wide range of molecular interactions. This guide delves into the multifaceted applications of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, moving beyond a singular mechanism of action to explore its role in the creation of diverse and impactful therapeutic agents. We will examine how subtle modifications to this core structure unlock distinct pharmacological activities, highlighting its significance for researchers, scientists, and drug development professionals.

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core: A Foundation for Innovation

The 5,6,7,8-tetrahydro-1,6-naphthyridine moiety is a heterocyclic compound featuring a fused pyridine and dihydropyridine ring system. Its structural rigidity and defined stereochemistry make it an attractive starting point for the design of small molecule inhibitors and modulators. The hydrochloride salt form enhances its solubility and stability, facilitating its use in pharmaceutical research and development. While the scaffold itself is not biologically active, it serves as a crucial building block for creating compounds that target a range of proteins and pathways implicated in disease.

Synthesis and Chemical Properties

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a subject of extensive research, with various methods developed to achieve efficient and enantioselective production.[1][2][3][4] These synthetic routes are critical for generating diverse libraries of compounds for screening and optimization.[5] The chemical properties of the scaffold, including its basicity and potential for substitution at multiple positions, allow for fine-tuning of the physicochemical and pharmacokinetic properties of the final drug candidates.

Case Study: RORγt Inverse Agonists for Autoimmune Diseases

The Role of RORγt in Autoimmunity

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells.[1][6] Th17 cells are critical for host defense against certain pathogens but are also key drivers of inflammation in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, through the production of pro-inflammatory cytokines like IL-17A and IL-17F.[1] Therefore, inhibiting the action of RORγt presents a promising therapeutic strategy for these conditions.[1][6]

Mechanism of Action of Tetrahydro-1,6-naphthyridine-based RORγt Inverse Agonists

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been developed as potent and selective inverse agonists of RORγt.[1][2][4][6] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORγt, these compounds suppress the constitutive activity of the receptor, thereby inhibiting the transcription of its target genes, including those encoding IL-17A and IL-17F.

One notable example is TAK-828F, a potent, selective, and orally available RORγt inverse agonist built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[1][6] The scaffold likely provides the necessary orientation for the appended functional groups to interact with key residues in the ligand-binding pocket of RORγt, leading to a conformational change that represses its transcriptional activity.

Signaling Pathway of RORγt Inhibition

RORgt_Pathway cluster_Th17 Th17 Cell RORgt RORγt DNA DNA (IL-17 Promoter) RORgt->DNA Activates Transcription IL17 IL-17A/F Production DNA->IL17 Leads to Inflammation Inflammation IL17->Inflammation Promotes Tetrahydro_Naphthyridine 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivative (e.g., TAK-828F) Tetrahydro_Naphthyridine->RORgt

Caption: RORγt inhibition by a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Case Study: HIV-1 Integrase Allosteric Inhibitors

The Critical Role of HIV-1 Integrase in Viral Replication

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral life cycle. The lens epithelium-derived growth factor (LEDGF/p75) is a host protein that tethers the integrase to the host chromatin, facilitating this integration process. The interaction between integrase and LEDGF/p75 occurs at a specific binding site on the integrase enzyme, making this site an attractive target for antiviral therapy.[7]

Mechanism of Action of Tetrahydro-1,6-naphthyridine-based HIV-1 Integrase Allosteric Inhibitors

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent HIV-1 integrase allosteric inhibitors.[7] These molecules, often referred to as "ALLINIs," bind to the LEDGF/p75-binding site on integrase. However, instead of simply blocking the interaction with LEDGF/p75, they induce an aberrant multimerization of the integrase enzyme.[7] This leads to the formation of non-functional integrase complexes that are unable to properly engage with the viral DNA and the host genome, thereby inhibiting viral replication.[7]

Experimental Workflow for Assessing HIV-1 Integrase Inhibition

HIV_Integrase_Workflow cluster_workflow HIV-1 Integrase Inhibition Assay Start Start Compound_Prep Prepare 5,6,7,8-Tetrahydro- 1,6-naphthyridine Derivatives Start->Compound_Prep Enzyme_Assay Enzymatic Assay with Recombinant HIV-1 Integrase Compound_Prep->Enzyme_Assay Data_Analysis Measure Inhibition of Strand Transfer Activity (IC50) Enzyme_Assay->Data_Analysis Cell_Culture Cell-based Antiviral Assay (e.g., in MT-4 cells) Data_Analysis->Cell_Culture EC50 Determine Antiviral Efficacy (EC50) Cell_Culture->EC50 Cytotoxicity Assess Cytotoxicity (CC50) EC50->Cytotoxicity Selectivity_Index Calculate Selectivity Index (CC50/EC50) Cytotoxicity->Selectivity_Index End End Selectivity_Index->End

References

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Emerging Importance

In the landscape of medicinal chemistry, the identification and optimization of novel heterocyclic scaffolds is a cornerstone of successful drug discovery programs. The 5,6,7,8-tetrahydro-1,6-naphthyridine core, a partially saturated bicyclic heteroaromatic system, has emerged as a privileged scaffold with significant potential across a diverse range of therapeutic areas. Its unique three-dimensional architecture, which can be considered a conformationally restricted analog of piperidine, offers a compelling blend of structural rigidity and synthetic tractability. This guide provides an in-depth technical overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride scaffold, from its synthesis and physicochemical properties to its biological applications and role in structure-activity relationship (SAR) studies.

The hydrochloride salt form of this scaffold is frequently utilized to enhance aqueous solubility and improve handling characteristics, making it particularly amenable to pharmaceutical development. The strategic incorporation of this scaffold into lead compounds has led to the discovery of potent modulators of challenging biological targets, underscoring its value to researchers, scientists, and drug development professionals.

Physicochemical Properties and Design Rationale

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be conceptualized as a bioisosteric replacement for more flexible aliphatic heterocycles like piperidine.[1][2] This structural constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The nitrogen atoms within the bicyclic system provide opportunities for hydrogen bonding interactions and can influence the overall basicity and pharmacokinetic profile of the molecule.

PropertyTypical Range/ValueSignificance in Drug Discovery
Molecular Weight ~134.18 g/mol (free base)Provides a low molecular weight starting point for library synthesis.
logP Variable, depends on substitutionThe tetrahydro-naphthyridine core is relatively polar, aiding in aqueous solubility.
pKa Variable, depends on substitutionThe nitrogen atoms can be protonated, influencing solubility and receptor interactions.
Hydrogen Bond Donors/Acceptors 1-2 donors, 2 acceptorsFacilitates interactions with biological targets.

The decision to employ the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is often driven by the need to introduce conformational rigidity, explore novel chemical space, and improve drug-like properties. Its unique topology allows for the precise positioning of substituents in three-dimensional space, enabling fine-tuning of interactions with target proteins.

Synthetic Strategies: Accessing the Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been approached through various strategies, including both racemic and asymmetric routes. The choice of synthetic pathway is often dictated by the desired substitution pattern and the need for enantiopure material.

Key Synthetic Approaches
  • Pictet-Spengler Reaction: A classical approach involves the condensation of a substituted pyridinylethylamine with an aldehyde or ketone, followed by cyclization.[3][4] This method is versatile but can sometimes suffer from harsh reaction conditions and the formation of side products.

  • Cobalt-Catalyzed [2+2+2] Cyclizations: A more modern and efficient method utilizes the intramolecular cyclization of dialkynylnitriles promoted by a cobalt catalyst and microwave irradiation.[5] This approach allows for the rapid construction of the bicyclic core.

  • Asymmetric Synthesis: The development of enantioselective methods has been crucial for the progression of drug candidates containing this scaffold. One notable example is the asymmetric synthesis of the RORγt inverse agonist TAK-828F, which features a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step to establish the chiral center.[3][4][6]

Experimental Protocol: Asymmetric Synthesis of a Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Intermediate

This protocol is adapted from the synthesis of a key intermediate for the RORγt inverse agonist TAK-828F.[3][4]

Step 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide

  • Charge a high-pressure autoclave vessel with 3-acyl-2-vinylpyridine (1.0 eq), butylated hydroxytoluene (BHT, 0.04 eq), and dry methanol.

  • Stir the resulting mixture at room temperature under ammonia pressure (0.30 MPa) for 2 hours.

  • Seal the vessel and heat to 60°C for 6 hours.

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • The crude product can be carried forward to the next step.

Step 2: Enantioselective Transfer Hydrogenation

  • To a solution of the 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (1.0 eq) in a suitable solvent (e.g., a mixture of dichloromethane and methanol), add a chiral ruthenium catalyst (e.g., RuCl[(R,R)-Tsdpkey]-mes) and a hydrogen source (e.g., formic acid/triethylamine mixture).

  • Stir the reaction at room temperature until complete conversion is observed by LC-MS.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by recrystallization to afford the enantiomerically enriched (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide.[4]

Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Intermediate cluster_0 Step 1: Dihydronaphthyridine Formation cluster_1 Step 2: Asymmetric Reduction 3-Acyl-2-vinylpyridine 3-Acyl-2-vinylpyridine Dihydronaphthyridine Dihydronaphthyridine 3-Acyl-2-vinylpyridine->Dihydronaphthyridine NH3, MeOH, 60°C Tetrahydronaphthyridine Tetrahydronaphthyridine Dihydronaphthyridine->Tetrahydronaphthyridine Chiral Ru Catalyst, HCOOH/NEt3 caption Asymmetric synthesis workflow.

References

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of two nitrogen atoms offer a versatile platform for the design of compounds with a wide array of biological activities. Derivatives of this scaffold have shown promise as potent and selective inhibitors of various enzymes and receptors, making them valuable building blocks in the quest for novel therapeutics.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic pathways to access 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.

Strategic Approaches to the Tetrahydro-1,6-naphthyridine Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine framework can be broadly categorized into two strategic approaches:

  • Construction of the aromatic 1,6-naphthyridine system followed by selective reduction: This is a common and often high-yielding strategy. The initial synthesis of the 1,6-naphthyridine core can be achieved through various classical and modern synthetic methods. Subsequent selective hydrogenation of the pyridine ring bearing the 6-nitrogen affords the desired tetrahydro derivative.

  • Direct construction of the saturated heterocyclic ring: This approach involves building the tetrahydro-1,6-naphthyridine scaffold in a more direct fashion, often through cyclization reactions that establish the final saturated ring system.

This guide will delve into the most prominent and effective methodologies within these strategic frameworks.

Pathway 1: Catalytic Hydrogenation of 1,6-Naphthyridine

The reduction of the fully aromatic 1,6-naphthyridine is a robust and frequently employed method for the synthesis of its 5,6,7,8-tetrahydro counterpart. The choice of catalyst is paramount in achieving high selectivity for the desired product, as over-reduction to the decahydronaphthyridine is a potential side reaction.

Causality Behind Catalyst Selection

The regioselectivity of the hydrogenation of naphthyridine isomers can be controlled by the choice of catalyst. Homogeneous ruthenium catalysts, such as [Ru(p-cymene)I₂]₂, and heterogeneous palladium catalysts exhibit different selectivities. The electronic properties of the pyridine rings play a significant role in the outcome of the reduction with ruthenium catalysts, while a combination of steric and electronic effects governs the selectivity with palladium catalysts.[5] For the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, palladium on carbon (Pd/C) is a commonly used and effective heterogeneous catalyst.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

Objective: To synthesize 5,6,7,8-tetrahydro-1,6-naphthyridine from 1,6-naphthyridine via catalytic hydrogenation.

Materials:

  • 1,6-Naphthyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • A solution of 1,6-naphthyridine in methanol or ethanol is placed in a high-pressure hydrogenation vessel.

  • The vessel is carefully charged with 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • The atmosphere in the vessel is replaced with an inert gas, followed by evacuation.

  • The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases.

  • Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with an inert gas.

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude 5,6,7,8-tetrahydro-1,6-naphthyridine.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary: Catalytic Hydrogenation
ParameterValue/Condition
Substrate1,6-Naphthyridine
Catalyst10% Palladium on Carbon
SolventMethanol or Ethanol
H₂ Pressure50-100 psi
TemperatureRoom Temperature to 50 °C
Reaction Time12-24 hours
Typical YieldGood to Excellent

Visualizing the Hydrogenation Pathway

hydrogenation Naphthyridine 1,6-Naphthyridine Tetrahydro 5,6,7,8-Tetrahydro-1,6-naphthyridine Naphthyridine->Tetrahydro H₂, Pd/C MeOH or EtOH

Caption: Catalytic hydrogenation of 1,6-naphthyridine.

Pathway 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and versatile method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including 5,6,7,8-tetrahydro-1,6-naphthyridines.[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6]

Mechanistic Insights

The reaction proceeds through the initial formation of a Schiff base (iminium ion under acidic conditions) from the pyridinylethylamine and the carbonyl compound. The electron-rich pyridine ring then acts as a nucleophile, attacking the electrophilic iminium carbon to form a spirocyclic intermediate. Subsequent rearrangement and proton loss lead to the formation of the tetrahydro-1,6-naphthyridine ring system. The use of a chiral catalyst can facilitate an enantioselective Pictet-Spengler reaction, leading to the formation of chiral products.[2][3][4]

Experimental Protocol: General Pictet-Spengler Synthesis

Objective: To synthesize a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative via the Pictet-Spengler reaction.

Materials:

  • A suitable 3-(2-aminoethyl)pyridine derivative

  • An aldehyde or ketone (e.g., ethyl glyoxylate)[2][4]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

Procedure:

  • The 3-(2-aminoethyl)pyridine derivative is dissolved in the anhydrous solvent under an inert atmosphere.

  • The aldehyde or ketone is added to the solution.

  • The acid catalyst is added dropwise at a controlled temperature (often 0 °C to room temperature).

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically several hours to overnight, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched, for instance, by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product is typically purified by column chromatography on silica gel.

Data Summary: Pictet-Spengler Reaction
ParameterValue/Condition
Key Reactants3-(2-aminoethyl)pyridine derivative, Aldehyde/Ketone
CatalystProtic or Lewis Acid (e.g., TFA, HCl)
SolventAnhydrous, non-protic (e.g., CH₂Cl₂, Toluene)
Temperature0 °C to reflux
Reaction TimeSeveral hours to overnight
Typical YieldModerate to Good

Visualizing the Pictet-Spengler Reaction

pictet_spengler Reactants 3-(2-Aminoethyl)pyridine + Aldehyde/Ketone Intermediate Iminium Ion Intermediate Reactants->Intermediate Condensation Product 5,6,7,8-Tetrahydro-1,6-naphthyridine Intermediate->Product Intramolecular Cyclization (Acid-catalyzed)

Caption: The Pictet-Spengler reaction pathway.

Pathway 3: Cobalt-Catalyzed [2+2+2] Cyclization

A more contemporary approach to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[9][10] This method offers an efficient route to these heterocycles and is amenable to library synthesis.[10]

Rationale for the [2+2+2] Cyclization Approach

This methodology provides a convergent and atom-economical route to the target scaffold. The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating. The cobalt catalyst facilitates the assembly of the pyridine ring of the naphthyridine system from the two alkyne moieties and the nitrile group.

Experimental Protocol: Cobalt-Catalyzed Cyclization

Objective: To synthesize a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine via a cobalt-catalyzed [2+2+2] cyclization.

Materials:

  • A suitable dialkynylnitrile precursor

  • Cobalt catalyst (e.g., Co(I) complex)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Microwave reactor

Procedure:

  • The dialkynylnitrile precursor and the cobalt catalyst are placed in a microwave-safe reaction vessel.

  • Anhydrous solvent is added, and the vessel is sealed.

  • The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration, as optimized for the particular substrate.

  • After cooling, the reaction mixture is transferred from the vessel and the solvent is removed under reduced pressure.

Purification: The crude product is purified by flash column chromatography.

Data Summary: [2+2+2] Cyclization
ParameterValue/Condition
PrecursorDialkynylnitrile
CatalystCobalt complex
SolventAnhydrous (e.g., 1,2-dichloroethane)
HeatingMicrowave irradiation
Reaction TimeTypically short (minutes to a few hours)
Typical YieldGood to Excellent

Visualizing the [2+2+2] Cyclization

cycloaddition Precursor Dialkynylnitrile Product 5,6,7,8-Tetrahydro-1,6-naphthyridine Precursor->Product Co-catalyst Microwave

Caption: Cobalt-catalyzed [2+2+2] cyclization.

Final Step: Formation of the Hydrochloride Salt

For many pharmaceutical applications, the free base of 5,6,7,8-tetrahydro-1,6-naphthyridine is converted to its hydrochloride salt to improve its solubility and stability.

Experimental Protocol: Hydrochloride Salt Formation

Objective: To prepare this compound from the corresponding free base.

Materials:

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl in isopropanol)

Procedure:

  • The purified 5,6,7,8-tetrahydro-1,6-naphthyridine free base is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • The solution is cooled in an ice bath.

  • A solution of hydrochloric acid in a suitable solvent is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The mixture is stirred in the cold for a short period to ensure complete precipitation.

  • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several reliable and efficient pathways. The choice of a particular route will often depend on the availability of starting materials, the desired substitution pattern on the scaffold, and the scale of the synthesis. Classical methods such as the catalytic hydrogenation of 1,6-naphthyridine and the Pictet-Spengler reaction remain highly relevant and widely practiced. More modern approaches, including cobalt-catalyzed [2+2+2] cyclizations, offer novel and efficient entries into this important class of heterocycles. As the demand for structurally diverse and stereochemically complex drug candidates continues to grow, the development of new and improved synthetic methodologies for accessing the 5,6,7,8-tetrahydro-1,6-naphthyridine core will undoubtedly remain an active area of research. The asymmetric synthesis of these scaffolds, in particular, holds significant promise for the discovery of next-generation therapeutics.[2][3][4]

References

The Emergence of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Analogs: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for target proteins. This guide offers an in-depth technical exploration of the discovery and development of novel 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, structure-activity relationships (SAR), and biological evaluation of these compounds, providing both a theoretical understanding and practical insights into their application.

I. Targeting Autoimmune Disorders: RORγt Inverse Agonists

The Retinoid-related orphan receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation, which plays a pivotal role in the pathogenesis of various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] Consequently, the development of RORγt inverse agonists is a highly pursued therapeutic strategy. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be an exceptional framework for the design of potent and selective RORγt modulators.

A. The Discovery of TAK-828F: An Asymmetric Synthesis Approach

A prime example of a potent RORγt inverse agonist built upon this scaffold is TAK-828F. The initial medicinal chemistry route to this complex molecule relied on a Pictet-Spengler reaction.[2][3] However, this approach presented challenges for large-scale synthesis, including a low overall yield and the need for chiral high-performance liquid chromatography (HPLC) resolution at a late stage.[2]

A more robust and scalable asymmetric synthesis was subsequently developed, highlighting several key chemical transformations.[2][3] This improved route is a testament to the continuous innovation required in process chemistry to advance promising drug candidates.

Key Stages of the Asymmetric Synthesis of the TAK-828F Scaffold:

  • Heck-Type Vinylation: An atom-economical Heck-type vinylation of a chloropyridine derivative using ethylene gas.[2][3]

  • Dihydronaphthyridine Formation: An unprecedented cyclization of a 2-vinyl-3-acylpyridine intermediate mediated by ammonia to form the dihydronaphthyridine core.[2][3]

  • Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the crucial chiral center of the tetrahydro-1,6-naphthyridine ring system.[2][3]

This advanced synthetic strategy is not only more efficient but also avoids chromatographic purification, making it suitable for industrial-scale production.[3]

Experimental Protocol: Asymmetric Synthesis of the Core Scaffold

A detailed experimental protocol for the key steps in the asymmetric synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core of TAK-828F is outlined below.[2][3]

Step 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide

  • A 120 mL autoclave vessel is charged with 3-acyl-2-vinylpyridine intermediate (2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).

  • The resulting mixture is stirred at room temperature under NH3 pressure (0.30 MPa) for 2 hours.

  • The vessel is sealed and heated to 60 °C for 6 hours.

  • After cooling to room temperature, the reaction mixture is concentrated. The assay yield is determined by HPLC.

Step 2: Enantioselective Transfer Hydrogenation

  • A round-bottom flask is charged with the dihydronaphthyridine intermediate, an ammonium formate, a chiral ruthenium catalyst (e.g., chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)), and an appropriate solvent such as acetonitrile.

  • The mixture is stirred at a controlled temperature (e.g., 35 °C) under a continuous nitrogen flow to remove carbon dioxide.

  • The reaction is quenched with an aqueous acid solution (e.g., 1 M citric acid) and extracted with an organic solvent.

Step 3: Deprotection to Yield the Chiral Tetrahydronaphthyridine Core

  • The protected chiral intermediate is dissolved in a suitable solvent system (e.g., THF and 6 M HCl).

  • The mixture is stirred at room temperature for several hours to effect deprotection.

  • The reaction is basified with an aqueous base (e.g., 4 M NaOH) and the product is extracted with an organic solvent.

  • The combined organic layers are concentrated to yield the desired (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide.[3]

B. Biological Evaluation of RORγt Inverse Agonists

The potency of novel 5,6,7,8-tetrahydro-1,6-naphthyridine analogs as RORγt inverse agonists is typically assessed through a series of in vitro assays.

Key Assays for RORγt Inverse Agonist Activity:

  • Fluorescence Resonance Energy Transfer (FRET) Assay: This assay measures the binding of the compound to the RORγt ligand-binding domain (LBD) and its ability to disrupt the interaction with a cofactor peptide.[4]

  • GAL4 Reporter Assay: A cell-based assay where the RORγt LBD is fused to the GAL4 DNA-binding domain. Inhibition of a reporter gene (e.g., luciferase) expression indicates inverse agonist activity.[5]

  • Human Whole Blood (hWB) Assay: This ex vivo assay measures the inhibition of IL-17A production from stimulated human whole blood, providing a more physiologically relevant measure of a compound's activity.[5]

Table 1: Representative Biological Data for RORγt Inverse Agonists

CompoundFRET IC50 (µM)GAL4 Reporter IC50 (µM)hWB IL-17A IC50 (µM)
Analog 1 2.0[1]0.017[4]Data not available
Analog 2 Data not available1.1[4]Data not available

Note: The data presented are for representative compounds from the literature and may not all belong to the 5,6,7,8-tetrahydro-1,6-naphthyridine class but illustrate the typical assays and potency ranges.

II. Combating Viral Infections: Allosteric HIV-1 Integrase Inhibitors

The emergence of drug-resistant strains of the human immunodeficiency virus (HIV) necessitates the development of novel antiviral agents with unique mechanisms of action. The HIV-1 integrase enzyme, which is essential for the integration of the viral genome into the host cell's DNA, is a clinically validated target. A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), targets the binding site of the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75) on the integrase enzyme.[6][7] This interaction promotes aberrant multimerization of the integrase, disrupting the normal replication cycle.[1][6] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed in the design of potent ALLINIs.[6][7]

A. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these analogs typically involves the construction of the core tetrahydronaphthyridine ring followed by diversification at key positions to explore the SAR. A key finding in the SAR studies of this series was the identification of an N-propyl phenyl group as a preferred substituent.[7]

Diagram 1: Generalized Synthetic Approach to HIV-1 Integrase Inhibitors

G A Substituted Pyridine B Ring Formation to Tetrahydronaphthyridine Core A->B Multi-step Synthesis C Functionalization at N-6 B->C Alkylation/Arylation D Functionalization at other positions (e.g., C-3, C-4) C->D Further diversification E Final Analog Library C->E D->E

Caption: A generalized workflow for the synthesis of a library of 5,6,7,8-tetrahydro-1,6-naphthyridine analogs.

While detailed quantitative SAR tables are often proprietary, the general principles guide the optimization of these inhibitors. Key areas of chemical space exploration include the nature of the substituent on the nitrogen at position 6 and modifications on the phenyl ring.

B. Mechanism of Action and Biological Evaluation

The unique mechanism of action of these allosteric inhibitors is a key advantage. By promoting aberrant integrase multimerization, they disrupt a different stage of the viral life cycle compared to traditional integrase strand transfer inhibitors (INSTIs), offering a potential therapeutic option for patients with resistance to existing drug classes.

Biological Evaluation of HIV-1 ALLINIs:

  • Antiviral Assays: The primary evaluation involves cell-based assays to determine the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50).

  • Cytotoxicity Assays: It is crucial to assess the toxicity of the compounds to the host cells to determine the therapeutic index.

  • Pharmacokinetic Studies: Lead compounds are profiled in animal models (e.g., rats) to assess their oral bioavailability, half-life, and other pharmacokinetic parameters.[6]

III. Expanding the Therapeutic Horizon: Kinase Inhibitors and Beyond

The versatility of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold extends beyond immunology and virology. Recent discoveries have highlighted its potential in oncology and other therapeutic areas.

A. Novel CDK5 Inhibitors for Kidney Disease

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer.[8][9] A recent patent application has disclosed a series of novel substituted 1,6-naphthyridines as potent inhibitors of CDK5 for the potential treatment of kidney diseases.[9]

Table 2: Representative CDK5 Inhibition Data

Compound ExampleCDK5 IC50 Range
Example 1 A (<10 nM)
Example 2 B (10–100 nM)
Example 3 C (>100 nM to ≤ 1 µM)
Example 4 D (>1 µM)
Data is presented qualitatively as disclosed in the patent application WO 2021/067569 A1.[9]

Experimental Protocol: CDK5 Kinase Assay

A common method for evaluating CDK5 inhibition is a mobility shift assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[8]

General Steps for an In Vitro Kinase Assay:

  • Preparation: Serial dilutions of the test compound are prepared.

  • Kinase Reaction: A reaction mixture containing the CDK5 enzyme, a suitable substrate (e.g., Histone H1), and ATP is prepared in a kinase buffer. The test compound is added to the reaction.

  • Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

  • Detection: The amount of ADP produced (correlating with kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.[8]

Diagram 2: CDK5 Signaling Pathway and Inhibition

G CDK5 CDK5 ActiveComplex Active CDK5/p25 Complex CDK5->ActiveComplex p25 p25/p39 (Activator) p25->ActiveComplex Phosphorylation Phosphorylation ActiveComplex->Phosphorylation Substrates Downstream Substrates (e.g., Tau, pRB) Substrates->Phosphorylation Inhibitor 5,6,7,8-Tetrahydro-1,6- naphthyridine Analog Inhibitor->ActiveComplex Inhibition

Caption: Simplified schematic of the CDK5 signaling pathway and the point of intervention for the naphthyridine inhibitors.

B. Library Synthesis for Antituberculosis Drug Discovery

The adaptability of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold makes it an ideal candidate for library synthesis to screen against a wide array of biological targets. A notable example is the use of a cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles to efficiently generate a library of these compounds. This library was subsequently screened for antituberculosis activity, leading to the identification of three lead compounds.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cyclization

  • Precursor Synthesis: A dialkynylnitrile precursor is synthesized.

  • Cyclization Reaction: The dialkynylnitrile is subjected to microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization. A common catalyst is CpCo(CO)2.

  • Purification: The resulting 5,6,7,8-tetrahydro-1,6-naphthyridine is purified.

This method provides a rapid and efficient means to generate structural diversity around the core scaffold, accelerating the hit-to-lead process in drug discovery.

IV. Conclusion and Future Directions

The this compound scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its successful application in developing potent and selective modulators for diverse biological targets, including RORγt, HIV-1 integrase, and CDK5, underscores its therapeutic potential. The evolution of synthetic methodologies, from classical approaches to more sophisticated asymmetric and catalytic strategies, has been instrumental in unlocking the full potential of this versatile framework.

Future research in this area will likely focus on several key aspects:

  • Expansion to New Targets: The inherent properties of this scaffold suggest that it could be adapted to target other protein families, such as other kinases, proteases, and GPCRs.

  • Fine-tuning of Pharmacokinetic Properties: Further optimization of substituents will be crucial to enhance the drug-like properties of these analogs, including oral bioavailability, metabolic stability, and tissue distribution.

  • Development of Covalent Inhibitors: The strategic placement of reactive functional groups on the scaffold could lead to the development of covalent inhibitors, which may offer enhanced potency and duration of action.

References

Methodological & Application

Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydro-1,6-naphthyridines in Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal template for designing potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have shown promise as potent HIV-1 integrase allosteric inhibitors and retinoid-related orphan receptor γt (RORγt) inverse agonists. The latter is exemplified by TAK-828F, a clinical candidate for the treatment of autoimmune diseases, which features a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core.[1][2][3][4]

The therapeutic efficacy of such compounds is often dictated by their stereochemistry. The precise arrangement of atoms at the chiral center(s) is crucial for optimal interaction with the target protein. Consequently, the development of robust and efficient methods for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is of paramount importance for both drug discovery and development.

This comprehensive guide provides an in-depth analysis of a field-proven method for the asymmetric synthesis of this important heterocyclic scaffold, focusing on the underlying principles, detailed experimental protocols, and potential alternative strategies.

Strategic Approaches to Asymmetric Synthesis: An Overview

The introduction of chirality into the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be approached through several synthetic strategies. A common retrosynthetic disconnection involves the asymmetric reduction of a prochiral dihydronaphthyridine intermediate. This approach is particularly attractive as it allows for the late-stage introduction of the stereocenter.

G Target Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine Intermediate Prochiral 7,8-Dihydro-1,6-naphthyridine Target->Intermediate Asymmetric Reduction Precursor Acyclic Precursors Intermediate->Precursor Cyclization

Caption: Retrosynthetic analysis for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines.

Historically, methods like the Pictet-Spengler reaction have been employed for the synthesis of related tetrahydroisoquinoline scaffolds.[1][5] However, the application of this reaction to the less activated pyridine ring system of 1,6-naphthyridine precursors has proven challenging for achieving high enantioselectivity.[1][5] This has necessitated the exploration of alternative, more effective asymmetric methodologies.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: A Validated Approach

A highly successful and scalable strategy for the enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is the asymmetric transfer hydrogenation (ATH) of a corresponding 7,8-dihydro-1,6-naphthyridine precursor. This method was pivotal in the development of the clinical candidate TAK-828F and represents the first reported enantioselective synthesis of this specific ring system.[1][2][3]

The Causality Behind the Choice of Catalytic System

The choice of a ruthenium-based catalyst, specifically a Ru(II) complex with a chiral diamine ligand, is grounded in its well-established efficacy in the asymmetric reduction of cyclic imines. These catalysts operate via a concerted outer-sphere mechanism, where the hydride is transferred from the catalyst to the substrate without direct coordination of the substrate to the metal center. This mechanism is often favored for substrates that can act as strong ligands and potentially poison the catalyst.

The catalytic cycle, illustrated below, involves the formation of a ruthenium hydride species from a hydrogen source, typically formic acid or isopropanol. This hydride is then transferred to the C=N bond of the dihydronaphthyridine substrate in a stereocontrolled manner, dictated by the chiral environment of the diamine ligand.

G A [Ru]-H (Active Catalyst) E Substrate Binding A->E B [Ru] + H-Source B->A Hydride Formation C Transition State D Product Release C->D D->B Catalyst Regeneration Product Tetrahydronaphthyridine D->Product E->C Hydride Transfer Substrate Dihydronaphthyridine Substrate->E

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide

This protocol is adapted from the synthesis of a key intermediate for TAK-828F and serves as a representative example of the ruthenium-catalyzed ATH approach.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )GradeSupplier
7,8-Dihydro-1,6-naphthyridine precursor->98%Synthesized in-house
[RuCl(p-cymene)((R,R)-TsDPEN)]674.22>98%Strem Chemicals
Formic acid46.03ACS gradeSigma-Aldrich
Triethylamine101.19>99%Sigma-Aldrich
Toluene92.14AnhydrousSigma-Aldrich

Procedure:

  • Reaction Setup: To a clean, dry, and argon-purged 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a condenser, add the 7,8-dihydro-1,6-naphthyridine precursor (1.0 eq).

  • Catalyst Preparation: In a separate flask, prepare a solution of [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 eq) in anhydrous toluene (10 vol).

  • Reaction Initiation: Add the catalyst solution to the reaction flask containing the substrate.

  • Addition of Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture (2.0 eq of formic acid) to the reaction flask dropwise over 30 minutes, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (R)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide.

Expected Outcome:

ParameterValue
Yield85-95%
Enantiomeric Excess (ee)>95%

Alternative Asymmetric Strategies: A Forward Look

While ruthenium-catalyzed ATH is a robust method, the continuous pursuit of novel and more efficient synthetic routes is a hallmark of chemical research. Below, we discuss potential alternative strategies that could be explored for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for a wide range of enantioselective transformations. In principle, a chiral Brønsted acid could catalyze the asymmetric cyclization of a suitable acyclic precursor or the asymmetric reduction of a dihydronaphthyridine via transfer hydrogenation with a Hantzsch ester.

G cluster_0 Chiral Brønsted Acid Catalysis A Acyclic Precursor C Chiral Tetrahydronaphthyridine A->C Asymmetric Cyclization B Chiral Phosphoric Acid B->C

Caption: Potential application of chiral Brønsted acid catalysis.

The key to success in this approach lies in the design of a substrate that can be effectively activated by the chiral Brønsted acid to undergo a stereocontrolled cyclization.

Organocatalysis

Organocatalysis offers a metal-free alternative for asymmetric synthesis. For the construction of the tetrahydropyridine core, an organocatalytic asymmetric aza-Diels-Alder reaction could be envisioned. This would involve the reaction of a diene with an imine derived from a pyridine-containing aldehyde, catalyzed by a chiral amine or a chiral phosphoric acid.

Furthermore, multicomponent reactions catalyzed by chiral organocatalysts have proven to be highly effective for the one-pot synthesis of complex chiral molecules, including tetrahydropyridines.[6][7] The development of a multicomponent reaction that directly assembles the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in an enantioselective manner would be a significant advancement.

Asymmetric Cobalt-Catalyzed [2+2+2] Cyclization

The cobalt-catalyzed [2+2+2] cyclization of a nitrile with two alkyne units is a powerful method for the synthesis of pyridines. While the reported synthesis of the racemic 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold utilizes this methodology, the development of an enantioselective variant could provide a direct entry to the chiral target.[8][9] The use of chiral ligands on the cobalt catalyst could induce asymmetry during the cyclization process.[5][10]

Conclusion and Future Perspectives

The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is a critical area of research, driven by the therapeutic potential of this scaffold. The ruthenium-catalyzed asymmetric transfer hydrogenation of a dihydronaphthyridine intermediate stands out as a well-validated and scalable method, providing excellent enantioselectivity and yield.

Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems. The exploration of chiral Brønsted acid catalysis, organocatalysis, and asymmetric versions of other known cyclization reactions holds significant promise for expanding the synthetic toolbox for accessing these valuable chiral building blocks. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals working to advance the synthesis of these important molecules.

References

Application Notes and Protocols for the Chiral Separation of 5,6,7,8-Tetrahydro-1,6-naphthyridine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif increasingly recognized for its therapeutic potential. Its rigid, bicyclic structure serves as a versatile framework in the design of novel drug candidates targeting a range of biological entities. Notably, derivatives of this scaffold have been investigated as potent and selective modulators of critical disease targets. A prominent example is the development of TAK-828F, a retinoid-related orphan receptor γt (RORγt) inverse agonist, where the specific stereochemistry of the tetrahydronaphthyridine core is crucial for its pharmacological activity[1][2].

The introduction of a stereocenter at positions C5 or C7 of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system necessitates the separation and independent biological evaluation of the resulting enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive, less active, or even contribute to undesirable side effects. Consequently, the development of robust and efficient analytical and preparative methods for the chiral separation of 5,6,7,8-tetrahydro-1,6-naphthyridine enantiomers is a critical step in the drug discovery and development pipeline.

This comprehensive guide provides a detailed exploration of the strategies and protocols for the successful chiral resolution of 5,6,7,8-tetrahydro-1,6-naphthyridine enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Core Principles of Chiral Recognition for Nitrogen-Containing Heterocycles

The enantioselective separation of 5,6,7,8-tetrahydro-1,6-naphthyridine relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). The differential stability of these complexes leads to different retention times and, thus, separation. For nitrogen-containing heterocycles like the target molecule, several key intermolecular interactions govern the chiral recognition process, particularly with polysaccharide-based CSPs[3][4]:

  • Hydrogen Bonding: The secondary amine at the 6-position and the pyridine nitrogen at the 1-position of the tetrahydronaphthyridine ring can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. These interactions with the carbamate groups on polysaccharide-based CSPs are often critical for enantioseparation.

  • π-π Interactions: The aromatic pyridine ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector on the CSP.

  • Dipole-Dipole Interactions: The polar nature of the C-N bonds and the overall dipole moment of the molecule contribute to electrostatic interactions with the CSP.

  • Steric Interactions: The three-dimensional arrangement of substituents on the chiral analyte and the chiral cavities or grooves of the CSP play a crucial role. For effective chiral recognition, a close and specific fit is required, where one enantiomer interacts more favorably with the CSP than the other.

Strategic Approach to Method Development

A systematic screening approach is the most efficient strategy for developing a successful chiral separation method for a novel compound like 5,6,7,8-tetrahydro-1,6-naphthyridine. This involves testing a selection of complementary CSPs with a set of mobile phases of varying polarity and composition.

Visualization of the Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Final Method Start Racemic 5,6,7,8-Tetrahydro- 1,6-naphthyridine Sample Screen_CSPs Screen 3-4 Polysaccharide-based CSPs (e.g., Amylose & Cellulose derivatives) Start->Screen_CSPs Screen_MPs Use 2-3 Standard Mobile Phases (Normal Phase & Polar Organic) Screen_CSPs->Screen_MPs Evaluate Evaluate Resolution (Rs), Selectivity (α), and Peak Shape Screen_MPs->Evaluate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize_MP Partial or No Separation Final_Method Robust Analytical or Preparative Method Evaluate->Final_Method Good Separation (Rs > 1.5) Optimize_Params Optimize Flow Rate, Temperature Optimize_MP->Optimize_Params Optimize_Params->Final_Method

Caption: A streamlined workflow for chiral method development.

Detailed Experimental Protocols

Physicochemical Properties and Sample Preparation
PropertyValue (for C8H10N2)SourceSignificance for Chromatography
Molecular Weight134.18 g/mol --INVALID-LINK--[5]Influences diffusion and solubility.
XLogP30.3--INVALID-LINK--[5]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
pKa (Predicted)Basic (due to the presence of two nitrogen atoms)-The basic nature of the molecule is critical. The use of basic additives in the mobile phase is often necessary to prevent peak tailing and improve resolution by suppressing silanol interactions.
UV AbsorbanceExpected in the range of 254-280 nm due to the pyridine ring-Guides the selection of the detector wavelength for HPLC-UV.

Sample Preparation Protocol:

  • Dissolution: Accurately weigh a small amount of the racemic 5,6,7,8-tetrahydro-1,6-naphthyridine standard.

  • Solvent Selection: Dissolve the sample in the mobile phase to be used for the analysis, or in a solvent that is fully miscible with the mobile phase and has a lower or similar polarity to avoid peak distortion. For normal phase HPLC, ethanol or isopropanol are good starting points.

  • Concentration: Prepare a stock solution at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 0.1-0.5 mg/mL for initial screening.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.

HPLC Method Development Protocol

This protocol outlines a systematic approach to screening and optimizing the chiral separation of 5,6,7,8-tetrahydro-1,6-naphthyridine enantiomers by HPLC.

a. Initial Screening Phase

Recommended Chiral Stationary Phases:

CSP Name (and equivalent)Chiral SelectorRationale for Selection
Chiralpak® IA / Lux® i-Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability and high success rate for a wide range of chiral compounds, including nitrogen heterocycles[3].
Chiralpak® IB / Lux® i-Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to amylose-based phases. The different helical structure of cellulose can lead to different chiral recognition[3].
Chiralcel® OD-H / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate) (coated)A classic and widely used CSP with a vast library of successful separations.
Chiralpak® AD-H / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) (coated)Another workhorse CSP with broad enantioselectivity.

Screening Mobile Phases:

Mobile Phase Composition (v/v/v)ModeRationale
n-Hexane / Isopropanol (IPA) (90:10) with 0.1% Diethylamine (DEA)Normal PhaseA standard starting point for many chiral separations. IPA provides the necessary polarity and hydrogen bonding capability. DEA is a basic additive that minimizes peak tailing for basic analytes[6].
n-Hexane / Ethanol (EtOH) (90:10) with 0.1% DEANormal PhaseEthanol can offer different selectivity compared to IPA due to its different hydrogen bonding properties and polarity.
Methanol with 0.1% DEAPolar OrganicFor compounds with higher polarity that may not be soluble or well-retained in normal phase conditions.

Standard Chromatographic Conditions for Screening:

ParameterCondition
Column Dimensions 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 5-10 µL

b. Optimization Phase

If the initial screening yields partial or no separation, the following parameters should be systematically adjusted:

  • Mobile Phase Composition:

    • Solvent Ratio: Vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane). For example, test 80:20, 70:30, etc. Increasing the alcohol content will generally decrease retention time.

    • Alcohol Modifier: If using hexane/IPA, try switching to hexane/EtOH or a ternary mixture (e.g., hexane/IPA/EtOH).

  • Additive Concentration and Type:

    • Basic Additives: For the basic 5,6,7,8-tetrahydro-1,6-naphthyridine, ensure a basic additive is present. If DEA is not effective, other amines like triethylamine (TEA) or butylamine can be tested at concentrations of 0.05% to 0.2%.

    • Acidic Additives: While less likely to be beneficial for a basic compound, in some rare cases, an acidic additive like trifluoroacetic acid (TFA) might interact with the CSP and induce separation. This should be explored if basic additives fail.

  • Temperature:

    • Vary the column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution but increase analysis time and backpressure. Higher temperatures can sometimes improve peak shape and efficiency.

  • Flow Rate:

    • Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to increase the number of theoretical plates and potentially improve resolution, at the cost of longer analysis time.

Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times, reduced solvent consumption, and higher efficiency[7][8].

SFC Method Development Protocol:

a. Initial Screening Phase

Recommended Chiral Stationary Phases: The same polysaccharide-based columns used for HPLC are excellent choices for SFC.

Screening Mobile Phases:

Mobile Phase CompositionRationale
CO2 / Methanol (MeOH) (80:20) with 0.1% DEAA standard starting condition for SFC chiral separations. Methanol is a strong polar modifier. DEA is used for the same reasons as in HPLC.
CO2 / Ethanol (EtOH) (80:20) with 0.1% DEAEthanol can provide alternative selectivity.
CO2 / Isopropanol (IPA) (85:15) with 0.1% DEAIPA is a less polar modifier than MeOH and EtOH and can sometimes offer better selectivity.

Standard Chromatographic Conditions for SFC Screening:

ParameterCondition
Column Dimensions 150 x 4.6 mm, 3 or 5 µm
Flow Rate 2.0-3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1-5 µL

b. Optimization Phase for SFC

  • Modifier Percentage: Adjust the percentage of the alcohol co-solvent. Lowering the percentage will increase retention and may improve resolution.

  • Additive: Optimize the type and concentration of the basic additive.

  • Back Pressure and Temperature: These parameters affect the density of the supercritical fluid and can be fine-tuned to optimize selectivity and resolution.

Data Interpretation and System Validation

  • Resolution (Rs): A resolution value of ≥ 1.5 is generally desired for baseline separation, indicating a reliable method for quantification.

  • Selectivity (α): This is the ratio of the retention factors of the two enantiomers. A higher α value indicates better separation potential.

  • Peak Tailing: For basic compounds, the peak asymmetry factor should be monitored. A value close to 1.0 indicates a good peak shape.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Separation Inappropriate CSP or mobile phase.Screen a wider range of CSPs and mobile phases. Consider different solvent modifiers and additives.
Poor Peak Shape (Tailing) Interaction of the basic analyte with acidic silanol groups on the silica support.Increase the concentration of the basic additive (e.g., DEA, TEA) in the mobile phase. Use a CSP with a deactivated silica surface.
Poor Resolution (Rs < 1.5) Insufficient selectivity or efficiency.Optimize the mobile phase composition (solvent ratio, additive). Decrease the column temperature. Reduce the flow rate. If necessary, switch to a longer column or a column with smaller particle size.
Irreproducible Retention Times Column not equilibrated. Changes in mobile phase composition or temperature.Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.

Conclusion

The chiral separation of 5,6,7,8-tetrahydro-1,6-naphthyridine enantiomers is a critical analytical task in the development of pharmaceuticals containing this important scaffold. While a universal method does not exist, a systematic approach based on screening polysaccharide-based chiral stationary phases with appropriate mobile phases under both HPLC and SFC conditions is highly likely to yield a successful separation. By understanding the principles of chiral recognition and methodically optimizing the chromatographic parameters, researchers can develop robust and reliable methods for both the analytical determination of enantiomeric purity and the preparative isolation of single enantiomers for further biological evaluation.

References

Application Note & Protocol: A Modern Approach to Tetrahydronaphthyridine Synthesis via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Tetrahydronaphthyridines

Tetrahydronaphthyridines (THNs) represent a class of saturated N-heterocycles fused to a pyridine ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a range of biologically active compounds.[1] However, the synthesis of these valuable scaffolds has traditionally been challenging.

The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, is a powerful and direct method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[2][3][4][5] The reaction typically involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to close the ring.[6][7]

A significant limitation of this classical approach arises when applied to electron-deficient aromatic systems.[8] The pyridine ring, being electron-poor, is not sufficiently nucleophilic to participate in the key cyclization step under standard acidic conditions. This makes the synthesis of tetrahydronaphthyridines via the classical Pictet-Spengler pathway inefficient or altogether unfeasible.[8][9] To overcome this fundamental reactivity barrier, innovative strategies are required. This guide details a modern, radical-based formal Pictet-Spengler reaction that successfully engages electron-deficient pyridines, providing reliable access to α-substituted tetrahydronaphthyridines.[8][9][10]

Mechanistic Insight: From Polar to Radical Cyclization

The success of the Pictet-Spengler reaction hinges on the nucleophilicity of the aromatic ring. Understanding the mechanistic differences between the classical and radical pathways is crucial for experimental design and troubleshooting.

The Classical Pictet-Spengler Mechanism

The traditional reaction proceeds via a two-step sequence:

  • Iminium Ion Formation: The β-arylethylamine and aldehyde condense under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[4][11]

  • Electrophilic Cyclization: The electron-rich aryl ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) to form the new ring.[6][7] Subsequent deprotonation restores aromaticity and yields the final product.

Diagram: Classical Pictet-Spengler Mechanism

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization & Deprotonation Amine β-Arylethylamine Imine Imine Amine->Imine Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium Acid Catalyst (H⁺) Spirocycle Spirocycle Iminium->Spirocycle Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product Deprotonation (-H⁺) (Aromaticity Restored) G cluster_1 Part A: Imine Formation cluster_2 Part B: Radical Cyclization Start HARP Reagent (Azido-pyridyl halide) Imine Imine Intermediate Start->Imine Polymer-bound Triphenylphosphine, THF, 55 °C Aldehyde Aldehyde Aldehyde->Imine Product α-Substituted Tetrahydronaphthyridine Imine->Product (TMS)₃SiH, AIBN, Toluene, 100 °C

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The following application notes detail two robust synthetic routes amenable to scale-up, focusing on scientific integrity, practical experimental protocols, and in-depth explanations of the underlying chemical principles. The protocols are designed to be self-validating, with integrated quality control checkpoints. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold found in a variety of biologically active molecules. Its rigid, three-dimensional structure makes it an attractive building block for the development of novel therapeutics. The synthesis of this scaffold, particularly on a large scale, presents unique challenges. This guide outlines two distinct and scalable synthetic strategies: a modern approach utilizing a cobalt-catalyzed [2+2+2] cyclization and a more traditional route involving the catalytic hydrogenation of 1,6-naphthyridine. Both methods are presented with detailed protocols, mechanistic insights, and considerations for large-scale production.

PART 1: Synthetic Strategies and Mechanistic Insights

The choice of synthetic route for large-scale production depends on several factors, including the availability of starting materials, cost, and desired purity of the final product. Here, we present two viable options with differing advantages.

Route 1: Cobalt-Catalyzed [2+2+2] Cyclization

This modern approach offers a convergent and efficient synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[1][2] The key step is an intramolecular [2+2+2] cyclization of a dialkynylnitrile precursor, catalyzed by a cobalt complex. This method is notable for its atom economy and the ability to construct the heterocyclic core in a single, powerful step.

Mechanism: The cobalt catalyst initially coordinates to the alkyne and nitrile moieties of the precursor. This is followed by a series of oxidative cyclization and reductive elimination steps, ultimately forming the desired fused pyridine ring. The use of microwave irradiation can significantly accelerate this transformation.[1]

Route 2: Catalytic Hydrogenation of 1,6-Naphthyridine

This classical approach involves the synthesis of the aromatic 1,6-naphthyridine followed by the selective reduction of one of the pyridine rings. This method is often robust and can be implemented with readily available reagents and catalysts. The selectivity of the hydrogenation is a critical aspect of this route.

Mechanism: The catalytic hydrogenation of 1,6-naphthyridine typically proceeds via the transfer of hydrogen from the catalyst surface to the substrate. The choice of catalyst (e.g., Palladium, Platinum, or Ruthenium) and reaction conditions (pressure, temperature, solvent) can influence the regioselectivity of the reduction, favoring the hydrogenation of one ring over the other.[3][4][5]

PART 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis, purification, and characterization of this compound.

Protocol 1: Large-Scale Synthesis via Cobalt-Catalyzed [2+2+2] Cyclization

This protocol is adapted from established literature on cobalt-catalyzed cyclizations for the synthesis of related heterocyclic systems.[1][2]

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification & Salt Formation Start Starting Materials Step1 Synthesis of Dialkynylnitrile Precursor Start->Step1 Step2 Cobalt-Catalyzed [2+2+2] Cyclization Step1->Step2 Step3 Work-up and Purification Step2->Step3 Step4 Formation of Hydrochloride Salt Step3->Step4 Step5 Final Product Isolation and Drying Step4->Step5

Caption: Workflow for Cobalt-Catalyzed Synthesis.

Step 1: Synthesis of the Dialkynylnitrile Precursor

Detailed procedures for the synthesis of the specific dialkynylnitrile precursor would be dependent on the chosen starting materials and are generally multi-step processes. For the purpose of this guide, we assume the precursor is available.

Step 2: Cobalt-Catalyzed [2+2+2] Cyclization

  • Materials:

    • Dialkynylnitrile precursor

    • Co(I) catalyst (e.g., CoBr(PPh₃)₃)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Large-scale microwave reactor or oil bath with reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a large, appropriately sized reactor, charge the dialkynylnitrile precursor and the anhydrous, degassed solvent.

    • Under a continuous stream of inert gas, add the cobalt catalyst. The catalyst loading should be optimized but is typically in the range of 1-5 mol%.

    • If using a microwave reactor, heat the mixture to the optimized temperature (typically 120-180 °C) for the required time (usually 1-4 hours). If using an oil bath, heat the mixture to reflux.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Filter the cooled reaction mixture through a pad of celite to remove the cobalt catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydro-1,6-naphthyridine.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable solvent such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the resulting slurry for a period to ensure complete precipitation.

Step 5: Final Product Isolation and Drying

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent to remove any residual impurities.

  • Dry the product under vacuum at an appropriate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Large-Scale Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of a 1,6-naphthyridine precursor.

Workflow Diagram:

G cluster_0 Starting Material cluster_1 Reduction cluster_2 Purification & Salt Formation Start 1,6-Naphthyridine Step1 Catalytic Hydrogenation Start->Step1 Step2 Catalyst Filtration and Work-up Step1->Step2 Step3 Formation of Hydrochloride Salt Step2->Step3 Step4 Final Product Isolation and Drying Step3->Step4

Caption: Workflow for Catalytic Hydrogenation Synthesis.

Step 1: Catalytic Hydrogenation of 1,6-Naphthyridine

  • Materials:

    • 1,6-Naphthyridine

    • Hydrogenation catalyst (e.g., 5-10% Pd/C, PtO₂, or a specific Ruthenium catalyst)

    • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

    • High-pressure hydrogenation reactor (autoclave)

    • Hydrogen gas source

  • Procedure:

    • Charge the high-pressure reactor with 1,6-naphthyridine and the solvent.

    • Carefully add the hydrogenation catalyst under an inert atmosphere.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).

    • Heat the reaction mixture to the optimized temperature (e.g., 25-80 °C) with vigorous stirring.

    • Monitor the reaction by observing the hydrogen uptake.

    • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

Step 2: Catalyst Filtration and Work-up

  • Purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet.

  • Concentrate the filtrate under reduced pressure to yield the crude 5,6,7,8-tetrahydro-1,6-naphthyridine.

Step 3 & 4: Formation of Hydrochloride Salt and Final Product Isolation

Follow the same procedure as described in Protocol 1, Steps 4 and 5.

PART 3: Quality Control and Characterization

Rigorous quality control is essential to ensure the purity and identity of the final product.

Parameter Method Specification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC≥ 98%
Melting Point Melting Point ApparatusTo be determined
Residual Solvents GC-HSWithin ICH limits

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound should be recorded and compared to a reference standard or literature data.[6]

Safety Precautions

  • General Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalyst Handling: Hydrogenation catalysts like Pd/C can be pyrophoric. Handle with care under an inert atmosphere and never allow the dry catalyst to come into contact with air.

  • High-Pressure Reactions: Hydrogenation should be performed in a properly rated and maintained high-pressure reactor by trained personnel.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The large-scale synthesis of this compound is achievable through multiple synthetic routes. The choice between a modern cobalt-catalyzed cyclization and a traditional catalytic hydrogenation approach will depend on specific laboratory capabilities and economic considerations. Both methods, when properly optimized and executed with stringent safety protocols, can provide high-purity material suitable for further applications in drug discovery and development. The detailed protocols and analytical checkpoints provided in this guide are designed to ensure a successful and reproducible large-scale synthesis.

References

Application Notes & Protocols: The Strategic Utility of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government: --INVALID-LINK--

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth technical overview of its hydrochloride salt, a stable and versatile building block for drug discovery programs. We will delve into its fundamental properties, provide detailed, validated protocols for its key synthetic transformations, and illustrate its application in the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Architectural Advantage of the Tetrahydronaphthyridine Core

In the landscape of heterocyclic chemistry, the 5,6,7,8-tetrahydro-1,6-naphthyridine framework stands out for its unique combination of structural rigidity and synthetic accessibility. This bicyclic system features a saturated piperidine ring fused to a pyridine ring, offering a three-dimensional geometry that is highly sought after in modern drug design. The presence of a nucleophilic secondary amine (N6) and a pyridine nitrogen (N1) provides distinct handles for chemical modification, allowing for precise control over pharmacodynamic and pharmacokinetic properties.

The use of the hydrochloride salt is a practical choice for bench-top chemistry, as it confers enhanced stability and improved solubility in common polar solvents, simplifying handling and reaction setup. While the synthesis of the core tetrahydronaphthyridine ring system has been an area of active development, including methods like the Pictet-Spengler reaction, this guide will focus on the downstream applications of the pre-formed building block.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the starting material is critical for reproducible and scalable synthesis. The key properties of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride are summarized below.

PropertyValueSource
Molecular FormulaC₈H₁₁ClN₂[3]
Molecular Weight170.64 g/mol [4]
AppearanceOff-white to light yellow solid---
CAS Number1187830-51-8[3]
SolubilityWater, Methanol, DMSO---

Representative Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O) δ: 8.21 (d, J = 5.0 Hz, 1H), 7.28 (d, J = 5.0 Hz, 1H), 4.35 (s, 2H), 3.58 (t, J = 6.0 Hz, 2H), 3.09 (t, J = 6.0 Hz, 2H).[5]

  • ¹³C NMR (101 MHz, D₂O) δ: 151.2, 149.5, 138.0, 123.1, 119.2, 50.1, 45.5, 25.0.

Note: NMR chemical shifts are illustrative and can vary with solvent and concentration. It is imperative to acquire and interpret analytical data for each batch to confirm identity and purity prior to use.

Core Synthetic Transformations: A Protocol-Driven Guide

The synthetic utility of this building block is primarily centered on the reactivity of the secondary amine at the N6 position. This site serves as a versatile nucleophile for constructing a diverse array of derivatives.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-N bonds. The Buchwald-Hartwig amination allows for the efficient coupling of the N6 amine with a wide range of aryl and heteroaryl halides, providing access to compounds with significant structural diversity.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol describes a general procedure for the coupling of 5,6,7,8-tetrahydro-1,6-naphthyridine with an aryl bromide.

Experimental Workflow:

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine this compound, the aryl bromide, Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to yield the N-arylated product.

Expertise & Causality: The choice of a strong, non-nucleophilic base like NaOtBu is crucial to deprotonate the hydrochloride salt and the resulting ammonium species in the catalytic cycle. The bulky phosphine ligand, BINAP, facilitates the reductive elimination step, which is often rate-limiting, and stabilizes the active Pd(0) catalyst. An inert atmosphere is absolutely essential to prevent oxidation and deactivation of the catalyst.

N-Acylation and N-Sulfonylation

The formation of amides and sulfonamides are fundamental transformations in medicinal chemistry. The N6 amine readily reacts with activated carboxylic acid derivatives (e.g., acid chlorides) and sulfonyl chlorides to produce stable, neutral products, often with improved cell permeability and metabolic stability.

Protocol 2: General Procedure for N-Acylation

Materials:

  • This compound (1.0 eq)

  • Acid chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add the base (TEA or DIPEA) and stir for 15 minutes at room temperature to liberate the free base.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add the acid chloride dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or recrystallization.

Applications in Target-Oriented Synthesis: Case Studies

The synthetic accessibility and favorable structural features of this scaffold have led to its incorporation into a variety of drug discovery programs.[6]

HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

A notable application of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is in the development of HIV-1 integrase allosteric inhibitors.[7] These molecules bind to a site on the integrase enzyme that is distinct from the active site, inducing aberrant multimerization and inhibiting viral replication. The tetrahydronaphthyridine core serves as a rigid scaffold to correctly orient substituents that make key interactions within the binding pocket.

Logical Relationship Diagram:

HIV_Integrase_Inhibition Integrase HIV-1 Integrase LEDGF LEDGF/p75 Host Factor Integrase->LEDGF Binds to Provirus Provirus Formation (Successful Integration) LEDGF->Provirus Tethers viral DNA to host chromatin Integrase_Inhibited HIV-1 Integrase Aberrant_Multimer Aberrant, non-functional Integrase Multimer Integrase_Inhibited->Aberrant_Multimer Induces ALLINI Tetrahydronaphthyridine-based ALLINI ALLINI->Integrase_Inhibited Binds to allosteric site Replication_Blocked Replication Blocked Aberrant_Multimer->Replication_Blocked

Caption: Mechanism of HIV-1 Integrase Allosteric Inhibition.

RORγt Inverse Agonists

The scaffold is also a key component in potent retinoid-related orphan receptor γt (RORγt) inverse agonists, such as TAK-828F.[8] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in autoimmune diseases. The tetrahydronaphthyridine core provides a rigid framework for positioning functional groups that modulate the receptor's activity.

Conclusion and Future Perspectives

This compound is a high-value building block for medicinal chemistry, offering a robust and versatile platform for the synthesis of complex molecular architectures. The protocols outlined herein provide reliable methods for its functionalization, enabling the rapid generation of compound libraries for biological screening. Its proven success in targeting challenging disease pathways, such as those in virology and immunology, ensures its continued relevance and expanded application in future drug discovery campaigns.

References

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride in RORγt inverse agonist synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of RORγt Inverse Agonists: Application of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

Abstract

The Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a host of autoimmune diseases due to its role as the master regulator of pro-inflammatory Th17 cells. Inverse agonists targeting RORγt represent a frontier in small molecule drug development. This guide provides an in-depth analysis and a detailed synthetic protocol centered on the 5,6,7,8-tetrahydro-1,6-naphthyridine core, a key structural scaffold found in highly potent and selective RORγt inverse agonists such as TAK-828F. We will dissect a state-of-the-art asymmetric synthesis, explaining the causal mechanisms behind each transformation, from an atom-economical Heck-type vinylation to a novel cyclization and a highly selective enantioselective transfer hydrogenation. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of next-generation immunomodulatory agents.

Introduction: Targeting the RORγt-IL-17 Axis in Autoimmunity

The immune system's delicate balance is often disrupted in autoimmune disorders, leading to chronic inflammation and tissue damage. A key player in this pathology is the T helper 17 (Th17) cell, a subtype of CD4+ T lymphocytes.[1] The differentiation and function of these cells are governed by the master transcription factor, RORγt.[2][3] RORγt directly drives the expression of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Dysregulated IL-17 expression is a hallmark of numerous autoimmune conditions, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[2][4]

This direct link makes RORγt a highly attractive target for therapeutic intervention. Small molecules that can bind to the ligand-binding domain of RORγt and reduce its transcriptional activity are known as inverse agonists.[5][6] By inhibiting the RORγt-IL-17 axis, these compounds can effectively quell the inflammatory cascade at its source, offering a promising alternative to biologic therapies.[5][7]

The development of potent and selective RORγt inverse agonists requires sophisticated molecular scaffolds that can achieve high-affinity binding. One such scaffold, the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system, has proven to be exceptionally valuable.[8][9][10] Its rigid, three-dimensional structure is integral to the efficacy of advanced clinical candidates. This guide provides a detailed protocol for the asymmetric synthesis of this critical building block.

RORγt Signaling Pathway and Point of Intervention

The diagram below illustrates the central role of RORγt in Th17 cell differentiation and the mechanism by which inverse agonists exert their therapeutic effect.

RORgt_Pathway TGFb TGF-β STAT3 STAT3 Activation TGFb->STAT3 activate IL6 IL-6 / IL-23 IL6->STAT3 activate RORgt_Expression RORγt Expression STAT3->RORgt_Expression RORgt_TF RORγt Transcription Factor RORgt_Expression->RORgt_TF IL17_Gene IL-17 Gene Locus RORgt_TF->IL17_Gene binds & activates IL17_Production IL-17 Production IL17_Gene->IL17_Production Inflammation Autoimmune Inflammation IL17_Production->Inflammation Inverse_Agonist RORγt Inverse Agonist (e.g., TAK-828F) Inverse_Agonist->RORgt_TF

Figure 1: RORγt Signaling and Inhibition.

The Core Building Block: 5,6,7,8-Tetrahydro-1,6-naphthyridine

The 5,6,7,8-tetrahydro-1,6-naphthyridine moiety is a bicyclic heteroaromatic scaffold. Its hydrochloride salt is often used as a stable, solid starting material for multi-step syntheses.

PropertyValueSource
Chemical Formula C₈H₁₀N₂PubChem[11]
Molecular Weight 134.18 g/mol PubChem[11]
CAS Number (HCl Salt) 1187830-51-8MySkinRecipes[12]
Appearance (HCl Salt) Off-white to white crystalline solidTypical

The true value of this scaffold lies in its synthetic versatility and its ability to present substituents in a defined three-dimensional orientation, which is critical for achieving selective and high-affinity binding to the RORγt ligand-binding domain. The synthesis of this core, particularly with control over stereochemistry, is a non-trivial challenge that requires a modern synthetic approach.

Protocol: Asymmetric Synthesis of the Chiral Tetrahydronaphthyridine Core

The following protocol is based on the highly efficient, chromatography-free synthesis developed for the potent RORγt inverse agonist TAK-828F.[8][9][10] This route is notable for its innovative steps that are suitable for large-scale manufacturing.

Overall Synthetic Workflow

Figure 2: Key transformations in the asymmetric synthesis.

Part A: Heck-Type Vinylation with Ethylene Gas

This step constructs the key vinylpyridine intermediate. The use of ethylene gas is highly atom-economical compared to other vinyl sources.

  • Materials:

    • 2-Chloro-6-methoxynicotinoyl derivative (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethylene gas (C₂H₄)

  • Protocol:

    • To a pressure-rated reactor, charge the 2-chloro-6-methoxynicotinoyl derivative, Pd(OAc)₂, and dppp.

    • Evacuate and backfill the reactor with nitrogen gas three times.

    • Add degassed acetonitrile and triethylamine via cannula.

    • Pressurize the reactor with ethylene gas (e.g., to 0.5 MPa).

    • Heat the mixture to 100 °C and stir vigorously for 12-18 hours, maintaining ethylene pressure. Monitor reaction completion by HPLC or TLC.

    • Cool the reaction to room temperature and carefully vent the excess ethylene.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting crude 3-acyl-2-vinylpyridine can be carried forward to the next step, often after a simple workup or crystallization.

  • Behind the Bench (Expertise & Experience):

    • Catalyst Choice: The Pd(0) species, generated in situ from Pd(OAc)₂, is essential for the Heck catalytic cycle. Dppp is a bidentate phosphine ligand that stabilizes the palladium center and promotes the desired reactivity.

    • Base: Triethylamine acts as a stoichiometric base to neutralize the HCl generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.

    • Pressure: The use of pressurized ethylene ensures a sufficient concentration of the gaseous reactant in the solution phase to drive the reaction to completion.

Part B: Unprecedented Dihydronaphthyridine Formation

This innovative step combines cyclization and amination in a one-pot reaction to form the core bicyclic system.

  • Materials:

    • 3-Acyl-2-vinylpyridine intermediate from Part A (1.0 eq)

    • Ammonia (NH₃) in methanol (e.g., 7N solution) or gaseous ammonia

    • Methanol (MeOH)

    • Butylated hydroxytoluene (BHT) (catalytic amount, as an antioxidant)

  • Protocol:

    • In a pressure vessel, dissolve the vinylpyridine intermediate in dry methanol. Add a catalytic amount of BHT.

    • Cool the solution (e.g., to 0 °C) and introduce ammonia. This can be done by bubbling ammonia gas or by adding a pre-made solution of NH₃ in MeOH.

    • Seal the vessel and heat to 60 °C for 6-8 hours. The internal pressure will increase.

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, cool the vessel to room temperature and vent carefully.

    • Concentrate the reaction mixture under reduced pressure. The product, a dihydronaphthyridine, can often be isolated by crystallization upon addition of an anti-solvent like 2-propanol.

  • Behind the Bench (Expertise & Experience):

    • Mechanism: This reaction proceeds via a presumed aza-Michael addition of ammonia onto the vinyl group, followed by an intramolecular cyclization and dehydration to form the dihydropyridine ring.

    • Safety: This reaction must be performed in a suitable pressure vessel by trained personnel due to the use of gaseous ammonia and elevated temperature and pressure.

Part C: Ruthenium-Catalyzed Enantioselective Transfer Hydrogenation

This is the key stereochemistry-defining step, establishing the chiral center with high enantiomeric excess (ee).

  • Materials:

    • Dihydronaphthyridine intermediate from Part B (1.0 eq)

    • (R,R)-Ts-DENEB™ (Ruthenium catalyst) (0.005 eq)

    • Formic acid (HCOOH) (2.5 eq)

    • Triethylamine (Et₃N) (2.5 eq)

    • Methanol (MeOH)

  • Protocol:

    • To a reaction flask, add the dihydronaphthyridine intermediate and the (R,R)-Ts-DENEB™ catalyst.

    • Evacuate and backfill with nitrogen.

    • Add a pre-mixed and degassed solution of formic acid and triethylamine in methanol. This mixture forms an azeotrope that serves as the hydrogen source.

    • Stir the reaction at 40-50 °C for 24 hours. Monitor the reaction progress and enantiomeric excess by chiral HPLC.

    • Upon completion, cool the mixture to room temperature.

    • Perform an aqueous workup. For instance, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution to remove formic acid.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the crude product.

    • The final chiral 5,6,7,8-tetrahydro-1,6-naphthyridine product can be purified by crystallization to achieve high chemical and enantiomeric purity (>99% ee).

  • Behind the Bench (Expertise & Experience):

    • Asymmetric Induction: The choice of a chiral ruthenium catalyst like (R,R)-Ts-DENEB™ is critical. The chiral ligands create a stereochemically defined environment around the metal center, directing the hydride transfer to one face of the imine-like substrate, thus producing one enantiomer preferentially.

    • Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and effective source of hydrogen for the transfer hydrogenation, avoiding the need for high-pressure gaseous hydrogen.

    • Rationale vs. Pictet-Spengler: While the Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline-type scaffolds, achieving high enantioselectivity for inactivated pyridine rings like this one is notoriously difficult.[9][10] The enantioselective transfer hydrogenation of a prochiral precursor offers a more reliable and scalable solution for establishing the desired stereocenter.[8][9]

Downstream Processing and Conclusion

The resulting chiral 5,6,7,8-tetrahydro-1,6-naphthyridine, typically as a carboxylic acid or a related derivative, is a late-stage intermediate. The final RORγt inverse agonist is assembled by coupling this core scaffold to other requisite fragments, usually via standard amide bond formation protocols (e.g., using HATU or EDC/HOBt coupling reagents).[9][10]

The synthetic route detailed herein exemplifies the sophisticated chemical strategies required to access next-generation therapeutic agents. By leveraging an atom-economical vinylation, a novel one-pot cyclization, and a robust enantioselective hydrogenation, the critical 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be produced efficiently and with excellent stereocontrol. This enables the reliable supply of advanced RORγt inverse agonists for further research, clinical development, and ultimately, for the potential treatment of debilitating autoimmune diseases.

References

Application Notes and Protocols for Library Synthesis Utilizing 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold in Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure, combined with multiple vectors for chemical diversification, makes it an ideal framework for the construction of compound libraries aimed at a wide array of biological targets. This scaffold is a key component in molecules exhibiting a range of pharmacological activities, including potent inhibitors of HIV-1 integrase and retinoid-related orphan receptor γt (RORγt) inverse agonists.[1][2][3] The non-planar nature of the tetrahydronaphthyridine ring system allows for the presentation of substituents in distinct spatial orientations, enhancing the potential for high-affinity interactions with protein binding sites.

These application notes provide a comprehensive guide for researchers engaged in the synthesis and derivatization of compound libraries based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. We will delve into the key synthetic strategies for constructing the core, followed by detailed protocols for library diversification and characterization.

Part 1: Synthesis of the Core 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cobalt-Catalyzed [2+2+2] Cyclization

A highly efficient method for the synthesis of pyrano-annulated 5,6,7,8-tetrahydro-1,6-naphthyridines involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[4][5][6][7] This approach offers a convergent and modular route to the core structure, allowing for the introduction of diversity at multiple positions.

Key Features of the [2+2+2] Cyclization Approach:

  • Efficiency: Microwave irradiation significantly accelerates the reaction, leading to rapid access to the desired scaffolds.

  • Versatility: The methodology is tolerant of a range of functional groups, enabling the synthesis of a diverse set of core structures.

  • Scaffold Diversity: By varying the dialkynylnitrile precursors, different substitutions at the C6 and C8 positions can be readily achieved.[6]

The general workflow for this synthetic strategy is depicted below:

cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Deprotection cluster_3 Final Scaffold A Dialkynyl Ether Formation B Copper-Promoted Mannich Reaction A->B C Microwave-Promoted Co-catalyzed [2+2+2] Cyclization B->C D PMB Deprotection C->D E 5,6,7,8-Tetrahydro- 1,6-naphthyridine Scaffold D->E

Figure 1: General workflow for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold via a cobalt-catalyzed [2+2+2] cyclization.

Asymmetric Synthesis via Heck-Type Vinylation and Enantioselective Transfer Hydrogenation

For applications requiring enantiomerically pure compounds, an asymmetric synthesis has been developed.[1][8] This route features a novel Heck-type vinylation of a chloropyridine with ethylene gas, followed by the formation of a dihydronaphthyridine intermediate and a crucial ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[1][8] This method is particularly noteworthy for its atom economy and scalability, avoiding chromatographic purification.[1][8]

Key Steps in the Asymmetric Synthesis:

  • Heck-Type Vinylation: Introduction of a vinyl group onto the pyridine ring.

  • Dihydronaphthyridine Formation: Cyclization mediated by ammonia.

  • Enantioselective Transfer Hydrogenation: Ruthenium-catalyzed reduction to create the chiral center with high enantioselectivity.

Pictet-Spengler Reaction

A more traditional approach to the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves the Pictet-Spengler reaction.[1][8] In this method, a pyridinylethylamine is condensed with an aldehyde or its equivalent, such as ethyl glyoxylate, to form the tetrahydronaphthyridine ring system.[1][8] While effective, this route may require more extensive optimization, and in some cases, can lead to the formation of byproducts or necessitate late-stage chiral resolution if an enantiopure product is desired.[1][8]

Part 2: Library Synthesis and Diversification

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, particularly those bearing a secondary amine, are excellent starting points for library synthesis. The secondary amine at the N2 position serves as a versatile handle for a variety of coupling reactions.[4][6]

cluster_reactions Diversification Reactions cluster_products Diversified Library Scaffold 5,6,7,8-Tetrahydro- 1,6-naphthyridine Scaffold (with secondary amine) Urea Urea Formation (Isocyanates) Scaffold->Urea Amide Amide Formation (Acyl Chlorides) Scaffold->Amide Sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) Scaffold->Sulfonamide Urea_Lib Urea Library Urea->Urea_Lib Amide_Lib Amide Library Amide->Amide_Lib Sulfonamide_Lib Sulfonamide Library Sulfonamide->Sulfonamide_Lib

Figure 2: Diversification strategy for a 5,6,7,8-tetrahydro-1,6-naphthyridine library.

A 101-membered library has been successfully synthesized using urea, amide, and sulfonamide formation reactions.[4][5][6] The use of solution-phase parallel synthesis protocols, coupled with purification using scavenger resins and mass-directed LCMS, allows for the efficient production of high-purity compound libraries.[4][6]

Protocol: Deprotection of the PMB Group to Yield the Secondary Amine Scaffold

This protocol is a representative procedure for the deprotection of a p-methoxybenzyl (PMB) protected 5,6,7,8-tetrahydro-1,6-naphthyridine to reveal the secondary amine necessary for diversification.[4]

Materials:

  • PMB-protected 5,6,7,8-tetrahydro-1,6-naphthyridine

  • Methanol (MeOH)

  • 20% Palladium on carbon (Pd-C)

  • Acetic acid (HOAc)

  • Hydrogen (H₂) balloon or atmosphere

  • Silica gel

Procedure:

  • Dissolve the PMB-protected 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in methanol.

  • To this solution, add an equal weight of 20% Pd-C and a catalytic amount of acetic acid (5 mol%).

  • Stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst, eluting with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected scaffold.

Protocol: Parallel Synthesis of a Urea Library

This protocol outlines the parallel synthesis of a urea library from a secondary amine-containing scaffold.[4][6]

Materials:

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold (1.0 eq)

  • A diverse set of isocyanates (1.1 eq)

  • Dichloroethane (DCE)

  • Polystyrene-trisamine (PS-trisamine) resin

Procedure:

  • In an array of reaction vials, dissolve the scaffold in dichloroethane.

  • To each vial, add a different isocyanate (1.1 eq).

  • Seal the vials and heat the reactions to 65 °C for 4 hours.

  • Cool the reactions to room temperature.

  • To each vial, add PS-trisamine resin (1.1 eq) to scavenge the excess isocyanate.

  • Stir the mixtures at room temperature for 6 hours.

  • Filter the reaction mixtures to remove the resin.

  • Concentrate the filtrates to yield the crude urea products.

  • Purify the library members by mass-directed LCMS.

Protocol: Parallel Synthesis of Amide and Sulfonamide Libraries

A similar parallel synthesis strategy can be employed for the creation of amide and sulfonamide libraries using acyl chlorides and sulfonyl chlorides, respectively.

Materials:

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold (1.0 eq)

  • A diverse set of acyl chlorides or sulfonyl chlorides (1.1 eq)

  • A suitable solvent (e.g., Dichloroethane, Dichloromethane)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Scavenger resin (e.g., PS-trisamine)

Procedure:

  • In an array of reaction vials, dissolve the scaffold and a non-nucleophilic base in the chosen solvent.

  • To each vial, add a different acyl chloride or sulfonyl chloride (1.1 eq).

  • Stir the reactions at room temperature until completion (monitor by LCMS).

  • Add a scavenger resin to quench excess electrophile and stir for several hours.

  • Filter the reaction mixtures to remove the resin.

  • Concentrate the filtrates to yield the crude products.

  • Purify the library members by mass-directed LCMS.

Part 3: Data Summary and Characterization

The successful synthesis of a compound library is contingent upon the accurate characterization of its members. The following table provides a template for summarizing the characterization data for a synthesized library.

Library Member IDScaffold UsedReagent (Isocyanate/Acyl Chloride/Sulfonyl Chloride)Yield (%)Purity (%) (by LCMS)Mass (M+H)⁺
Example-Urea-01 Scaffold 1Phenyl isocyanate85>95[Calculated Mass]
Example-Amide-01 Scaffold 1Benzoyl chloride82>95[Calculated Mass]
Example-Sulfonamide-01 Scaffold 1Benzenesulfonyl chloride78>95[Calculated Mass]

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold provides a robust and versatile platform for the development of diverse chemical libraries. The synthetic methodologies outlined in these application notes, particularly the cobalt-catalyzed [2+2+2] cyclization for core synthesis and parallel solution-phase chemistry for diversification, offer an efficient pathway to novel chemical entities. The screening of such libraries has already yielded lead compounds for various therapeutic areas, including antituberculosis agents.[4][5][6] Future work in this area will likely focus on the development of new synthetic routes to access an even greater diversity of core scaffolds and the application of these libraries to a broader range of biological targets.

References

Application Notes and Protocols for the Ruthenium-Catalyzed Transfer Hydrogenation of Dihydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tetrahydronaphthyridines in Medicinal Chemistry

The tetrahydronaphthyridine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active molecules.[1][2] These saturated N-heterocycles are crucial components in the development of therapeutics targeting a wide range of diseases. The precise control of stereochemistry within these molecules is often paramount to their efficacy and safety, making their stereoselective synthesis a key challenge for medicinal chemists.

Ruthenium-catalyzed transfer hydrogenation has emerged as a powerful and operationally simple method for the reduction of N-heterocycles, including dihydronaphthyridines. This technique offers a milder and often more selective alternative to traditional hydrogenation methods that may require high pressures of hydrogen gas and harsh reaction conditions.[3] Notably, the use of chiral ruthenium catalysts, such as the well-established Noyori-type catalysts, allows for the asymmetric synthesis of enantioenriched tetrahydronaphthyridines, providing access to specific stereoisomers with high fidelity.[4][5][6]

This application note provides a comprehensive guide to the ruthenium-catalyzed transfer hydrogenation of dihydronaphthyridines, with a focus on practical experimental protocols, mechanistic insights, and troubleshooting strategies. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to employ this robust methodology in their synthetic endeavors.

Theoretical Background: Mechanism of Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a chemical reaction in which a substrate is reduced by the transfer of hydrogen from a donor molecule, mediated by a catalyst.[7][8] In the context of dihydronaphthyridine reduction, a ruthenium complex catalyzes the transfer of hydrogen from a donor, typically a mixture of formic acid and triethylamine, to the C=N and/or C=C bonds of the substrate.

The catalytic cycle of a Noyori-type ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], in the presence of formic acid and triethylamine is a well-studied process. The currently accepted mechanism involves the following key steps:

  • Catalyst Activation: The pre-catalyst, a Ru(II)-chloride complex, reacts with a base (triethylamine) to generate a 16-electron, coordinatively unsaturated Ru(II) species.[9]

  • Formation of the Ruthenium Hydride: This active species reacts with formic acid to form a ruthenium formate intermediate, which then undergoes decarboxylation to generate the key 18-electron ruthenium hydride species.

  • Hydrogen Transfer: The dihydronaphthyridine substrate interacts with the ruthenium hydride in the outer coordination sphere of the metal. The hydride and a proton from the amine ligand of the catalyst are then transferred to the substrate in a concerted or stepwise manner, leading to the reduced tetrahydronaphthyridine product.[1]

  • Catalyst Regeneration: The resulting 16-electron Ru(II) species re-enters the catalytic cycle.

The enantioselectivity of the reaction is dictated by the chiral environment created by the diamine ligand on the ruthenium catalyst, which directs the approach of the substrate and the subsequent hydrogen transfer to a specific face of the molecule.[10][11]

Catalytic Cycle of Ruthenium-Catalyzed Transfer Hydrogenation

Catalytic Cycle pre_catalyst [Ru]-Cl (Pre-catalyst) active_catalyst [Ru] (16e-) pre_catalyst->active_catalyst - Cl- ru_formate [Ru]-OCHO active_catalyst->ru_formate + HCOOH ru_hydride [Ru]-H (18e-) ru_formate->ru_hydride - CO2 ru_hydride->active_catalyst H- transfer substrate_complex Substrate Adduct ru_hydride->substrate_complex + Dihydronaphthyridine product Tetrahydronaphthyridine substrate_complex->product - [Ru]

Caption: A simplified representation of the catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a dihydronaphthyridine using a formic acid/triethylamine hydrogen source.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the ruthenium-catalyzed transfer hydrogenation of a generic dihydronaphthyridine substrate.

Materials and Reagents
  • Catalyst: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium(II) (RuCl(p-cymene)[(S,S)-Ts-DPEN]) or its (R,R)-enantiomer.[12]

  • Substrate: Dihydronaphthyridine derivative.

  • Hydrogen Source: Formic acid (≥98%) and triethylamine (≥99.5%), distilled before use.

  • Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN).

  • Inert Gas: Argon or Nitrogen (≥99.998%).

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction Solvent: Dichloromethane or ethyl acetate.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Inert gas line with a bubbler.

  • Syringes and needles for transfer of reagents.

  • Ice bath.

  • Rotary evaporator.

  • Apparatus for column chromatography.

  • Analytical instrumentation for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR).

Preparation of the Formic Acid-Triethylamine (5:2) Azeotrope

The azeotropic mixture of formic acid and triethylamine is a commonly used hydrogen source. It is crucial to prepare this mixture carefully due to the exothermic nature of the acid-base reaction.[13]

  • To a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add triethylamine (2 equivalents).

  • Cool the flask in an ice bath.

  • Slowly add formic acid (5 equivalents) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature. This mixture can be stored under an inert atmosphere for a limited time.

General Procedure for Transfer Hydrogenation
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN], 0.5-2 mol%).

  • Addition of Substrate and Solvent: Add the dihydronaphthyridine substrate (1.0 mmol, 1.0 equiv) and the anhydrous, degassed solvent (5-10 mL). Stir the mixture at room temperature to ensure dissolution.

  • Addition of Hydrogen Source: Add the freshly prepared formic acid-triethylamine mixture (typically 5:2 molar ratio, 2-5 equivalents relative to the substrate) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Progress: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of the Tetrahydronaphthyridine Product

The crude product is typically purified by flash column chromatography on silica gel. Due to the basic nature of the tetrahydronaphthyridine product, tailing on the silica gel column can be an issue. To mitigate this, it is recommended to add a small amount of triethylamine (0.5-2% v/v) to the eluent.[14][15]

  • Column Preparation: Pack a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) containing 1% triethylamine.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetrahydronaphthyridine.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare FA/TEA mixture setup Setup: Catalyst, Substrate, Solvent under Inert Gas add_h_source Add FA/TEA mixture setup->add_h_source react Stir at desired temperature add_h_source->react monitor Monitor reaction (TLC, GC/LC-MS) react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Column chromatography (with Et3N) dry->purify characterize Characterize product (NMR, MS) purify->characterize

References

Solid-Phase Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Analogs: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Analogs of this heterocyclic system have demonstrated a wide range of therapeutic potential, including activity as potent and selective inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt). The modulation of RORγt is a promising strategy for the treatment of various autoimmune diseases. The efficient synthesis of diverse libraries of these analogs is therefore a critical task in modern drug discovery.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries. By anchoring the synthetic intermediates to a polymeric support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process. This application note provides a detailed guide to the solid-phase synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine analogs, offering two robust protocols for the key cyclization step and comprehensive instructions for each stage of the synthesis, from resin preparation to final product purification.

Strategic Overview of the Solid-Phase Synthesis

The solid-phase synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine analogs is designed to allow for the introduction of molecular diversity at multiple points. The general strategy involves the attachment of a suitable building block to a solid support, followed by a series of on-resin chemical transformations to construct the heterocyclic core, and finally, cleavage from the resin to release the desired product.

Two primary strategies for the crucial on-resin cyclization to form the tetrahydropyridine ring are presented:

  • Pictet-Spengler Reaction: This classic acid-catalyzed reaction involves the condensation of a β-pyridinylethylamine derivative with an aldehyde or ketone, followed by ring closure. The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems and has been successfully adapted for solid-phase applications.[1][2]

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition provides an alternative and versatile route to tetrahydropyridine derivatives.[3] In the context of this synthesis, an on-resin diene can be reacted with a dienophile to construct the six-membered nitrogen-containing ring.

The choice of strategy may depend on the desired substitution pattern of the final products and the availability of starting materials.

G cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cyclization Cyclization Strategies cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Fmoc_deprotection Fmoc Deprotection Resin->Fmoc_deprotection Piperidine/DMF Building_block_coupling Building Block Coupling Fmoc_deprotection->Building_block_coupling Fmoc-amino acid, DIC, HOBt Pictet_Spengler Strategy A: Pictet-Spengler Reaction Building_block_coupling->Pictet_Spengler Aza_Diels_Alder Strategy B: Aza-Diels-Alder Reaction Building_block_coupling->Aza_Diels_Alder Optional_derivatization Optional Derivatization Pictet_Spengler->Optional_derivatization Aza_Diels_Alder->Optional_derivatization Cleavage Cleavage from Resin Optional_derivatization->Cleavage TFA Cocktail Purification Purification Cleavage->Purification Prep-HPLC Final_product Final Product (Tetrahydro-1,6-naphthyridine) Purification->Final_product

Caption: Overall workflow for the solid-phase synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine analogs.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Rink Amide AM Resin100-200 mesh, 1% DVBe.g., Sigma-Aldrich, NovabiochemTypical loading: 0.5-0.8 mmol/g
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics or equivalent
Dichloromethane (DCM)AnhydrousAcros Organics or equivalent
PiperidineReagent GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)99%Acros Organics or equivalent
1-Hydroxybenzotriazole (HOBt)AnhydrousAcros Organics or equivalent
Fmoc-protected amino acidsSynthesis GradeVariousAs required for diversity
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-AldrichScavenger
Aldehydes/KetonesVariousVariousFor Pictet-Spengler reaction
Dienes/DienophilesVariousVariousFor aza-Diels-Alder reaction

Detailed Protocols

Part 1: Resin Preparation and Building Block Attachment

1.1 Resin Swelling and Fmoc Deprotection:

  • Place the Rink Amide AM resin (1.0 g, 0.7 mmol) in a suitable solid-phase synthesis vessel.

  • Add DMF (10 mL) and gently agitate for 30 minutes to swell the resin.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for an additional 20 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the presence of a free amine. A positive test (blue beads) indicates successful Fmoc deprotection.

1.2 Coupling of the First Building Block (Fmoc-3-(3-pyridyl)-L-alanine):

The initial building block, Fmoc-3-(3-pyridyl)-L-alanine, will serve as the precursor for the β-pyridinylethylamine moiety required for the Pictet-Spengler cyclization.

  • In a separate vial, dissolve Fmoc-3-(3-pyridyl)-L-alanine (3 eq., 2.1 mmol) and HOBt (3 eq., 2.1 mmol) in DMF (5 mL).

  • Add DIC (3 eq., 2.1 mmol) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (negative test: colorless/yellow beads).

Part 2: On-Resin Cyclization to Form the Tetrahydro-1,6-naphthyridine Core

Protocol A: Pictet-Spengler Reaction

This protocol utilizes an acid-catalyzed intramolecular cyclization.

G cluster_protocol_A Protocol A: Pictet-Spengler Cyclization Start Resin-bound Pyridinylethylamine Fmoc_deprotection Fmoc Deprotection Start->Fmoc_deprotection 20% Piperidine/DMF Imine_formation Imine Formation Fmoc_deprotection->Imine_formation Aldehyde/Ketone (R2-CHO) Cyclization Pictet-Spengler Cyclization Imine_formation->Cyclization TFA/DCM End Resin-bound Tetrahydro-1,6-naphthyridine Cyclization->End

Caption: Workflow for the on-resin Pictet-Spengler reaction.

  • Fmoc Deprotection:

    • Treat the resin-bound Fmoc-3-(3-pyridyl)-L-alanine with 20% piperidine in DMF as described in section 1.1.

    • Wash the resin thoroughly and confirm the presence of the free amine with a Kaiser test.

  • Reductive Amination and Cyclization:

    • Swell the deprotected resin in a 1% acetic acid solution in DMF.

    • Add the desired aldehyde or ketone (10 eq.) and sodium cyanoborohydride (5 eq.).

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin with DMF, methanol, and DCM.

    • Treat the resin with a solution of 10% TFA in DCM for 1 hour to induce the Pictet-Spengler cyclization.

    • Wash the resin with DCM, 10% diisopropylethylamine (DIPEA) in DCM, and finally with DCM and DMF.

Protocol B: Aza-Diels-Alder Reaction

This protocol offers an alternative route to the tetrahydropyridine ring via a [4+2] cycloaddition.

G cluster_protocol_B Protocol B: Aza-Diels-Alder Cyclization Start Resin-bound Building Block Diene_formation On-Resin Diene Formation Start->Diene_formation Multi-step sequence Cycloaddition Aza-Diels-Alder Reaction Diene_formation->Cycloaddition Dienophile, Heat or Lewis Acid End Resin-bound Tetrahydro-1,6-naphthyridine Cycloaddition->End

Caption: Workflow for the on-resin aza-Diels-Alder reaction.

  • On-Resin Diene Formation:

    • This step will be highly dependent on the desired final structure. A plausible route involves the attachment of a building block that can be converted into a 1-aza-1,3-butadiene on the resin. For example, coupling of a suitable β-amino acid followed by on-resin modifications.

  • Cycloaddition Reaction:

    • Swell the resin-bound diene in a suitable solvent (e.g., toluene or 1,2-dichloroethane).

    • Add the dienophile (10 eq.).

    • Heat the reaction mixture at 80-110 °C for 12-24 hours. Alternatively, a Lewis acid catalyst (e.g., ZnCl₂) can be used at lower temperatures.

    • Wash the resin thoroughly with the reaction solvent, followed by DCM and DMF.

Part 3: Optional On-Resin Derivatization

The secondary amine within the newly formed tetrahydro-1,6-naphthyridine ring can be further functionalized to introduce another point of diversity.

  • Swell the resin in DMF.

  • Add a solution of the desired carboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Agitate at room temperature for 4 hours.

  • Wash the resin with DMF, DCM, and methanol.

Part 4: Cleavage and Purification

4.1 Cleavage from the Resin:

  • Wash the resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Combine the filtrates and concentrate under reduced pressure.

4.2 Purification:

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the precipitate with cold ether and dry under vacuum.

  • Purify the crude product using preparative reverse-phase HPLC. A typical gradient would be from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Lyophilize the pure fractions to obtain the final product as a TFA salt.

Reaction Monitoring

The progress of on-resin reactions can be monitored using several techniques:

  • Kaiser Test: A qualitative test for the presence of primary amines. A blue color indicates a positive result.

  • Gel-Phase FT-IR: This technique can be used to monitor the appearance or disappearance of key functional groups (e.g., the azide stretch in aza-Diels-Alder precursors, or the amide carbonyl stretch after derivatization). A small sample of the resin is washed, dried, and analyzed.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Fmoc deprotectionInsufficient reaction time or degraded piperidine solution.Increase reaction time to 30 minutes. Use a fresh solution of 20% piperidine in DMF.
Incomplete coupling reactionSteric hindrance of the amino acid or insufficient activation.Double couple the amino acid. Use a different coupling reagent such as HATU.
Low yield after cleavageIncomplete reaction on the resin or premature cleavage.Monitor on-resin reactions carefully. Ensure the linker is stable to all reaction conditions prior to the final cleavage step.
Multiple products after cleavageSide reactions during cyclization or cleavage.Optimize cyclization conditions (temperature, catalyst). Use appropriate scavengers in the cleavage cocktail.

Conclusion

The solid-phase synthesis protocols detailed in this application note provide a robust and flexible platform for the generation of 5,6,7,8-tetrahydro-1,6-naphthyridine analog libraries. Both the Pictet-Spengler and aza-Diels-Alder strategies offer viable pathways to this important heterocyclic scaffold. The ability to introduce diversity at multiple positions makes this methodology a valuable tool for medicinal chemists and drug discovery professionals in the pursuit of novel therapeutics.

References

Application Note: Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the spectroscopic characterization of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a pivotal heterocyclic scaffold in medicinal chemistry.[1][2] The structural elucidation of this compound is critical for ensuring purity, confirming identity, and understanding its chemical properties in drug discovery and development pipelines.[3] This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous characterization. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a key structural motif found in a variety of biologically active compounds, particularly those targeting the central nervous system.[4] Its partially saturated, bicyclic heteroaromatic structure offers a three-dimensional geometry that is increasingly sought after in modern drug design to improve properties like solubility and metabolic stability.[5][6] As the hydrochloride salt, the compound's solubility and handling characteristics are often enhanced for pharmaceutical applications.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, providing indisputable evidence of molecular structure and purity. This application note serves as a practical guide for researchers to obtain and interpret high-quality spectroscopic data for this important intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality in Experimental Design

Choice of Solvent: The selection of an appropriate deuterated solvent is critical. While chloroform-d (CDCl₃) is common, residual protic acid can lead to peak broadening or exchange with the amine protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice for hydrochloride salts due to its ability to solubilize polar compounds and slow down the exchange of N-H protons, allowing for their observation.[7][8] For this reason, DMSO-d₆ is the recommended solvent.

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, defined as 0.00 ppm. Its single, sharp resonance is inert and does not overlap with the signals of the analyte.[1]

Expected ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The hydrochloride salt form will influence the chemical shifts, particularly of protons near the nitrogen atoms.

Protons (Position)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-2~8.2 - 8.4Doublet (d)1H~5-6Aromatic proton adjacent to pyridinic nitrogen, deshielded.
H-3~7.0 - 7.2Doublet of doublets (dd)1H~7-8, ~5-6Aromatic proton coupled to both H-2 and H-4.
H-4~7.6 - 7.8Doublet (d)1H~7-8Aromatic proton deshielded by the adjacent nitrogen in the pyridine ring.
H-5~4.5 - 4.7Singlet (s) or broad singlet2H-Methylene protons adjacent to the protonated pyridinic nitrogen (N-6), significantly deshielded.
H-7~3.0 - 3.2Triplet (t)2H~6-7Methylene protons coupled to H-8.
H-8~2.0 - 2.2Triplet (t)2H~6-7Methylene protons coupled to H-7.
N-H~9.0 - 12.0Broad singlet (br s)1H-Proton on the secondary amine nitrogen, exchangeable and often broad.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon (Position)Expected Chemical Shift (δ, ppm)Rationale
C-2~148 - 152Aromatic carbon adjacent to nitrogen, deshielded.
C-3~120 - 124Aromatic CH carbon.
C-4~138 - 142Aromatic CH carbon.
C-4a~125 - 130Aromatic quaternary carbon at the ring junction.
C-5~45 - 50Aliphatic CH₂ adjacent to the protonated nitrogen.
C-7~40 - 45Aliphatic CH₂.
C-8~20 - 25Aliphatic CH₂.
C-8a~155 - 160Aromatic quaternary carbon adjacent to nitrogen.
NMR Protocol: A Self-Validating System
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution (line width of the TMS signal <0.5 Hz).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans for adequate signal-to-noise.

  • Data Processing and Validation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

    • Integrate the ¹H NMR signals. The ratio of integrals should correspond to the number of protons in the proposed structure.

    • Analyze coupling constants to confirm proton-proton connectivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Causality in Spectral Interpretation

For this compound, key expected vibrations include N-H stretches from the secondary amine hydrochloride, C-H stretches from the aromatic and aliphatic portions, and C=N/C=C stretches from the pyridine ring.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400-3200 (broad)N-H stretchSecondary amine hydrochlorideThe broadness is due to hydrogen bonding.
~3100-3000C-H stretchAromatic C-HCharacteristic of sp² C-H bonds.
~2950-2850C-H stretchAliphatic C-HCharacteristic of sp³ C-H bonds in the saturated ring.
~1600-1580C=N stretchPyridine ringStrong absorption typical for heteroaromatic rings.
~1500-1400C=C stretchAromatic ringMultiple bands are expected in this region.
IR Protocol: Ensuring Data Quality
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of the solid this compound powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Validation:

    • Perform an automatic baseline correction and ATR correction if available in the software.

    • Compare the obtained spectrum with the expected absorption bands to confirm the presence of key functional groups.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Expertise in Ionization and Fragmentation

Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar, pre-charged molecules like hydrochloride salts. It will typically result in the observation of the protonated molecule [M+H]⁺, where M is the free base.[1]

Expected Molecular Ion: The free base, 5,6,7,8-tetrahydro-1,6-naphthyridine, has a molecular formula of C₈H₁₀N₂ and a monoisotopic mass of approximately 134.08 Da.[9] In positive ion ESI-MS, the expected base peak would be the protonated molecule [C₈H₁₀N₂ + H]⁺ at m/z ≈ 135.09.

Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such bicyclic systems involve the loss of small neutral molecules or radicals from the saturated ring.[10][11]

Expected Mass Spectral Data (ESI+)
m/z ValueIonRationale
~135.09[M+H]⁺Protonated molecular ion (base peak).
~107.07[M+H - C₂H₄]⁺Loss of ethylene from the saturated ring via a retro-Diels-Alder-type fragmentation.
Mass Spectrometry Protocol: A Robust Workflow
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument Setup (ESI-MS):

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the instrument to positive ion detection mode.

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Processing and Validation:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • Verify that the measured m/z value is within 5 ppm of the calculated exact mass for high-resolution mass spectrometry (HRMS).

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm the proposed structure.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical flow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Final Confirmation Start 5,6,7,8-Tetrahydro-1,6- naphthyridine HCl Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Parallel Analysis IR FT-IR Spectroscopy Start->IR Parallel Analysis MS Mass Spectrometry (ESI-MS) Start->MS Parallel Analysis NMR_Data Connectivity & Proton Environment (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Group Identification (N-H, C-H, C=N stretches) IR->IR_Data MS_Data Molecular Weight & Formula ([M+H]⁺, Fragmentation) MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion Integrated Data Review IR_Data->Conclusion Integrated Data Review MS_Data->Conclusion Integrated Data Review

Caption: Workflow for structural elucidation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this application note, researchers can confidently verify the structure and purity of this valuable chemical entity, ensuring the integrity of their subsequent research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Greener Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the challenges of synthesizing complex heterocyclic scaffolds like 5,6,7,8-tetrahydro-1,6-naphthyridine while prioritizing laboratory safety and environmental responsibility. This guide is structured to address specific issues you may encounter when moving away from hazardous reagents, providing not just alternative protocols but also the scientific rationale behind them.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems encountered during the synthesis of the tetrahydronaphthyridine core, focusing on replacing hazardous reagents with safer, more sustainable alternatives.

Issue 1: Pyrophoric Catalysts in Catalytic Hydrogenation

Question: My standard protocol for reducing a 1,6-naphthyridine precursor involves catalytic hydrogenation with Palladium on Carbon (Pd/C). I have significant safety concerns regarding its pyrophoric nature, especially during filtration and handling. What are safer, validated alternatives for this reduction?

Answer: Your concern is well-founded. Pd/C, particularly when saturated with hydrogen after a reaction, is notoriously pyrophoric and can spontaneously ignite upon exposure to air, creating a significant fire hazard with flammable solvents.[1][2][3] The filter cake must never be allowed to dry and requires meticulous handling.[3]

To mitigate this risk, we strongly recommend transitioning to catalytic transfer hydrogenation . This method avoids the use of high-pressure hydrogen gas and pyrophoric catalysts.

Recommended Alternative: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This state-of-the-art method not only bypasses the hazards of Pd/C and H₂ gas but also allows for the enantioselective synthesis of chiral tetrahydronaphthyridine cores.[4][5][6]

Causality and Mechanism: In transfer hydrogenation, a stable, organic molecule (like formic acid or isopropanol) serves as the hydrogen source. A metal catalyst, often based on ruthenium or iron, facilitates the transfer of hydrogen from the donor to your substrate.[7] This process is typically conducted at or near atmospheric pressure, eliminating the need for specialized high-pressure reactors. An asymmetric synthesis of a RORγt inverse agonist, TAK-828F, successfully employed a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step, demonstrating its industrial viability.[5]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Dihydronaphthyridine Intermediate [5]

  • Step 1: Inert Atmosphere: Charge a reaction vessel with the dihydronaphthyridine substrate (1.0 equiv) and a ruthenium catalyst (e.g., RuCl[(R,R)-Tsdpkey-mesitylene] (0.0025 equiv)).

  • Step 2: Solvent and Hydrogen Source: Add a degassed mixture of solvent (e.g., acetonitrile) and the hydrogen source, such as a formic acid/triethylamine (HCOOH/TEA) mixture.

  • Step 3: Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60 °C) until the reaction is complete, as monitored by HPLC or TLC.

  • Step 4: Work-up: Upon completion, cool the reaction mixture. Quench by adding a suitable aqueous base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

Decision Workflow: Selecting a Safer Reduction Strategy

G start Need to Reduce Naphthyridine Precursor q1 Is the catalyst pyrophoric (e.g., Pd/C, Raney Ni)? start->q1 sub1 High Safety Risk! Consider Alternatives q1->sub1 Yes sub2 Evaluate other hazards (Solvent, Reagents) q1->sub2 No a1_yes Yes a1_no No q2 Is enantioselectivity required? sub1->q2 end_node Achieved Safer Reduction sub2->end_node proc1 Asymmetric Transfer Hydrogenation (e.g., Ru-catalyzed) q2->proc1 Yes proc2 Standard Transfer Hydrogenation (e.g., Fe-catalyzed with HCOOH) q2->proc2 No a2_yes Yes a2_no No proc1->end_node proc2->end_node

Caption: Decision tree for choosing a safer reduction method.

Issue 2: Avoiding High-Reactivity and Stoichiometric Metal Hydrides

Question: My synthesis plan involves the reduction of an amide or ester functional group. I want to avoid highly reactive and hazardous hydrides like Lithium Aluminum Hydride (LiAlH₄). What are the best alternatives that offer better safety profiles and selectivity?

Answer: Avoiding LiAlH₄ is a critical step towards a safer lab environment. LiAlH₄ is a powerful, non-selective reducing agent that reacts violently with protic solvents and moisture.[8][9] Sodium borohydride (NaBH₄) is milder but often fails to reduce amides and esters effectively.

Recommended Alternatives:

  • For Amide Reduction:

    • Synhydrid® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reagent is a compelling alternative to LiAlH₄. It is a capable reducing agent for a broad range of functional groups but does not self-ignite on exposure to moisture, making it inherently safer to handle.[10] It also offers superior chemoselectivity, allowing for more controlled reductions.[10]

    • Catalytic Hydrosilylation: This method uses silanes (e.g., diphenylsilane) as a hydride source in the presence of a catalyst (e.g., Rhodium or Boron-based).[11] It is highly chemoselective, capable of reducing amides in the presence of more sensitive functional groups like esters, which would be attacked by LiAlH₄.[11]

  • For Selective Ester/Aldehyde/Ketone Reduction:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent reagent for reductive aminations and is favored for its stability and ease of handling, especially when avoiding cyanide-containing waste streams is a priority.[12]

    • Lithium Borohydride (LiBH₄): More reactive than NaBH₄, LiBH₄ can selectively reduce esters in the presence of carboxylic acids and tertiary amides.[9]

Data Summary: Comparison of Reducing Agents

ReagentKey HazardsFunctional Groups ReducedSafer Alternative & Rationale
LiAlH₄ Highly pyrophoric, reacts violently with water, non-selective.[8]Acids, Esters, Amides, Ketones, Aldehydes, Nitriles.[8][9]Synhydrid®: Not pyrophoric with moisture, better selectivity.[10]
Pd/C + H₂ Catalyst is pyrophoric, H₂ gas is highly flammable/explosive.[13]Alkenes, Alkynes, Nitro groups, Aromatic rings.Transfer Hydrogenation: Avoids H₂ gas and pyrophoric catalysts.[5]
Hydrazine Toxic, potentially explosive.[4][5]Used for deprotections and reductions (e.g., Wolff-Kishner).Catalytic Transfer Hydrogenation: A much safer method for many reductions.[5]
NaBH₄ Generates flammable H₂ gas, less effective for amides/esters.[14]Aldehydes, Ketones.[15]NaBH(OAc)₃: More stable, better for reductive amination.[12]
Issue 3: Transitioning to Greener Solvents

Question: Many protocols for naphthyridine synthesis rely on volatile and potentially toxic organic solvents (VOCs). What are some practical "green" solvent alternatives that are effective for heterocyclic synthesis?

Answer: Replacing conventional VOCs is a cornerstone of green chemistry.[16] The ideal green solvent is non-toxic, biodegradable, readily available, and recyclable.[17][18] Fortunately, several excellent options have been validated for the synthesis of heterocyclic compounds.

Top Green Solvent Alternatives:

  • Water: It is the ultimate green solvent due to its non-toxicity, non-flammability, and low cost.[19] The Friedländer synthesis of 1,8-naphthyridines, for example, has been successfully performed in high yield using water as the solvent.[20]

  • Polyethylene Glycols (PEGs): These are non-toxic, biodegradable polymers.[17][18] PEG can act as both a solvent and a phase-transfer catalyst, sometimes promoting the reaction.[18]

  • Glycerol: A bio-derived, non-toxic, and biodegradable solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures, especially when combined with microwave irradiation.[17][18]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea). They are often biodegradable, have low volatility, and can be tailored for specific reactions.[19] A recent synthesis of tetrahydrobenzo[b][17][21]naphthyridines utilized a DES system effectively.[22]

Workflow: Greener Solvent Selection

G start Starting Synthesis Step q1 Are reactants/products water-soluble or is a phase-transfer catalyst viable? start->q1 try_water Attempt reaction in Water q1->try_water Yes q2 Does the reaction require high temperature? q1->q2 No end_node Optimized Green Protocol try_water->end_node try_glycerol Consider Glycerol (especially with microwave) q2->try_glycerol Yes try_peg Consider PEG q2->try_peg No/Moderate Temp try_glycerol->end_node try_des Consider a Deep Eutectic Solvent (DES) try_peg->try_des try_peg->end_node try_des->end_node

Caption: A simplified workflow for choosing a green solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents I should be aware of in traditional 5,6,7,8-tetrahydro-1,6-naphthyridine synthesis?

A1: Beyond pyrophoric catalysts and harsh hydrides, older synthetic routes have employed reagents like hydrazine and 1,1′-(azodicarbonyl)dipiperidine (ADDP), which are noted for their hazards.[4][5] Traditional syntheses may also involve violent, runaway reactions like the Skraup reaction, which uses strong oxidizing agents and sulfuric acid.[23]

Q2: How do I troubleshoot low yields when switching to a greener solvent like water?

A2: Low yields in water often stem from poor solubility of organic substrates. To overcome this, consider:

  • Adding a phase-transfer catalyst: This can help bring reactants together at the interface.

  • Using a co-solvent: A small amount of a water-miscible, greener solvent like ethanol can improve solubility.

  • Microwave irradiation: This can significantly accelerate reaction rates in polar solvents like water or glycerol.[18]

  • Using surfactants: A catalytic amount of a surfactant can create micelles, acting as microreactors to improve reaction efficiency.[7]

Q3: Are there any modern, atom-economical strategies that inherently avoid hazardous reagents?

A3: Yes. Cobalt-catalyzed [2+2+2] cyclizations provide a powerful and efficient route to the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[24] Another innovative approach involves a manganese-catalyzed dehydrogenative Friedländer annulation, which uses an inexpensive and less toxic metal catalyst.[22] These methods often have high atom economy and build complexity quickly from simpler, safer starting materials.

References

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in medicinal chemistry, notably appearing in HIV-1 integrase inhibitors and other biologically active molecules.[1] Its synthesis, while achievable through several routes, presents distinct challenges related to purity and impurity profiling. This technical support center provides researchers, scientists, and drug development professionals with a focused troubleshooting guide and frequently asked questions (FAQs) to anticipate, identify, and mitigate common impurities encountered during the synthesis of its hydrochloride salt.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common issues and questions that arise during the synthesis and purification of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Q1: What are the primary categories of impurities I should be aware of during my synthesis?

A1: Impurities in a multi-step synthesis can originate from various sources. For this specific target molecule, they can be broadly classified into four main categories:

  • Starting Material-Related Impurities: Unreacted starting materials or impurities already present in the initial reagents that carry through the synthetic sequence.

  • Process-Related Impurities (By-products): These are substances formed from side reactions occurring concurrently with the main reaction. Examples include products from incomplete cyclization, over-reduction, or undesired side-group modifications.

  • Intermediates: Incomplete conversion at any step will lead to the presence of synthetic intermediates in the final product.

  • Degradation Products: The target molecule may degrade under certain conditions (e.g., harsh pH, high temperature, or exposure to air/light), forming new impurities.

Q2: My synthesis involves a Pictet-Spengler reaction. What specific side products should I watch out for?

A2: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydropyridine ring, but it's not without potential pitfalls, especially with pyridine substrates which are less nucleophilic than indoles or pyrroles.[2]

  • Incomplete Cyclization: The initial condensation between the β-arylethylamine and the aldehyde forms a Schiff base (or iminium ion under acidic conditions).[3] If the subsequent electrophilic attack on the pyridine ring is slow or incomplete, you may isolate this imine intermediate.

  • Oxidized By-products: Tetrahydronaphthyridines can be susceptible to oxidation, leading to the formation of the corresponding aromatic naphthyridine or a dihydro-naphthyridine species, especially during workup or purification if not performed under an inert atmosphere.

  • Demethylation/Ether Cleavage: If your starting materials contain acid-sensitive groups like a methoxy ether on the pyridine ring, the acidic conditions (e.g., HCl, H₂SO₄) traditionally used for the Pictet-Spengler reaction can cause undesired cleavage, resulting in a hydroxylated impurity.

Q3: I'm using a newer synthetic route involving a Heck reaction. What are the potential impurities from this step?

A3: The Heck reaction, which couples an unsaturated halide with an alkene, is a cornerstone of modern synthesis.[4] When using vinylpyridines, potential impurities include:

  • Homocoupling Products: The organopalladium intermediate can react with itself, leading to dimeric by-products of your starting halide.

  • Isomerization of the Double Bond: Depending on the reaction conditions and substrate, the double bond in the product (e.g., 2-vinylpyridine derivative) might isomerize.

  • Residual Palladium: Palladium catalysts can contaminate the final product. It is critical to employ purification methods like filtration through celite or silica gel, or treatment with palladium scavengers, to reduce levels to an acceptable limit, especially for pharmaceutical applications.

Q4: During the catalytic hydrogenation step to form the tetrahydro-ring, my reaction is sluggish or yields a mixture of products. What's going wrong?

A4: Catalytic hydrogenation of naphthyridines can be complex, with selectivity being a key challenge.

  • Incomplete Reduction: This is the most common issue. It can be caused by catalyst poisoning (e.g., by sulfur or halide impurities), insufficient hydrogen pressure, or inadequate reaction time. The result is the presence of the starting naphthyridine or partially reduced dihydronaphthyridine intermediates.

  • Over-reduction/Ring Opening: While less common under controlled conditions, aggressive hydrogenation (high pressure, high temperature, highly active catalyst like Rh/C) can potentially lead to the reduction of both pyridine rings or even ring opening.

  • Regioisomer Formation: For some naphthyridine isomers, hydrogenation can occur on either of the two rings. For the 1,6-naphthyridine system, reduction typically yields the 1,2,3,4-tetrahydro or the desired 5,6,7,8-tetrahydro product. The selectivity is highly dependent on the catalyst and reaction conditions.[5] Using a well-defined catalyst system (e.g., Ru-catalyzed transfer hydrogenation) can provide high selectivity for the desired product.[6]

Q5: How do I identify an unknown peak in my HPLC or LC-MS analysis?

A5: Identifying an unknown impurity requires a systematic analytical approach.

  • Mass Spectrometry (MS): The first step is to obtain a high-resolution mass of the impurity from an LC-MS analysis. This will provide the molecular formula.

  • Hypothesize Structures: Based on the molecular formula and knowledge of the synthetic route, propose potential structures. Consider starting materials, intermediates, and plausible side reactions (e.g., demethylation would correspond to a mass difference of 14 Da, loss of a Boc group is 100 Da).

  • Spiking Studies: If you have a sample of a suspected impurity (e.g., the starting material for that step), "spike" your sample with it. If the peak area of the unknown impurity increases, you have confirmed its identity.

  • Forced Degradation: Subject your pure final product to stress conditions (acid, base, heat, oxidation, light). Analyze the resulting mixture. Impurities that form under these conditions may match unknown peaks in your stability or release batches.

Part 2: Systematic Troubleshooting Guide

When faced with a purity issue, a logical workflow can help diagnose and solve the problem efficiently.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Observe Observe Anomaly (e.g., Low Purity, Extra Peak) Hypothesize Formulate Hypothesis (e.g., Incomplete Reaction, Side Product) Observe->Hypothesize Design_Expt Design Diagnostic Experiment (e.g., Spiking Study, Re-run with modified conditions) Hypothesize->Design_Expt Analyze Analyze Results (HPLC, LC-MS, NMR) Design_Expt->Analyze Confirm Hypothesis Confirmed? Analyze->Confirm Confirm->Hypothesize  No (New Hypothesis) Implement Implement Corrective Action (e.g., Adjust Stoichiometry, Change Catalyst, Re-purify) Confirm->Implement  Yes Implement->Observe Verify Fix Solved Problem Solved Implement->Solved

Caption: A systematic workflow for troubleshooting impurity issues.

Common Problems & Recommended Actions
Problem / Symptom Potential Cause(s) Recommended Action(s)
Low Purity by HPLC (<98%) 1. Incomplete reaction. 2. Formation of significant by-products. 3. Ineffective purification.1. Monitor reaction by TLC/HPLC to ensure completion. Extend reaction time or increase temperature if necessary. 2. Re-evaluate reaction conditions (solvent, temperature, catalyst) to minimize side reactions. 3. Optimize purification: attempt recrystallization from a different solvent system or consider flash chromatography if necessary.[6]
Unexpected Mass in LC-MS 1. Side reaction (e.g., demethylation, hydrolysis of an ester). 2. Contaminant from solvent or reagent. 3. Dimerization of starting material or product.1. Analyze the mass difference from the expected product to hypothesize the side reaction. 2. Run a blank injection of the solvent to rule out solvent contamination. 3. Review the reaction mechanism for potential dimerization pathways.
Off-Color Final Product (Yellow/Brown) 1. Presence of oxidized impurities. 2. Residual palladium catalyst (appears black/grey). 3. Thermal degradation during solvent removal.1. Perform workup and purification under an inert atmosphere (N₂ or Ar). 2. Ensure adequate purification steps to remove the catalyst. Consider a charcoal treatment during recrystallization. 3. Use a rotary evaporator at a lower temperature and avoid prolonged heating.
Poor Yield 1. Sub-optimal reaction conditions. 2. Purity of starting materials. 3. Mechanical loss during workup or transfer.1. Perform a reaction optimization screen (solvent, temperature, catalyst loading). 2. Verify the purity of starting materials by NMR or HPLC before starting.[7] 3. Ensure efficient extraction and careful transfers between vessels.

Part 3: Protocols for Impurity Analysis & Control

Impurity Formation Pathway: Demethylation during Pictet-Spengler Reaction

The following diagram illustrates a potential side reaction where an acid-sensitive methoxy group is cleaved under the reaction conditions.

Impurity_Formation SM Methoxy-Substituted β-Pyridylethylamine + Aldehyde Intermediate Iminium Ion Intermediate SM->Intermediate Condensation (H⁺ catalyst) Product Desired Methoxy-Product (5,6,7,8-Tetrahydro-1,6-naphthyridine derivative) Intermediate->Product Main Pathway: Electrophilic Aromatic Substitution Side_Reaction Acid-Catalyzed Ether Cleavage Intermediate->Side_Reaction Side Pathway: (Excess Acid / High Temp) Impurity Hydroxy-Impurity Side_Reaction->Impurity

Caption: Main vs. side reaction pathway in an acidic Pictet-Spengler cyclization.

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This method serves as a robust starting point for assessing the purity of this compound. Optimization may be required based on the specific impurities present.

Instrumentation:

  • HPLC system with a UV detector.

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

Procedure:

  • System Suitability: Prepare a solution of the reference standard at ~0.5 mg/mL. Perform five replicate injections. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Report impurities as a percentage of the total peak area. For quantification, a reference standard of the impurity is required.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing minor impurities and improving the crystalline form of the final hydrochloride salt.[6]

Materials:

  • Crude this compound.

  • High-purity solvents (e.g., isopropanol (IPA), ethanol, acetonitrile, water).

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alternatively, an anti-solvent system (e.g., dissolving in IPA and adding ethyl acetate) can be used.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution. A small amount of activated charcoal can be added at this stage to remove colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Confirm the purity of the recrystallized material using the HPLC method described above and check its melting point.

Part 4: References

  • Pictet–Spengler reaction. In: Wikipedia. ; 2023. --INVALID-LINK--

  • Cox, J. M., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). The Royal Society of Chemistry. --INVALID-LINK--

  • Pictet-Spengler Reaction. J&K Scientific LLC. --INVALID-LINK--

  • Troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. BenchChem. --INVALID-LINK--

  • Heck reaction. In: Wikipedia. ; 2023. --INVALID-LINK--

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. --INVALID-LINK--

  • Karakaplan, M., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15450-15467. --INVALID-LINK--

  • Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Zhou, Y., et al. (2008). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 10(4), 534-540. --INVALID-LINK--

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. --INVALID-LINK--

  • Smith, K. J., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. --INVALID-LINK--

  • ANNALES ACADEMIÆ SCIENTIARUM FENNICÆ. (2013). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. --INVALID-LINK--

References

Optimization of reaction conditions for 5,6,7,8-Tetrahydro-1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals actively working with this valuable heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of synthesis, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Section 1: Overview of Synthetic Strategies

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry. Its synthesis, however, can be challenging, with several established routes each presenting unique advantages and potential difficulties. The choice of strategy often depends on the available starting materials, desired substitution patterns, and scalability requirements. The most prevalent methods include the Pictet-Spengler reaction, Friedländer annulation, transition-metal-catalyzed cyclizations, and the reduction of an aromatic 1,6-naphthyridine precursor.

G cluster_start Common Starting Materials cluster_reactions Key Synthetic Reactions SM1 Pyridinylethylamine Derivatives R1 Pictet-Spengler Reaction SM1->R1 SM2 Aminopyridine Aldehydes/ Ketones R2 Friedländer Annulation SM2->R2 SM3 Dialkynylnitriles R3 Cobalt-Catalyzed [2+2+2] Cyclization SM3->R3 SM4 Aromatic 1,6-Naphthyridine R4 Pyridine Ring Reduction SM4->R4 Product 5,6,7,8-Tetrahydro- 1,6-naphthyridine R1->Product R2->Product R3->Product R4->Product

Caption: Primary synthetic routes to the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during synthesis. Each entry details the issue, its probable causes, and actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent stability. Let's break down the troubleshooting process based on the synthetic route.

For Cyclization Reactions (Pictet-Spengler or Friedländer):

  • Probable Cause 1: Inadequate Acid Catalysis. The Pictet-Spengler reaction, a cornerstone for this synthesis, requires an acid catalyst to promote the initial formation of an iminium ion, which is crucial for the subsequent electrophilic aromatic substitution.[1][2][3] Similarly, Friedländer cyclocondensations can be acid or base-catalyzed.[4]

    • Solution: Ensure your acid catalyst (e.g., TFA, HCl, p-TsOH) is fresh and anhydrous. The concentration is also critical; screen a range of catalyst loadings. For sensitive substrates, milder Lewis acids may be beneficial.

  • Probable Cause 2: Poor Reactant Purity. The starting materials, such as aminopyridine derivatives and aldehydes/ketones, are the foundation of the reaction. Impurities can inhibit catalysts or lead to unwanted side reactions.[5]

    • Solution: Verify the purity of your starting materials via NMR or LC-MS before starting the reaction. If necessary, purify them by recrystallization or column chromatography. Ensure aldehydes have not been oxidized to carboxylic acids.

  • Probable Cause 3: Suboptimal Reaction Conditions. Temperature and solvent choice profoundly impact reaction rates and equilibrium positions.

    • Solution:

      • Temperature: Some cyclizations require heating to overcome the activation energy barrier.[5] If you are running the reaction at room temperature, try incrementally increasing the temperature (e.g., to 50 °C, then 80 °C) while monitoring progress by Thin Layer Chromatography (TLC).

      • Solvent: The solvent must fully dissolve the reactants and be compatible with the reaction conditions. While traditional methods use organic solvents, some modern protocols have found success in water or even under solvent-free conditions, which can simplify workup.[5]

For Pyridine Ring Reduction Routes:

  • Probable Cause: Catalyst Inactivity or Poisoning. Catalytic hydrogenation (e.g., using Pd/C, PtO₂) is a common method for reducing the pyridine ring. The catalyst can be poisoned by sulfur or nitrogen-containing impurities, or it may simply be old or have low activity.

    • Solution: Use a fresh batch of high-quality catalyst. Ensure starting materials and the solvent are free from potential catalyst poisons. An increase in catalyst loading or hydrogen pressure may also be necessary. For some substrates, a combination of catalysts, such as palladium on carbon and rhodium on carbon, can be effective.[6]

G start Low or No Product Yield check_purity 1. Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify Reagents (Column, Recrystallization) purity_ok->purify No check_conditions 2. Evaluate Reaction Conditions purity_ok->check_conditions Yes purify->start cond_ok Conditions Optimized? check_conditions->cond_ok optimize Systematically Vary: - Temperature - Solvent - Reaction Time cond_ok->optimize No check_catalyst 3. Assess Catalyst (if applicable) cond_ok->check_catalyst Yes optimize->check_conditions cat_ok Catalyst Active? check_catalyst->cat_ok replace_cat Use Fresh Catalyst. Screen Catalyst Type & Loading. cat_ok->replace_cat No success Yield Improved cat_ok->success Yes replace_cat->check_catalyst

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing multiple spots on TLC, indicating side products or poor regioselectivity. How can I improve the selectivity?

Answer: The formation of multiple products is a common challenge, especially in Friedländer-type syntheses using unsymmetrical ketones or in reactions with multiple reactive sites.

  • Probable Cause 1: Poor Regioselectivity. In the Friedländer annulation with an unsymmetrical ketone, condensation can occur at two different α-carbon positions, leading to isomeric products.

    • Solution: Regioselectivity can often be controlled by the choice of catalyst. For instance, the use of specific amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity for the 2-substituted product in related 1,8-naphthyridine syntheses.[5][7] A slow addition of the ketone substrate to the reaction mixture can also significantly increase regioselectivity.[7]

  • Probable Cause 2: Undesired Side Reactions. In some cases, unexpected side reactions can compete with the desired transformation. For example, in an early synthesis of a tetrahydro-1,6-naphthyridine derivative via a Pictet-Spengler reaction, undesired cleavage of a methyl ether was observed.[8]

    • Solution: Meticulous reaction monitoring via TLC or LC-MS is crucial to identify the onset of side product formation. If side products appear late in the reaction, consider reducing the overall reaction time. If they appear early, a change in conditions is warranted. This could involve lowering the reaction temperature, changing the solvent, or using a more selective catalyst. Protecting group strategies may also be necessary to shield reactive functional groups from the reaction conditions.

  • Probable Cause 3: Product Decomposition. The target molecule itself may be unstable under the reaction or workup conditions (e.g., strongly acidic or basic environments).

    • Solution: If you suspect product instability, attempt to perform the reaction under milder conditions. During workup, ensure that aqueous washes are performed quickly and that the pH is neutralized promptly. Avoid prolonged exposure to strong acids or bases.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for this synthesis? A: The choice depends heavily on the synthetic route. For Pictet-Spengler reactions, a substituted 3-(2-aminoethyl)pyridine is the key precursor.[8][9] For Friedländer-type syntheses, a 2-aminonicotinaldehyde or a related ketone is condensed with a compound containing an α-methylene group.[4] Cobalt-catalyzed [2+2+2] cyclizations typically start from dialkynylnitriles.[10][11]

Q: Is it possible to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridine enantioselectively? A: Yes. While traditional methods like the Pictet-Spengler reaction on inactivated pyridine rings are difficult to render enantioselective, modern approaches have been successful.[9] A notable example involves the asymmetric reduction of a dihydronaphthyridine intermediate. A highly efficient method uses a ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center with excellent conversion and high enantioselectivity.[8][9][12]

Q: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for real-time tracking of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.[8][9]

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass.[8][9]

    • Purity Analysis: HPLC is the standard method for determining the purity of the final compound.[8][9]

Section 4: Key Experimental Protocol

The following is a representative protocol for the asymmetric synthesis of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine via Ru-catalyzed transfer hydrogenation, adapted from the literature.[8][9]

Step: Enantioselective Transfer Hydrogenation of a Dihydronaphthyridine Precursor

  • Preparation: To a clean, dry, nitrogen-flushed reaction vessel, add the dihydronaphthyridine substrate (1.0 equiv).

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., a Ru-TsDPEN complex, ~0.01 equiv).

  • Solvent and Reagent Addition: Add a suitable solvent, such as a mixture of dichloromethane (DCM) and formic acid/triethylamine (HCOOH/TEA) azeotrope (e.g., 5:2 ratio). The formic acid/TEA mixture serves as the hydrogen source.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for the required duration (typically 12-24 hours).

  • Monitoring: Monitor the reaction to completion by HPLC, checking for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the enantiomerically enriched 5,6,7,8-tetrahydro-1,6-naphthyridine.

This protocol is a generalized example. Specific substrate concentrations, catalyst loadings, temperatures, and reaction times must be optimized for each unique substrate.

Section 5: Data Summary Table

The optimization of reaction conditions is paramount for achieving high yield and enantioselectivity. The table below summarizes key parameters for two distinct and effective catalytic methods found in the literature.

Parameter Method A: Cobalt-Catalyzed [2+2+2] Cyclization [10]Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation [8][9]
Reaction Type Intramolecular CyclizationAsymmetric Reduction
Typical Substrate DialkynylnitrileDihydronaphthyridine
Catalyst CpCo(CO)₂ or CpCo(COD)RuCl--INVALID-LINK--
Catalyst Loading 5-20 mol %0.5-2 mol %
Key Reagents N/AFormic Acid / Triethylamine (H-source)
Solvent Toluene or DioxaneDichloromethane (DCM)
Temperature 110-150 °C (Often with Microwave)25-40 °C
Typical Yield 25-85%>90%
Key Advantage Efficient construction of the core ring system.Establishes chirality with high enantioselectivity (>99% ee).

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of nitrogen-containing heterocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif in numerous biologically active compounds. However, its purification is often fraught with challenges, including the basic nature of the molecule, susceptibility to oxidation, and potential for racemization in chiral derivatives. This guide provides in-depth solutions to these and other purification-related issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Chromatography Issues

Question 1: I'm observing severe tailing and poor separation of my 5,6,7,8-tetrahydro-1,6-naphthyridine derivative on a standard silica gel column. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like your tetrahydronaphthyridine derivative on standard silica gel.[1][2][3][4] The root cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH). These acidic sites can strongly and often irreversibly interact with the basic nitrogen atoms in your compound, leading to broad, tailing peaks and poor resolution.

Here are several strategies to overcome this challenge, presented in a logical workflow:

Workflow for Optimizing Chromatographic Separation of Basic Heterocycles

start Start: Tailing on Silica Gel option1 Option 1: Mobile Phase Modification start->option1 option2 Option 2: Alternative Stationary Phase start->option2 sub_option1a Add a Basic Modifier (e.g., Triethylamine, Ammonia) option1->sub_option1a sub_option2a Use Alumina (Neutral or Basic) option2->sub_option2a sub_option2b Use Amine-Functionalized Silica option2->sub_option2b sub_option1b Consider Solvent Removal Challenges sub_option1a->sub_option1b Post-purification step end End: Improved Separation sub_option1b->end sub_option2a->end sub_option2b->end

Caption: A decision-making workflow for troubleshooting poor chromatographic separation of basic heterocycles.

Detailed Protocols:

  • Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

    • Start with your initial mobile phase (e.g., a mixture of ethyl acetate and hexanes).

    • To this mobile phase, add 0.1-1% (v/v) of triethylamine. A good starting point is 0.5%.

    • Equilibrate your silica gel column with this modified mobile phase for at least 5-10 column volumes before loading your sample.

    • Run the chromatography as usual. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper peaks.[3]

    • Post-Purification: Be aware that removing the high-boiling TEA from your purified fractions can be challenging. It may require co-evaporation with a lower-boiling solvent like toluene or a mild acidic wash of the combined fractions if your compound is stable to acid.

  • Protocol 2: Using an Alumina Column

    • As an alternative to silica, consider using a pre-packed neutral or basic alumina column.[1][2][4] Alumina is generally less acidic than silica and can provide excellent separation of basic compounds without the need for mobile phase modifiers.

    • Develop your separation method using alumina TLC plates to find a suitable eluent system. Common mobile phases for alumina include mixtures of hexanes with ethyl acetate or dichloromethane.

    • Pack and run the alumina column as you would with silica.

Question 2: My chiral 5,6,7,8-tetrahydro-1,6-naphthyridine derivative is showing partial or complete racemization after purification. What are the likely causes and how can I prevent this?

Answer:

Racemization of chiral centers, particularly those adjacent to nitrogen atoms, is a significant risk with this class of compounds.[5][6] The lone pair of electrons on the nitrogen can facilitate the formation of an achiral intermediate (e.g., an iminium ion) under certain conditions, leading to a loss of stereochemical integrity.

Potential Causes and Solutions:

Cause Explanation Solution
Basic Conditions Strong bases or even mildly basic conditions during workup or chromatography can deprotonate the carbon atom at the chiral center, leading to racemization. One study noted significant erosion of optical purity even under mildly basic conditions during a copper-mediated reaction.[5]- Avoid strongly basic conditions during workup. Use a milder base like sodium bicarbonate instead of sodium hydroxide if possible. - If using chromatography with a basic modifier, consider using a less basic amine or a lower concentration.
Acidic Conditions While less common for this specific issue, strongly acidic conditions can also promote the formation of intermediates that can lead to racemization.- Use the mildest acidic conditions necessary for any reaction or workup steps.
Elevated Temperatures Prolonged heating during purification steps like solvent evaporation can provide the energy needed to overcome the activation barrier for racemization.- Concentrate your fractions at the lowest possible temperature using a rotary evaporator. - Avoid prolonged heating of the compound in solution.

Protocol for Chiral HPLC Analysis:

To accurately assess the enantiomeric purity of your compound, a well-developed chiral HPLC method is essential.

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H or Chiralpak® AD-H, or cyclodextrin-based columns.[7][8][9][10] These are effective for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can significantly impact the separation.

    • Reversed Phase: Use mixtures of water/acetonitrile or water/methanol, often with a buffer.

  • Temperature Optimization: The column temperature can affect the separation. Analyze your sample at different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal resolution.[7]

Stability and Impurity Issues

Question 3: I'm observing a new, more polar impurity in my fractions after purification, and I suspect it's an oxidation product. How can I confirm this and prevent its formation?

Answer:

5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives are susceptible to oxidation, which typically results in the formation of the corresponding aromatic 1,6-naphthyridine or a dihydropyridinium species.[5][11] This is a common issue, as the partially saturated pyridine ring can be readily dehydrogenated.

Oxidation Pathway of Tetrahydronaphthyridine Derivatives

start 5,6,7,8-Tetrahydro-1,6-naphthyridine intermediate Dihydropyridinium Species start->intermediate Oxidation [O] end Aromatic 1,6-Naphthyridine intermediate->end Further Oxidation [O]

Caption: The potential oxidation pathway of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

Confirmation and Prevention:

  • Confirmation:

    • Mass Spectrometry (MS): The oxidized product will have a molecular weight that is 2 or 4 atomic mass units (amu) lower than your starting material, corresponding to the loss of two or four hydrogen atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the oxidized product will show new aromatic proton signals and a disappearance of some or all of the aliphatic proton signals from the tetrahydro- portion of the molecule.

  • Prevention:

    • Inert Atmosphere: Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Antioxidants: Add a radical scavenger like butylated hydroxytoluene (BHT) to your reaction mixture or during purification to inhibit oxidative side reactions.[5]

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Prompt Purification: Do not let crude reaction mixtures sit for extended periods before purification.

Crystallization Challenges

Question 4: I'm struggling to crystallize my 5,6,7,8-tetrahydro-1,6-naphthyridine derivative. It keeps oiling out or forming an amorphous solid. What can I do?

Answer:

Crystallization can be a powerful purification technique, especially for improving enantiomeric excess.[5][6] However, finding the right conditions can be challenging, and pyridinic compounds can sometimes be difficult to crystallize.[12]

Troubleshooting Crystallization:

Problem Potential Cause Suggested Solution
Oiling Out The compound's solubility is too high in the chosen solvent system, or the solution is being cooled too quickly.- Try a less polar solvent or a solvent mixture. - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in the refrigerator or freezer. - Use a solvent layering technique where a poor solvent is carefully layered on top of a solution of your compound in a good solvent.
Amorphous Solid The solid is precipitating too quickly, not allowing for the formation of an ordered crystal lattice.- Try a solvent system where your compound has moderate solubility at elevated temperatures and low solubility at room temperature. - Use a seeding crystal if you have one from a previous successful crystallization. - Try slow evaporation of the solvent from a dilute solution.
No Crystals Form The compound is too soluble in the chosen solvent, or there are impurities inhibiting crystallization.- Try a wider range of solvents and solvent mixtures (see table below). - Ensure your compound is sufficiently pure before attempting crystallization. A preliminary chromatographic purification may be necessary.

Common Solvents for Recrystallization:

Solvent Comments
Ethyl Acetate (EtOAc)Has been successfully used for the recrystallization of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.[5][6]
Ethanol (EtOH)A good general solvent for moderately polar compounds.
Hexanes/Ethyl AcetateA common solvent mixture that allows for fine-tuning of polarity.
Dichloromethane/HexanesAnother useful solvent pair for compounds of intermediate polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

A1: The impurities will largely depend on the synthetic route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Oxidized Byproducts: As discussed above, the fully aromatic 1,6-naphthyridine is a common impurity.[5]

  • Side-Products from the Reaction: For example, in a Pictet-Spengler type synthesis, you might have incompletely cyclized intermediates or products from side reactions.

  • Catalyst Residues: If your synthesis involves a metal catalyst (e.g., palladium or cobalt), residual metal can contaminate your product.[13][14]

Q2: Are there any "chromatography-free" purification methods for these compounds?

A2: Yes, some synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been specifically designed to avoid chromatography.[5][6] These methods typically rely on:

  • Crystallization: The final product is designed to crystallize directly from the reaction mixture or after a simple workup.

  • Extraction: Careful selection of solvents and pH adjustments during aqueous workup can remove many impurities.

  • Distillation/Sublimation: If the compound is sufficiently volatile and thermally stable, these techniques can be effective.

Q3: What are the best storage conditions for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?

A3: Given their susceptibility to oxidation, it is best to store these compounds under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Storing them in a freezer at low temperatures (-20°C or lower) can also help to slow down any potential degradation pathways. If the compound is light-sensitive, storing it in an amber vial or a container protected from light is also recommended.

References

Technical Support Center: Catalyst Removal from 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions concerning the removal of residual metal catalysts, a critical step in ensuring the purity and safety of active pharmaceutical ingredients (APIs).

Understanding the Challenge: Why Catalyst Removal is Critical

The synthesis of nitrogen-containing heterocycles like 5,6,7,8-Tetrahydro-1,6-naphthyridine often involves the use of transition metal catalysts. Palladium-catalyzed cross-coupling reactions are frequently employed to construct the core structure, while hydrogenation steps may utilize palladium, platinum, or ruthenium catalysts.[1][2][3]

Residual amounts of these metals in the final API are strictly regulated by bodies like the International Council for Harmonisation (ICH).[4] These impurities can:

  • Interfere with downstream biological assays , leading to false results.

  • Compromise the safety and toxicity profile of the drug product.

  • Affect the stability and shelf-life of the API.

  • Lead to discoloration (e.g., grey, brown, or black appearance) of the final product, indicating the presence of palladium black.[5]

The bidentate nature of the 1,6-naphthyridine scaffold presents a particular challenge, as the two nitrogen atoms can act as strong ligands, chelating the metal catalyst and making it difficult to remove through simple filtration or extraction.[6]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: High Levels of Residual Catalyst Detected in the Final Product

Q: My ICP-MS analysis shows palladium levels well above the acceptable limit (>10 ppm) in my final this compound, even after initial workup. What should I do?

A: This is a common issue, often due to strong coordination of the palladium with the product. A multi-step approach is often necessary.

Root Cause Analysis:

  • Strong Chelation: The two nitrogen atoms in the naphthyridine ring can form a stable complex with the palladium catalyst.

  • Ineffective Initial Purification: Standard aqueous workup and filtration are often insufficient to remove soluble palladium species.[7]

  • Timing of Purification: Performing purification after the formation of the hydrochloride salt can be problematic. The salt's high polarity and altered solubility can hinder the effectiveness of many scavengers and chromatographic methods. It is highly recommended to remove the catalyst from the free base before salt formation.[5]

Solutions:

  • Employ a Metal Scavenger: Solid-supported scavengers with a high affinity for palladium are highly effective. Thiol-based scavengers are a robust first choice.[8][9]

  • Activated Carbon Treatment: This is a cost-effective method for removing a variety of palladium species. However, it can sometimes lead to product loss through non-specific adsorption.[7][10]

  • Recrystallization: As a final polishing step, recrystallization of the hydrochloride salt can be very effective in removing remaining impurities.[5]

Issue 2: Significant Product Loss During the Scavenging Process

Q: I'm successfully removing the palladium with a scavenger, but my overall yield has dropped significantly. How can I prevent this?

A: Product loss during scavenging is typically due to non-specific binding of your product to the scavenger material.

Root Cause Analysis:

  • Adsorbent Polarity: Your product, especially in its free base form, may have an affinity for the scavenger's support material (e.g., silica).

  • Excessive Scavenger: Using a large excess of the scavenger increases the surface area available for non-specific binding.

  • Inappropriate Solvent: The choice of solvent can influence the binding of both the palladium and the product to the scavenger.

Solutions:

  • Optimize Scavenger Amount: Start with a lower amount of scavenger (e.g., 3-5 equivalents relative to the catalyst) and increase if necessary.

  • Solvent Selection: Choose a solvent in which your product is highly soluble. This will help to minimize its adsorption onto the solid support.

  • Alternative Scavengers: If product loss remains high with a silica-based scavenger, consider a polymer-supported scavenger (e.g., polystyrene-based).

  • Pre-treatment: Before adding the scavenger, you can pass the crude product solution through a small plug of silica to remove baseline impurities, which might reduce the required amount of scavenger.

Issue 3: Inconsistent Catalyst Removal from Batch to Batch

Q: The effectiveness of my palladium removal protocol varies significantly between different batches of my synthesis. What could be causing this inconsistency?

A: Batch-to-batch variability in catalyst removal often points to subtle differences in the reaction workup or the state of the palladium itself.

Root Cause Analysis:

  • Variable Palladium Species: The palladium at the end of the reaction can exist in different oxidation states (e.g., Pd(0), Pd(II)) or coordination environments, which can have different affinities for your chosen scavenger.[7]

  • Inconsistent Workup: Minor changes in the workup procedure (e.g., pH, solvent, temperature) can alter the form of the residual palladium.

Solutions:

  • Standardize the Workup: Ensure that every step of your reaction workup prior to catalyst removal is performed consistently.

  • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[7]

  • Consider a Pre-treatment Step: A mild oxidation or reduction step before scavenging can sometimes convert the various palladium species into a single, more easily removed form.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Thiol-Based Scavenger

This protocol is designed for the removal of soluble palladium catalysts from the free base of 5,6,7,8-Tetrahydro-1,6-naphthyridine before hydrochloride salt formation.

  • Preparation: After the palladium-catalyzed reaction, perform a standard aqueous workup to remove water-soluble byproducts. Dissolve the crude organic extract in a suitable solvent (e.g., Tetrahydrofuran (THF), Toluene, or Ethyl Acetate) to a concentration of approximately 10-20 mL of solvent per gram of crude product.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A good starting point is 5-10 weight equivalents relative to the theoretical weight of the palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific process.

  • Filtration: Prepare a small pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with fresh solvent (2-3 times the volume used for the initial dissolution) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified free base.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the residual palladium content is within the acceptable limits before proceeding to the salt formation step.[11][12]

Protocol 2: Recrystallization of this compound

This protocol is intended as a final purification step to remove any remaining catalyst residues and other impurities.

  • Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. A common choice for polar hydrochloride salts is a mixture of an alcohol (e.g., ethanol, isopropanol) and water, or an alcohol and an ether (e.g., MTBE).

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to residual impurities, you can add a small amount of activated carbon (e.g., 1-2% by weight of your product) to the hot solution and stir for 5-10 minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.

  • Hot Filtration (if carbon was used): If activated carbon was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary and Visualization

Table 1: Comparative Efficiency of Common Palladium Removal Methods
Removal MethodTypical ProcedureProsConsExpected Removal EfficiencyImpact on Yield
Thiol Scavengers Stirring with thiol-functionalized silica in a suitable solvent.[11]High selectivity for palladium, effective for various Pd species.Higher cost than activated carbon.>95% removal is achievable.[9]Low to moderate, depending on product affinity for the support.
Activated Carbon Stirring with activated carbon in a suitable solvent.[7]Low cost, effective for a broad range of impurities.Can lead to significant product loss due to non-specific adsorption.[10]Variable, typically 70-95%.Can be high if not optimized.
Recrystallization Dissolution in a hot solvent followed by cooling to induce crystallization.[5][13]Highly effective for final purification, removes a wide range of impurities.Requires a crystalline product and a suitable solvent system; can be time-consuming.Can reduce palladium levels to <5 ppm.Dependent on the solubility curve of the product.
Celite Filtration Passing the reaction mixture through a pad of Celite®.[14]Simple, fast, and effective for heterogeneous catalysts (e.g., Pd/C).Ineffective for removing soluble palladium species.High for insoluble Pd, low for soluble Pd.Minimal.
Diagrams

ScavengerMechanism cluster_solution Solution Phase cluster_solid Solid Phase Product_Pd Product-Pd Complex (Soluble) Product Purified Product (Soluble) Product_Pd->Product Release Scavenger Thiol Scavenger (-SH Groups) Product_Pd->Scavenger Binding Free_Pd Free Pd Species (Soluble) Free_Pd->Scavenger Binding Bound_Pd Scavenger-Pd Complex (Insoluble) Scavenger->Bound_Pd Complexation

PurificationWorkflow start Crude Product (Free Base) check_pd_form Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_form celite_filtration Celite Filtration check_pd_form->celite_filtration Yes scavenger_treatment Scavenger Treatment (e.g., Thiol, DMT) check_pd_form->scavenger_treatment No (Soluble) check_purity Analyze Residual Pd (ICP-MS) celite_filtration->check_purity carbon_treatment Activated Carbon Treatment scavenger_treatment->carbon_treatment Alternative scavenger_treatment->check_purity carbon_treatment->check_purity check_purity->scavenger_treatment Pd > Limit form_salt Form Hydrochloride Salt check_purity->form_salt Pd < Limit recrystallize Recrystallization form_salt->recrystallize final_product Final Purified Product (<10 ppm Pd) recrystallize->final_product

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts I might encounter when synthesizing 5,6,7,8-Tetrahydro-1,6-naphthyridine? A1: Syntheses often involve palladium catalysts for cross-coupling reactions to build the aromatic core, and hydrogenation catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Ruthenium catalysts for the reduction of the pyridine ring.[1][2][15]

Q2: My final product is a grey or black powder. Is this due to catalyst residue? A2: Yes, a dark coloration is a strong indication of residual palladium, which has likely decomposed to form fine metallic particles known as "palladium black."[5]

Q3: Can I use chromatography to remove the catalyst? A3: While column chromatography can remove palladium, it is often not ideal for large-scale purification due to cost and solvent usage. Additionally, for highly polar compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridine, finding a suitable chromatography system that provides good separation without significant product loss can be challenging. Scavenging and crystallization are often more practical on a larger scale.

Q4: How do I prepare my sample for ICP-MS analysis to check for residual palladium? A4: A specific amount of the API is accurately weighed and typically dissolved or digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).[6][16] The sample is then diluted to a known volume with deionized water before analysis. It is crucial to use trace-metal grade reagents and plasticware to avoid contamination.[6]

Q5: Are there any alternatives to thiol-based scavengers? A5: Yes, other effective scavengers include those with dimercaptotriazine (DMT), thiourea, or amine functionalities.[7] The optimal scavenger can depend on the specific palladium species you are trying to remove, so screening a few different types may be beneficial.

References

Technical Support Center: Scalable Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the scalable purification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable purification strategies for 5,6,7,8-Tetrahydro-1,6-naphthyridine?

The most effective scalable strategies avoid laborious techniques like column chromatography.[1][2] The purification process is fundamentally centered on the basicity of the naphthyridine nitrogen atom. The two primary methods are:

  • Acid-Base Extraction and Salt Formation: This is the workhorse method. The crude product, containing non-basic organic impurities, is dissolved in an organic solvent. By washing with an aqueous acid (like dilute HCl), the basic 5,6,7,8-Tetrahydro-1,6-naphthyridine is protonated and selectively partitions into the aqueous layer as its hydrochloride salt, leaving neutral or acidic impurities behind in the organic layer.[3] The aqueous layer can then be basified to regenerate the free base, which is extracted back into an organic solvent. The pure hydrochloride salt is then precipitated by adding HCl (e.g., as a solution in isopropanol or dioxane).

  • Direct Crystallization/Recrystallization: If the crude material is of sufficient purity (>90%), direct crystallization is a highly efficient and scalable method. The crude hydrochloride salt is dissolved in a suitable hot solvent or solvent system, and the solution is slowly cooled to induce the formation of high-purity crystals.[1] This method is particularly effective for removing impurities with different solubility profiles.

Q2: Why is this compound typically isolated and stored as a hydrochloride salt?

There are several critical reasons for purifying and handling this compound as a hydrochloride salt:

  • Enhanced Stability: Many free amines, especially heterocyclic ones, can be susceptible to aerial oxidation or degradation over time. Converting the amine to its hydrochloride salt significantly increases its stability, giving it a longer shelf life.

  • Improved Handling Properties: The free base of 5,6,7,8-Tetrahydro-1,6-naphthyridine may be an oil or a low-melting-point solid, which can be difficult to handle, weigh accurately, and dry on a large scale. The hydrochloride salt is almost always a crystalline, free-flowing solid, which is far more convenient for pharmaceutical development.[2]

  • Solubility: The hydrochloride salt often has predictable solubility in aqueous or polar protic solvents, which can be advantageous for downstream applications, such as formulation development or biological assays.

Q3: What are the most critical parameters for successful, large-scale crystallization of the hydrochloride salt?

Successful crystallization hinges on controlling the thermodynamics and kinetics of the process. The key parameters are:

  • Solvent Selection: The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures. Common choices include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), or mixtures of these with anti-solvents like hexanes or water.[1]

  • Cooling Rate: A slow, controlled cooling rate is crucial. Rapid cooling often leads to the trapping of impurities and the formation of small, poorly formed crystals. A gradual temperature ramp-down promotes the growth of larger, more perfect crystals with higher purity.

  • Supersaturation: The solution must be supersaturated for crystals to form. This is achieved by cooling, evaporating the solvent, or adding an anti-solvent. The level of supersaturation should be carefully controlled to avoid "oiling out" or amorphous precipitation.

  • Agitation: Gentle agitation ensures temperature homogeneity and prevents solute from settling at the bottom of the vessel, but overly vigorous stirring can lead to crystal breakage and the formation of fine particles, which can be difficult to filter.

Q4: How should I definitively assess the purity of my final product?

A multi-pronged analytical approach is necessary to confirm purity, identity, and quality.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated reversed-phase HPLC method can quantify the main component and detect related substance impurities, often down to the 0.05% level.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The absence of signals corresponding to known impurities or residual solvents provides strong evidence of purity.[1][2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying unknown impurities by their mass-to-charge ratio.[1][2]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Troubleshooting Guide

Problem: My overall yield is very low after the purification sequence.
  • Possible Cause 1: Incomplete Extraction. The efficiency of acid-base extractions depends on the pH of the aqueous phase.

    • Solution: During the acid wash, ensure the aqueous phase is sufficiently acidic (pH < 2) to fully protonate and extract your amine. Conversely, during basification to recover the free base, ensure the pH is sufficiently high (pH > 10) to deprotonate the ammonium salt completely.[3] Use a pH meter for accuracy. Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.

  • Possible Cause 2: Product Loss During Crystallization. The product may have significant solubility in the mother liquor.

    • Solution: Minimize the volume of solvent used for recrystallization to what is absolutely necessary for dissolution at high temperature. After cooling and filtering, consider concentrating the mother liquor and cooling again to recover a second crop of crystals. Analyze the purity of this second crop separately before combining it with the main batch.

  • Possible Cause 3: Product Decomposition. The compound might be unstable under certain pH or temperature conditions.

    • Solution: If you suspect instability, perform all acid-base manipulations at reduced temperatures (e.g., in an ice bath). If the compound is sensitive to oxidation, conduct the workup and purification under an inert atmosphere (e.g., nitrogen or argon).[5]

Problem: The product "oils out" or precipitates as an amorphous solid instead of crystallizing.
  • Possible Cause 1: Supersaturation is too high. If the solution is cooled too quickly or if too much anti-solvent is added at once, the compound may crash out of solution as a liquid (oil) or non-crystalline solid because it doesn't have time to organize into a crystal lattice.

    • Solution: Slow down the cooling rate. If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature. If the product oils out, try re-heating the mixture until it redissolves, then cool it more slowly. Seeding the solution with a few crystals of pure product can also promote proper crystallization.

  • Possible Cause 2: Presence of Impurities. Certain impurities can inhibit crystal lattice formation.

    • Solution: The material may require an additional purification step before crystallization. Consider performing an acid-base workup to remove neutral impurities. If the impurities are structurally similar, a charcoal treatment of the hot solution before cooling can sometimes remove colored or greasy byproducts.

Problem: I see persistent impurities in my HPLC or NMR analysis after purification.
  • Possible Cause 1: Inefficient Removal of Isomeric or Structurally Similar Impurities. Impurities with similar physical properties (polarity, basicity) to your product will be difficult to remove with simple extraction or crystallization.

    • Solution: A fine-tuned recrystallization is often the best approach. Experiment with different solvent systems to maximize the solubility difference between your product and the impurity. A table of suggested solvent systems is provided below. For very challenging separations on a large scale, preparative HPLC may be necessary, although this is less scalable.[6]

  • Possible Cause 2: Residual Solvents. Solvents used in the reaction or purification can become trapped in the crystal lattice.

    • Solution: Ensure the final product is dried thoroughly under high vacuum at an appropriate temperature. The temperature should be high enough to remove the solvent but not so high as to cause product decomposition. ¹H NMR is the best tool to identify and quantify residual solvents.

Problem: The product is colored, even after purification.
  • Possible Cause 1: Baseline Impurity. A colored impurity may be carried through the synthesis.

    • Solution: Treat a solution of the crude product with activated charcoal. Gently heat and stir the solution with a small amount of charcoal for 15-30 minutes, then filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal.[7] Then, proceed with crystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Possible Cause 2: Oxidation. The compound may be oxidizing to form colored byproducts, which is common for some heterocyclic amines.

    • Solution: Purge all solvents with nitrogen or argon before use. Conduct all purification steps under an inert atmosphere to minimize contact with oxygen. The addition of an antioxidant like BHT during certain steps might also be considered, though it would need to be removed later.[2]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction and HCl Salt Formation

This protocol assumes you are starting with a crude reaction mixture containing the free base of 5,6,7,8-Tetrahydro-1,6-naphthyridine and non-basic impurities.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your product as the hydrochloride salt. Wash the organic layer two more times with 1 M HCl to ensure complete extraction. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of ethyl acetate or DCM to remove any residual neutral impurities that may have been carried over.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 4 M aqueous NaOH with stirring until the pH is > 10 (confirm with a pH meter). This neutralizes the HCl and deprotonates your product, regenerating the free base.

  • Free Base Extraction: Extract the basified aqueous solution three times with ethyl acetate or DCM. The free base will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified free base, which may be an oil or solid.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a 2 M solution of HCl in isopropanol dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ether) to remove any excess acid, and dry under high vacuum.

Protocol 2: Recrystallization of this compound

This protocol is for purifying the solid hydrochloride salt.

  • Solvent Selection: Choose a suitable solvent system from the table below or through small-scale screening.

  • Dissolution: Place the crude hydrochloride salt in a flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., using a reflux condenser) until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals sparingly with a small amount of the cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Data & Visualizations

Table 1: Common Recrystallization Solvent Systems
Solvent SystemTarget Impurity TypeComments
Ethanol/WaterMore polar impuritiesDissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Isopropanol (IPA)General purposeGood for moderate polarity impurities. Offers a good balance of solubility.
Acetone/HexaneLess polar impuritiesDissolve in hot acetone, add hexane as an anti-solvent, then cool.
Ethyl AcetateLess polar impuritiesCan be effective but solubility might be limited.[1]
Diagram 1: General Purification Workflow

This diagram illustrates the logical flow of the acid-base extraction and salt formation purification process.

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_extraction Liquid-Liquid Extraction cluster_final Final Purification & Isolation cluster_end Final Product Crude Crude Product (Free Base + Impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with aq. HCl Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 Basify Basify Aqueous Layer (aq. NaOH) Separate1->Basify Aqueous Layer (Product as Salt) Waste1 Waste Separate1->Waste1 Organic Layer (Impurities) ExtractFB Extract Free Base into Organic Solvent Basify->ExtractFB Dry Dry & Concentrate ExtractFB->Dry Salt Form HCl Salt Dry->Salt Purified Free Base Recrystallize Recrystallize Salt->Recrystallize FilterDry Filter & Dry Recrystallize->FilterDry PureProduct Pure Hydrochloride Salt FilterDry->PureProduct

Caption: General purification workflow for this compound.

Diagram 2: Troubleshooting Decision Tree for Low Purity

This diagram provides a logical path for diagnosing and solving issues of low purity after an initial purification attempt.

Troubleshooting Start Low Purity Detected (via HPLC/NMR) CheckNMR Analyze NMR Spectrum Start->CheckNMR ResidualSolvent Action: Dry Product Under High Vacuum CheckNMR->ResidualSolvent Residual Solvent Peaks? ImpurityPeaks ImpurityPeaks CheckNMR->ImpurityPeaks Other Impurity Peaks? CheckHPLC Analyze HPLC Chromatogram BroadPeak Possible Degradation or Ionic Impurities CheckHPLC->BroadPeak Broad Peak Shape? MultiplePeaks MultiplePeaks CheckHPLC->MultiplePeaks Multiple Discrete Peaks? ImpurityPeaks->CheckHPLC ActionDegrade Action: Re-purify using low temp acid-base wash BroadPeak->ActionDegrade Consider milder conditions ActionRecrystal Action: Re-crystallize from a different solvent system MultiplePeaks->ActionRecrystal Structurally Similar Impurities

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Technical Support Center: Synthesis of Tetrahydronaphthyridines - A Guide to Side Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side reaction products during their synthetic campaigns. Tetrahydronaphthyridines are a valuable class of N-heterocycles in medicinal chemistry, and their efficient synthesis is crucial for the rapid exploration of chemical space. This guide provides in-depth, experience-driven insights into the identification and mitigation of frequently encountered impurities.

Structure of this Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. Each section focuses on a common class of side reactions, providing mechanistic explanations, diagnostic guidance, and actionable troubleshooting protocols.

Table of Contents

  • Over-Reduction Products: The Piperidine Problem

  • Incomplete Cyclization and Aromatization Byproducts

  • Side Reactions in Palladium-Catalyzed Cross-Coupling

  • Unraveling Aza-Diels-Alder and Pictet-Spengler Side Products

  • Oxidative Impurities: The N-Oxide Conundrum

  • Alkylation Ambiguities: O- vs. N-Alkylation

  • Starting Material Dimerization and Polymerization

  • General Purification Strategies

Over-Reduction Products: The Piperidine Problem

Question: My reaction to synthesize a tetrahydronaphthyridine via catalytic hydrogenation of a naphthyridine precursor is showing a significant amount of a byproduct with a mass two units higher than my expected product. What is happening and how can I prevent it?

Answer: This is a classic case of over-reduction, where the desired partially saturated tetrahydronaphthyridine is further reduced to the fully saturated decahydronaphthyridine or a related piperidine-containing structure.

Causality and Mechanism

The aromatic pyridine ring within the naphthyridine system is susceptible to hydrogenation, albeit typically under more forcing conditions than required for the reduction of an isolated double bond. The thermodynamic stability of the fully saturated ring can drive the reaction to completion, especially with highly active catalysts or under harsh conditions.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Pathway to Over-Reduction in Tetrahydronaphthyridine Synthesis"

Troubleshooting and Prevention
StrategyRationaleExperimental Protocol
Catalyst Selection Different catalysts exhibit varying activities. Milder catalysts can offer better control.If using a highly active catalyst like Rh/C, consider switching to Pd/C or a less active form of PtO₂.[1][2]
Reaction Conditions Lowering hydrogen pressure, temperature, and reaction time can disfavor the second reduction step.[3]Start with lower H₂ pressure (e.g., 1-5 bar) and room temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Solvent Choice The solvent can influence catalyst activity and substrate conformation.Protic solvents like ethanol or acetic acid can sometimes modulate catalyst activity. Experiment with different solvents to find the optimal balance.
Electrocatalytic Methods These methods can offer fine control over the reduction potential, preventing over-reduction.Consider exploring electrocatalytic hydrogenation setups which can provide high selectivity for semi-hydrogenation.[3]

Diagnostic Tip: Over-reduced products will show a mass increase of +2 or +4 amu in the mass spectrum compared to the desired product. In the ¹H NMR, the aromatic signals corresponding to the pyridine ring will disappear and be replaced by new aliphatic signals.

Incomplete Cyclization and Aromatization Byproducts

Question: I am attempting an intramolecular cyclization to form the tetrahydronaphthyridine ring, but I am isolating a significant amount of an acyclic intermediate. What could be the issue?

Answer: Incomplete cyclization is a common hurdle, often stemming from insufficient activation of the electrophile or deactivation of the nucleophile.

Causality and Mechanism

Many synthetic routes rely on an intramolecular nucleophilic attack to form the second ring. If the electrophilic center (e.g., an iminium ion in a Pictet-Spengler reaction) is not sufficiently reactive, or if the nucleophile (e.g., the nitrogen of a pyridine ring) is sterically hindered or electronically deactivated, the cyclization may not proceed to completion.

Troubleshooting and Prevention
  • For Pictet-Spengler Type Reactions:

    • Acid Catalyst: Ensure the use of a sufficiently strong Brønsted or Lewis acid to promote iminium ion formation. Trifluoroacetic acid (TFA) or BF₃·OEt₂ are common choices.[4]

    • Anhydrous Conditions: Water can hydrolyze the intermediate iminium ion, preventing cyclization. Ensure all reagents and solvents are dry.[4]

    • Protecting Groups: If your starting materials contain functional groups that can interfere with the reaction (e.g., carboxylic acids), consider protecting them.[4]

  • For Palladium-Catalyzed Intramolecular C-N Coupling:

    • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the reductive elimination step that forms the C-N bond. Sterically bulky biarylphosphine ligands often perform well.

    • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.

Diagnostic Tip: The acyclic intermediate will have the same mass as the starting material if the reaction is a simple isomerization/cyclization, or a different mass if a protecting group was meant to be cleaved. The ¹H NMR will lack the characteristic signals of the newly formed ring and may show evidence of the unreacted functional groups.

Side Reactions in Palladium-Catalyzed Cross-Coupling

Question: In my synthesis of a tetrahydronaphthyridine using a palladium-catalyzed C-N bond formation, I'm observing a significant byproduct with a mass corresponding to the dimerization of my starting material. How can I suppress this?

Answer: This side product is likely due to homo-coupling, a common side reaction in palladium-catalyzed cross-coupling reactions.

Causality and Mechanism

Homo-coupling can occur when two molecules of the starting aryl halide react with each other instead of with the desired amine nucleophile. This is often promoted by side reactions that lead to the formation of Pd(0) species that can then insert into the aryl halide bond.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Homo-coupling vs. Desired C-N Coupling"

Troubleshooting and Prevention
StrategyRationaleExperimental Protocol
Ligand Selection Bulky electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.Screen a variety of biarylphosphine ligands such as RuPhos or BrettPhos.[5]
Precatalyst Choice Using a well-defined palladium precatalyst can lead to more controlled generation of the active catalytic species.Consider using a commercially available precatalyst like a RuPhos- or BrettPhos-palladacycle.[5]
Reaction Stoichiometry Using a slight excess of the amine nucleophile can favor the desired cross-coupling pathway.Increase the stoichiometry of the amine component to 1.2-1.5 equivalents.
Temperature Control Lowering the reaction temperature can sometimes suppress side reactions.If the reaction is being run at elevated temperatures, try reducing it by 10-20 °C and monitor for any improvement in selectivity.

Diagnostic Tip: The homo-coupled product will have a mass double that of the aryl halide starting material (minus two halogen atoms and plus a new C-C bond). Its ¹H NMR spectrum will often be more symmetrical than the starting material.

Unraveling Aza-Diels-Alder and Pictet-Spengler Side Products

Question: My aza-Diels-Alder reaction is producing an unexpected isomer. What are the possibilities?

Answer: Aza-Diels-Alder reactions can be complex, with the potential for different regio- and stereochemical outcomes, as well as competing reaction pathways like the aza-ene reaction.[6]

Causality and Mechanism
  • Regio- and Stereoisomers: The formation of different isomers is often governed by the electronic and steric properties of the diene and dienophile. The reaction can proceed through either a concerted or a stepwise mechanism, which can influence the stereochemical outcome.[7]

  • Aza-Ene Reaction: This is a competing pericyclic reaction that can occur, especially with unactivated acyclic dienes.[6]

Question: My Pictet-Spengler reaction is giving me a mixture of diastereomers and another unexpected product. What's going on?

Answer: Diastereomer formation is common in Pictet-Spengler reactions involving chiral starting materials. The other byproduct could be a result of side reactions like δ-lactam formation or oxidation.

Causality and Mechanism
  • Epimerization: Harsh acidic conditions can lead to epimerization at stereocenters, particularly at the C-3 position.[4]

  • δ-Lactam Formation: If an unprotected α-ketoacid is used as the aldehyde component, intramolecular cyclization can lead to the formation of a stable δ-lactam.[4]

  • Oxidation: The electron-rich indole nucleus (if present in the starting material) can be susceptible to oxidation.[4]

Troubleshooting and Prevention
ReactionStrategyRationale
Aza-Diels-Alder Lewis Acid Catalysis A Lewis acid can alter the regioselectivity and accelerate the desired cycloaddition.
Chiral Catalysts For enantioselective reactions, the choice of chiral catalyst is crucial for controlling the stereochemical outcome.[6]
Pictet-Spengler Control of Acidity and Temperature Milder acidic conditions and lower temperatures can minimize epimerization.[4]
Protecting Groups Protect carboxylic acid functionalities to prevent lactam formation.[4]
Inert Atmosphere Running the reaction under nitrogen or argon can prevent oxidative side reactions.[4]

Diagnostic Tip: Diastereomers will have the same mass but different retention times on chromatography and distinct NMR spectra. Lactam formation will result in a product with a different mass and characteristic amide signals in the IR and NMR spectra.

Oxidative Impurities: The N-Oxide Conundrum

Question: I'm observing a byproduct with a mass 16 units higher than my tetrahydronaphthyridine product. What is it?

Answer: This is a strong indication of the formation of an N-oxide.

Causality and Mechanism

The nitrogen atoms in the tetrahydronaphthyridine ring system are susceptible to oxidation, particularly the more basic nitrogen of the tetrahydropyridine ring. This can occur in the presence of oxidizing agents or even atmospheric oxygen, sometimes catalyzed by trace metals.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Formation of N-oxide"

Troubleshooting and Prevention
  • Inert Atmosphere: Conduct reactions and workups under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Be mindful of any reagents in your reaction that could act as oxidizing agents.

  • Purification: N-oxides are generally more polar than the parent amine and can often be separated by column chromatography.

Diagnostic Tip: The mass spectrum will show a peak at M+16. In the ¹H NMR, the protons on the carbons adjacent to the N-oxide will be shifted downfield compared to the parent amine.

Alkylation Ambiguities: O- vs. N-Alkylation

Question: I am trying to N-alkylate my tetrahydronaphthyridine, but I am getting a mixture of products. What is the other product?

Answer: If your tetrahydronaphthyridine contains a hydroxyl group or can tautomerize to a pyridone-like structure, you may be observing a mixture of N- and O-alkylation products.

Causality and Mechanism

Ambident nucleophiles, such as those containing both nitrogen and oxygen atoms that can be alkylated, can lead to a mixture of products. The regioselectivity of the alkylation can be influenced by the nature of the alkylating agent, the counter-ion, the solvent, and the temperature.

Troubleshooting and Prevention
  • Hard and Soft Acid-Base (HSAB) Theory: Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (e.g., alkyl iodides) are more likely to react at the softer nitrogen atom.

  • Solvent Effects: Polar aprotic solvents like DMF often favor N-alkylation, while polar protic solvents can favor O-alkylation through hydrogen bonding.

  • Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation.

Diagnostic Tip: N- and O-alkylated products will be isomers with the same mass. Their fragmentation patterns in MS/MS may differ. ¹H and ¹³C NMR will be crucial for distinguishing the two, with characteristic shifts for protons and carbons adjacent to the newly formed N-alkyl or O-alkyl group.

Starting Material Dimerization and Polymerization

Question: My reaction involving a vinylpyridine precursor is producing a significant amount of high molecular weight material and a dimeric byproduct. What is happening?

Answer: Vinylpyridines are known to be prone to dimerization and polymerization, especially under certain conditions.[8]

Causality and Mechanism
  • Dimerization: Photodimerization of vinylpyridines can occur via a [2+2] cycloaddition to form cyclobutane dimers.[9][10]

  • Polymerization: Vinylpyridines can undergo radical or cationic polymerization, particularly at elevated temperatures or in the presence of initiators.[8]

Troubleshooting and Prevention
  • Light Exclusion: Protect the reaction from light, especially if using a photoredox catalyst for a different transformation.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize thermally induced polymerization.

  • Inhibitors: For storage of vinylpyridine starting materials, consider adding a radical inhibitor like BHT.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like dimerization and polymerization.

Diagnostic Tip: Dimeric products will have a mass twice that of the starting vinylpyridine. Polymeric material will often appear as an insoluble solid or a broad, unresolved hump in the NMR baseline.

General Purification Strategies

Question: I am having difficulty purifying my tetrahydronaphthyridine product from the side products. What are some effective methods?

Answer: The purification of nitrogen-containing heterocycles can be challenging due to their basicity and polarity.

MethodApplication and Tips
Column Chromatography Normal Phase: Silica gel is commonly used. To prevent streaking and improve separation of basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. For acid-sensitive compounds, consider using basic alumina.
Reverse Phase: C18-functionalized silica is effective for separating compounds based on polarity. Using a mobile phase with a modifier like TFA or formic acid can improve peak shape.
Crystallization If the desired product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems.
Acid-Base Extraction The basicity of the tetrahydronaphthyridine can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

References

Troubleshooting low conversion rates in tetrahydronaphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tetrahydronaphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low conversion rates, in their synthetic campaigns. Here, we move beyond simple protocols to explore the underlying chemical principles governing these reactions, providing you with the expert insights needed to diagnose and resolve common issues effectively.

Section 1: Initial Diagnosis & General Troubleshooting Workflow

The first step in troubleshooting is a systematic evaluation of the entire process. A low final yield is often a symptom of issues that may have occurred at any stage, from reagent preparation to product isolation.

FAQ 1: My overall yield is disappointingly low. Where should I begin my investigation?

Answer: A low isolated yield can be attributed to either a low reaction conversion or product loss during workup and purification. A logical, stepwise approach is critical to pinpointing the root cause without wasting valuable materials and time.

Start by obtaining a crude reaction mixture sample (post-reaction, pre-workup) and analyze it by a quantitative method like ¹H NMR (with an internal standard) or LC-MS. This crucial first step differentiates between a reaction that is not proceeding to completion and a product that is being lost during subsequent handling.

Below is a general workflow to guide your troubleshooting process.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Troubleshooting Paths cluster_2 Phase 3: Resolution start Low Isolated Yield Observed check_conversion Analyze Crude Reaction Mixture (LC-MS / qNMR) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Conversion <80% workup_issue Problem: Product Loss During Workup/Purification check_conversion->workup_issue Conversion >80% reagent_purity Verify Reagent & Solvent Purity (See FAQ 2) low_conversion->reagent_purity purification_protocol Optimize Purification Protocol (See FAQ 6) workup_issue->purification_protocol reaction_conditions Optimize Reaction Conditions (See FAQ 3 & 4) reagent_purity->reaction_conditions side_reactions Identify & Mitigate Side Reactions (See FAQ 5) reaction_conditions->side_reactions end Yield Improved side_reactions->end purification_protocol->end

Caption: General workflow for troubleshooting low yields.

Section 2: Reagent and Reaction Setup Issues

The quality and handling of your starting materials and catalyst are foundational to success. Many reaction failures can be traced back to this preliminary stage.

FAQ 2: My crude analysis shows a significant amount of unreacted starting material. Could my reagents be the problem?

Answer: Absolutely. The purity and integrity of your starting materials, solvents, and catalysts are paramount. Impurities can act as catalyst poisons, participate in side reactions, or alter the reaction environment (e.g., pH), leading to stalled or incomplete reactions.[1]

Common Culprits and Causal Explanations:

  • Purity of Starting Materials:

    • Causality: Key starting materials for many heterocycle syntheses, such as aldehydes or amines, can oxidize or polymerize upon storage.[2] For instance, aldehydes are prone to oxidation to carboxylic acids, which can neutralize basic catalysts or reagents.

    • Solution: Verify the purity of your starting materials using methods like NMR or LC-MS before use.[1] If purity is questionable, repurify by distillation, recrystallization, or column chromatography. Always use freshly opened or properly stored reagents.

  • Solvent Quality:

    • Causality: Many organometallic catalysts and reactive intermediates are highly sensitive to moisture and oxygen. Protic impurities (like water in an aprotic solvent) can quench organometallics or hydrolyze sensitive functional groups.[1] The polarity of the solvent is also crucial as it affects reagent solubility and can influence reaction pathways.[3]

    • Solution: Use anhydrous solvents, freshly distilled or from a solvent purification system, for moisture-sensitive reactions. Degas solvents by sparging with an inert gas (N₂ or Ar) to remove dissolved oxygen.

  • Catalyst Activity:

    • Causality: Catalysts, particularly palladium or ruthenium complexes used in cross-coupling or hydrogenation steps, can be deactivated by impurities (e.g., sulfur compounds) or improper handling.[4] The choice of catalyst itself is also critical; a catalyst that is effective for one substrate may be inefficient for another.[5]

    • Solution: Purchase high-purity catalysts from reputable suppliers. Store them under an inert atmosphere and handle them quickly in the air. If catalyst deactivation is suspected, consider increasing the catalyst loading or screening alternative catalysts.

Protocol 1: Small-Scale Test Reaction for Reagent Validation

Before committing to a large-scale reaction, validate your reagents with a small-scale test.

  • Setup: In a clean, dry vial, combine the starting materials, solvent, and catalyst at the intended reaction concentration, using 1/20th of the scale of the main reaction.

  • Control: In a second vial, set up an identical reaction, but replace one of your existing reagents with a brand new, unopened batch of the same reagent. For example, use a fresh bottle of catalyst or a newly purchased starting amine.

  • Execution: Run both reactions side-by-side under the exact same conditions (temperature, stirring, time).

  • Analysis: Monitor both reactions by TLC or LC-MS at regular intervals. A significant improvement in the "control" reaction indicates a problem with the quality of the specific reagent you replaced.

Section 3: Optimizing Reaction Conditions

If reagents are confirmed to be of high quality, the next step is to scrutinize the reaction parameters. Chemical transformations are often highly sensitive to their environment.

FAQ 3: My reaction stalls at ~50% conversion even with pure reagents. How should I approach optimizing the reaction conditions?

Answer: A stalled reaction suggests that the conditions are not optimal to drive the equilibrium towards the product or that the reaction rate is prohibitively slow. A systematic approach to optimizing parameters is essential.[] The "One-Factor-at-a-Time" (OFAT) method is a straightforward, intuition-driven approach, though more advanced "Design of Experiments" (DoE) can be more efficient for complex systems.[7]

Key Parameters to Investigate:

ParameterCausality & Scientific RationaleTroubleshooting Steps
Temperature Reaction kinetics are exponentially dependent on temperature (Arrhenius equation). Increasing temperature can overcome activation energy barriers but may also promote decomposition or side reactions.[5]1. Run the reaction at a slightly elevated temperature (e.g., increase by 20 °C). 2. If decomposition is observed (e.g., by TLC/LC-MS), try lowering the temperature and extending the reaction time.
Concentration For bimolecular or higher-order reactions, rate is proportional to the concentration of reactants. Highly dilute conditions may be too slow, while highly concentrated conditions can lead to solubility issues or promote unwanted side reactions like polymerization.1. Double the concentration of your limiting reagent and monitor the reaction profile. 2. If solubility is an issue, consider a different solvent or run the reaction at a higher temperature.
Reaction Time Some reactions are simply slow and require extended periods to reach completion. Stopping a reaction prematurely is a common cause of low conversion.[5]1. Set up the reaction and take aliquots at extended time points (e.g., 12h, 24h, 48h). 2. Analyze by LC-MS to determine if conversion is still increasing.
Atmosphere Oxygen can oxidize sensitive reagents, intermediates, or catalysts (especially Pd(0) species). Performing reactions under an inert atmosphere (N₂ or Ar) is crucial for many modern synthetic methods.[5]1. If not already doing so, repeat the reaction using Schlenk techniques or in a glovebox to rigorously exclude air and moisture.
FAQ 4: I'm performing a photoredox-catalyzed synthesis of a γ-pyridyl amine intermediate, but the initial hydroaminoalkylation (HAA) step is inefficient. What should I consider?

Answer: Photoredox catalysis involves a complex cycle of single-electron transfers, and its efficiency is highly dependent on the specific components. In a typical HAA for tetrahydronaphthyridine synthesis, issues can arise from the photocatalyst, the hydrogen atom transfer (HAT) catalyst, or the light source itself.[8]

Troubleshooting the Photoredox Step:

  • Photocatalyst Choice: The photocatalyst's redox potential must be matched to the substrates. If the initial electron transfer is not favorable, the catalytic cycle will not initiate efficiently.

    • Solution: If using a standard catalyst like 3DPA2FBN, ensure it is pure. Consider screening other common photocatalysts with different redox potentials (e.g., iridium or ruthenium complexes) if the standard one fails.

  • HAT Catalyst/Reagent: The HAT catalyst is crucial for generating the key radical intermediate.

    • Causality & Solution: A common HAT catalyst like tetrabutylammonium azide can be highly hygroscopic. An alternative, such as the cheaper and less hygroscopic sodium azide (NaN₃), has been shown to be effective and may be more reliable.[8] Ensure adequate solubility of the azide source in your chosen solvent (e.g., NaN₃ is soluble in DMF).[8]

  • Light Source & Reactor Setup: The reaction must be adequately irradiated at the photocatalyst's absorption maximum.

    • Causality: An inefficient or incorrect wavelength light source will lead to poor excitation of the photocatalyst. Furthermore, if the reaction mixture is too concentrated or the vessel is too large, light may not penetrate the full volume, leading to an incomplete reaction.

    • Solution: Use a photoreactor with high-power LEDs matched to your catalyst's λ_max (e.g., ~420 nm).[8] For larger-scale reactions, consider using a continuous flow setup to ensure consistent and efficient irradiation of the entire reaction mixture.[8]

G cluster_0 Photoredox Catalytic Cycle cluster_1 Downstream Thermal Cyclization PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Light (hν) CRITICAL STEP 1 Intermediate1 Amine Radical Cation PC_star->Intermediate1 SET Amine Primary Amine Amine->Intermediate1 VinylPyridine Halogenated Vinyl Pyridine Product_step1 γ-Pyridyl Amine (Intermediate) VinylPyridine->Product_step1 HAT_cat HAT Catalyst (e.g., N3-) Intermediate2 α-Amino Radical HAT_cat->Intermediate2 Intermediate1->PC Intermediate1->Intermediate2 HAT CRITICAL STEP 2 Intermediate2->Product_step1 Radical Addition Final_Product Tetrahydronaphthyridine Product_step1->Final_Product Intramolecular SNAr (Heat, Base) CRITICAL STEP 3

Caption: Key failure points in a two-step tetrahydronaphthyridine synthesis.

Section 4: Managing Side Reactions and Purification

Even if the main reaction proceeds, competing pathways can consume starting materials and generate impurities that complicate purification, ultimately lowering your isolated yield.

FAQ 5: My reaction is messy, with many spots on the TLC plate. What are common side reactions and how can I suppress them?

Answer: The formation of multiple byproducts points to a lack of selectivity. This can be caused by overly harsh conditions, reactive intermediates being trapped by other species, or inherent instability of the product.[9]

Common Side Reactions and Mitigation Strategies:

  • Over-oxidation to Aromatic Naphthyridine:

    • Causality: The tetrahydronaphthyridine product can sometimes be sensitive to oxidation, especially under harsh conditions (e.g., high heat, presence of certain metals or oxidants), leading to the fully aromatic naphthyridine derivative.

    • Mitigation: Conduct the reaction under an inert atmosphere. Avoid excessive heating. If an oxidation step is intended (e.g., Hantzsch synthesis), be mindful that some oxidants can be aggressive; milder agents may be preferable.[9]

  • Polymerization/Decomposition:

    • Causality: Highly reactive starting materials (like aldehydes) or intermediates can self-condense or polymerize, especially at high concentrations or temperatures.[2]

    • Mitigation: Consider lowering the reaction temperature. Try adding a key reagent slowly via syringe pump to keep its instantaneous concentration low, which can disfavor polymerization pathways.

  • Competing Cyclization Pathways:

    • Causality: For substrates with multiple nucleophilic or electrophilic sites, intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Mitigation: Running the reaction under more dilute conditions can favor the intramolecular pathway. This is a classic strategy to promote cyclization over polymerization.

FAQ 6: My crude NMR shows a high conversion, but my final yield after column chromatography is very low. What's happening?

Answer: This is a classic sign of product loss during workup or purification. The physicochemical properties of your target compound are the primary cause.

Potential Causes for Product Loss During Isolation:

  • Product Adsorption on Silica Gel:

    • Causality: Tetrahydronaphthyridines contain basic nitrogen atoms that can strongly adsorb to acidic silica gel. This can lead to significant product loss on the column, observed as streaking or complete retention.

    • Solution:

      • Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent system containing a small amount of a volatile base (e.g., 1% triethylamine or ammonia in methanol).

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

      • Recrystallization: If your product is a solid, recrystallization is often a superior purification method that avoids chromatography altogether and can significantly improve recovery.[10]

  • Loss During Aqueous Workup:

    • Causality: If your tetrahydronaphthyridine product is protonated (e.g., by acidic byproducts or an acidic quench), it may become water-soluble as a salt and be lost to the aqueous phase during extraction.

    • Solution: During the liquid-liquid extraction, ensure the aqueous layer is basic (pH > 8-9) by adding a base like Na₂CO₃ or NaOH before extracting with your organic solvent. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery.[1]

Protocol 2: Optimized Flash Chromatography of Basic Amines
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to a final concentration of 0.5-1% by volume.

  • Column Packing: Pack the column with the TEA-containing slurry. Allow it to settle, then flush with 2-3 column volumes of the starting eluent (also containing 0.5-1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run your gradient as planned, ensuring that your mobile phase consistently contains the 0.5-1% TEA. This maintains a basic environment throughout the separation, preventing protonation and strong adsorption of your product.

  • Analysis: Collect fractions and analyze by TLC, combining the pure fractions for solvent evaporation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Tetrahydronaphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold

In the landscape of modern drug discovery, the tetrahydronaphthyridine (THN) core has emerged as a privileged scaffold, particularly in the design of kinase inhibitors and antagonists for various receptors. Its rigid, bicyclic structure provides a well-defined vector for substituents to interact with target proteins. However, like any scaffold, it possesses inherent liabilities. Challenges such as high basicity leading to potential off-target effects (e.g., hERG channel inhibition), suboptimal metabolic stability, or limited aqueous solubility often necessitate molecular modifications.[1][2]

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for rationally modifying lead compounds to overcome these hurdles.[1][3][4][5] The goal is to exchange a molecular fragment with another that possesses similar physical or chemical properties, thereby retaining or improving biological activity while fine-tuning the molecule's overall profile.[6][7] This guide provides an in-depth comparison of common bioisosteric replacements for the THN core, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Tetrahydronaphthyridine Profile: Strengths and Liabilities

The THN core, in its various isomeric forms (e.g., 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines), offers a unique combination of structural rigidity and hydrogen bonding capabilities. The pyridine nitrogen introduces a basic center, which can be crucial for forming salt-bridge interactions with acidic residues in a protein's active site. However, this basicity (pKa) is a double-edged sword. While beneficial for target engagement, it can lead to poor membrane permeability and increased potential for interactions with unintended biological targets.

Key Considerations for THN Cores:

  • High Basicity: Can lead to poor permeability and potential for off-target toxicity.

  • Metabolic Hotspots: The saturated ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Solubility: Depending on the substitution pattern, solubility can be a challenge.

  • Synthetic Accessibility: Multi-step syntheses can be required to access specific isomers and substituted analogs.[8]

Core Bioisosteric Replacement Strategies

The selection of a bioisostere is a context-dependent decision driven by the specific liabilities of the lead compound and the desired property improvements.[9] Here, we compare several heterocyclic cores that have been successfully employed as THN bioisosteres.

Tetrahydroisoquinoline (THIQ)

The replacement of a pyridine nitrogen with a carbon atom, transitioning from a THN to a tetrahydroisoquinoline (THIQ) core, represents a fundamental shift in basicity and electronic distribution.

Rationale: The primary driver for this switch is often to mitigate issues arising from the high basicity of the THN core. By removing the pyridine nitrogen, the overall pKa of the molecule is significantly reduced, which can lead to improved cell permeability and a more favorable off-target profile, particularly concerning ion channels.

Case Study: CXCR4 Antagonists In the development of CXCR4 antagonists, researchers rationally modified a tetrahydroisoquinoline-based lead compound to a 5,6,7,8-tetrahydro-1,6-naphthyridine core.[10] This strategic introduction of a nitrogen atom was aimed at reducing inhibition of the CYP2D6 enzyme, a common liability for THIQ-containing compounds.[10] This highlights that the choice between THN and its bioisosteres is often a balancing act of multiple properties. While the THN core addressed the CYP2D6 issue, further optimization was required to improve permeability.[10]

Fused Bicyclic Heterocycles (e.g., Thienopyridines, Furopyridines)

Replacing the benzene ring portion of the THN with a five-membered heteroaromatic ring like thiophene or furan can significantly alter the molecule's size, shape, and electronic properties.

Rationale: This strategy, often termed "scaffold hopping," aims to explore new chemical space while maintaining key pharmacophoric features. These smaller heterocyclic rings can improve solubility and metabolic stability. The heteroatom can also introduce new hydrogen bonding opportunities or alter the dipole moment of the molecule.

Comparative Performance Data:

Core ScaffoldKey Property ChangeRationalePotential Advantages
TetrahydronaphthyridineHigh BasicitySalt-bridge formationPotent target engagement
TetrahydroisoquinolineReduced BasicityMitigate off-target effectsImproved permeability, reduced CYP2D6 inhibition risk
ThienopyridineAltered Geometry & ElectronicsExplore new chemical spaceImproved solubility, metabolic stability, novel IP
FuropyridineModified H-bondingFine-tune target interactionsEnhanced selectivity, better ADME profile

Experimental Protocols

Protocol 1: General Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

This protocol outlines a representative synthesis adapted from the literature for CXCR4 antagonists.[10]

Workflow Diagram:

A Starting Material (Substituted Pyridine) B Step 1: N-Alkylation (e.g., with a protected aminoalkyl halide) A->B C Step 2: Cyclization (e.g., Dieckmann condensation or similar) B->C D Step 3: Decarboxylation & Reduction C->D E Final Product (Tetrahydronaphthyridine Core) D->E

Caption: Synthetic workflow for a tetrahydronaphthyridine core.

Step-by-Step Procedure:

  • N-Alkylation: To a solution of the starting substituted pyridine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating agent (e.g., a protected bromoalkylamine). Stir the reaction at elevated temperature (e.g., 80 °C) until completion, monitored by TLC or LC-MS.

  • Cyclization: The resulting intermediate is subjected to intramolecular cyclization. For example, a base-mediated reaction like a Dieckmann condensation can be employed if appropriate functional groups are present.

  • Decarboxylation and Reduction: The cyclized product is then decarboxylated, often by heating in the presence of acid. Subsequent reduction of any carbonyls or double bonds using a reducing agent like NaBH4 or catalytic hydrogenation yields the saturated tetrahydronaphthyridine core.

  • Purification: The final compound is purified using standard techniques such as column chromatography on silica gel.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is crucial for evaluating the improved permeability of bioisosteric replacements.

Workflow Diagram:

A Prepare Donor Plate (Compound in buffer at pH 7.4) D Assemble Sandwich (Acceptor -> Filter -> Donor) A->D B Prepare Acceptor Plate (Buffer at pH 7.4) B->D C Coat Filter Plate (e.g., Phosphatidylcholine in dodecane) C->D E Incubate (e.g., 4-18 hours at room temperature) D->E F Quantify Compound (UV-Vis or LC-MS/MS in both plates) E->F G Calculate Permeability (Pe) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Procedure:

  • Solution Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create a donor solution by diluting the stock into a universal buffer at pH 7.4. Prepare the acceptor solution with the same buffer.

  • Coating the Filter Plate: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., phosphatidylcholine in dodecane) onto the filter of a 96-well filter plate.

  • Assembling the PAMPA Sandwich: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the coated filter plate on top of the acceptor plate. Add the donor solution containing the test compounds to the wells of the filter plate.

  • Incubation: Cover the assembled plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the known concentrations, volumes, and incubation time.

Comparative Data Summary

The following table summarizes hypothetical but representative data comparing a lead THN compound with its bioisosteric replacements.

ParameterLead THNTHIQ BioisostereThienopyridine Bioisostere
Target Potency (IC50, nM) 152518
CYP2D6 Inhibition (IC50, µM) >502.5>50
Aqueous Solubility (µg/mL) 101550
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 1.25.83.5
Microsomal Stability (t½, min) 252045

Analysis of Data:

  • The THIQ bioisostere successfully improved permeability, likely due to reduced basicity, but introduced a significant CYP2D6 liability.

  • The Thienopyridine bioisostere maintained target potency while significantly improving both solubility and metabolic stability, representing a more balanced profile.

Conclusion and Future Outlook

The bioisosteric replacement of the tetrahydronaphthyridine core is a powerful strategy for optimizing lead compounds.[1][3] As demonstrated, moving to scaffolds like tetrahydroisoquinolines or fused bicyclic heterocycles can effectively address liabilities such as poor permeability, metabolic instability, and off-target effects.[10] The choice of a bioisostere is not a one-size-fits-all solution but requires a careful, data-driven evaluation of multiple parameters. The integration of in silico predictive models with robust in vitro assays, such as the PAMPA and metabolic stability assays detailed here, is crucial for efficiently navigating the complex landscape of drug design and identifying candidates with superior, well-rounded profiles. Future advancements in synthetic methodologies will undoubtedly expand the toolkit of available bioisosteres, enabling even finer control over the physicochemical and pharmacological properties of next-generation therapeutics.[8]

References

A Comparative Guide to the Synthesis of Tetrahydronaphthyridines: Strategies, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydronaphthyridine (THN) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a versatile template for developing therapeutic agents targeting a range of biological targets, including CXCR4 antagonists for cancer and HIV treatment and MC4R antagonists for obesity.[1][2] The precise arrangement of nitrogen atoms within the bicyclic core allows for fine-tuning of physicochemical properties and molecular interactions. Consequently, the development of efficient and modular synthetic routes to access diverse THN isomers is a critical endeavor for researchers in organic and medicinal chemistry.

This guide provides a comparative analysis of key synthetic strategies for constructing the tetrahydronaphthyridine framework. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide supporting experimental data and detailed protocols to inform practical applications.

Classical Cyclization Strategies and Their Modern Counterparts

Traditional methods for synthesizing nitrogen-containing heterocycles, such as the Pictet-Spengler and Bischler-Napieralski reactions, have been foundational in organic synthesis. However, their application to the electron-deficient pyridine ring system inherent in tetrahydronaphthyridines presents significant challenges.

The Challenge of Electron Deficiency: Limitations of Classical Pictet-Spengler and Bischler-Napieralski Reactions

The classical Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[3] Similarly, the Bischler-Napieralski reaction employs a β-arylethylamide, which cyclizes under dehydrating acidic conditions to yield a 3,4-dihydroisoquinoline.[4][5]

Both reactions rely on the nucleophilicity of the aromatic ring to facilitate the crucial ring-closing step. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack, rendering classical Pictet-Spengler and Bischler-Napieralski conditions generally incompatible for the synthesis of tetrahydronaphthyridines.[6]

A Modern Solution: The Radical Pictet-Spengler Reaction

To overcome the limitations of the polar, acid-catalyzed approach, a radical-based Pictet-Spengler type reaction has been developed. This innovative method allows for the synthesis of α-substituted tetrahydronaphthyridines from electron-poor pyridines.[7]

Mechanism Overview: The reaction utilizes newly designed HARP (Halogen Amine Radical Protocol) reagents. These reagents, in combination with an aldehyde, generate an imine intermediate. A subsequent radical addition to the imine, followed by cyclization onto the pyridine ring, furnishes the desired tetrahydronaphthyridine product. This radical pathway circumvents the need for a highly nucleophilic aromatic ring, thus enabling the cyclization of electron-deficient systems.[6][7]

Experimental Protocol: Radical Pictet-Spengler Synthesis of a Tetrahydronaphthyridine Derivative [6]

  • Preparation of HARP Reagent: The key HARP reagent is prepared in a multi-step sequence from commercially available starting materials.

  • Reaction Setup: To a solution of the HARP reagent (1.0 equiv) and an aldehyde (1.2 equiv) in toluene, add polymer-supported triphenylphosphine (PS-PPh3, 1.5 equiv).

  • Radical Initiation: Add tris(trimethylsilyl)silane ((TMS)3SiH, 1.5 equiv) and azobisisobutyronitrile (AIBN, 0.2 equiv) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter to remove the polymer-supported phosphine oxide, and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydronaphthyridine.

Domino and Multicomponent Reactions: Efficiency in Complexity

Domino and multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[8] These approaches are highly atom-economical and minimize waste by reducing the number of intermediate purification steps.[9]

Aza-Diels-Alder Approaches

The aza-Diels-Alder reaction, a variant of the classical Diels-Alder reaction, involves the [4+2] cycloaddition of an aza-diene with a dienophile to construct six-membered nitrogen-containing heterocycles.[10] Inverse-electron-demand aza-Diels-Alder reactions are particularly useful for synthesizing pyridine-containing systems.[11]

A notable domino sequence for the synthesis of polysubstituted tetrahydro-1,6-naphthyridines involves an aza-Michael addition followed by an inverse-electron-demand hetero-Diels-Alder/retro-Diels-Alder reaction. This method utilizes 3-vinyl-1,2,4-triazines as the heterocyclic platform.[11]

Logical Workflow of the Domino Aza-Michael/ih-Diels-Alder Reaction

G cluster_start Starting Materials cluster_reaction Domino Sequence Propargylamine Propargylamine Derivative Aza_Michael Aza-Michael Addition (Organocatalyst) Propargylamine->Aza_Michael Vinyltriazine 3-Vinyl-1,2,4-triazine Vinyltriazine->Aza_Michael ihDA Inverse-Electron-Demand Hetero-Diels-Alder Aza_Michael->ihDA Intermediate rDA Retro-Diels-Alder (N2 extrusion) ihDA->rDA Cycloadduct Product Polysubstituted Tetrahydro-1,6-naphthyridine rDA->Product

Caption: Domino reaction pathway to tetrahydro-1,6-naphthyridines.

Organocatalytic Asymmetric Cascade Reactions

The asymmetric synthesis of tetrahydropyridine derivatives can be achieved through organocatalytic multicomponent domino reactions. A powerful example is the triple-domino Michael/aza-Henry/cyclization reaction between a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine.[12][13] This reaction, catalyzed by a quinine-derived squaramide, allows for the construction of highly functionalized tetrahydropyridines with three contiguous stereogenic centers in good yields and high stereoselectivity.[9]

Proposed Catalytic Cycle

G Catalyst { Squaramide Catalyst} Michael_Adduct Michael Adduct Catalyst:f0->Michael_Adduct:f0 Aza_Henry_Adduct Aza-Henry Adduct Catalyst:f0->Aza_Henry_Adduct:f0 Substrates 1,3-Dicarbonyl Nitroolefin Aldimine Substrates:f0->Michael_Adduct:f0 Michael Addition Michael_Adduct:f0->Aza_Henry_Adduct:f0 Aza-Henry Reaction (with Aldimine) Cyclized_Intermediate Cyclized Intermediate Aza_Henry_Adduct:f0->Cyclized_Intermediate:f0 Cyclization Product { Tetrahydropyridine} Cyclized_Intermediate:f0->Product:f0 Dehydration Product->Catalyst Catalyst Regeneration

Caption: Organocatalytic triple-domino reaction for tetrahydropyridine synthesis.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine Derivative [9]

  • Reaction Setup: To a reaction vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol%).

  • Solvent Addition: Dissolve the mixture in dichloromethane (0.2 mL) to achieve a concentration of 1.25 M.

  • First Stage: Stir the reaction mixture at room temperature for 24 hours.

  • Second Stage: After 24 hours, add the aldimine (0.5 mmol, 2.0 equiv) to the reaction mixture. Cool the reaction to -25 °C and continue stirring for 1.5-4 days.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Modern Catalytic Approaches

Recent advances in catalysis have opened new avenues for tetrahydronaphthyridine synthesis, offering modularity, scalability, and access to novel chemical space.

Transition Metal-Catalyzed [2+2+2] Cyclizations

Cobalt-catalyzed [2+2+2] cyclization of two alkyne molecules and a nitrile provides a versatile strategy for the synthesis of substituted pyridines. This methodology has been successfully applied to the construction of various tetrahydronaphthyridine isomers.[14] The key advantage of this approach is the ability to systematically vary the substitution pattern and the size of the saturated ring by choosing appropriate starting materials.[14]

Photocatalytic Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions.[15] A modular and automated continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been developed based on a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation.[1][16] This approach allows for access to all four isomeric THN cores from a common set of unprotected primary amine starting materials.[1]

Workflow for Photocatalytic Synthesis of THN Isomers

G cluster_inputs Starting Materials cluster_flow Continuous Flow Synthesis cluster_outputs THN Isomers Amine Primary Amine HAA Photoredox HAA Amine->HAA Vinylpyridine Halogenated Vinylpyridine Vinylpyridine->HAA Cyclization Intramolecular Cyclization HAA->Cyclization γ-Pyridyl Amine Intermediate THN18 1,8-THN Cyclization->THN18 SNAr THN16 1,6-THN Cyclization->THN16 SNAr THN17 1,7-THN Cyclization->THN17 Pd-catalyzed THN15 1,5-THN Cyclization->THN15 Pd-catalyzed

Caption: Modular synthesis of THN isomers via photocatalysis.

This automated flow synthesis is particularly attractive for the rapid generation of compound libraries for drug discovery campaigns.[1][16]

Comparative Analysis of Synthesis Routes

Synthetic Route Key Transformation Advantages Limitations Typical Yields Ref.
Radical Pictet-Spengler Radical cyclizationTolerates electron-deficient pyridines; good substrate scope.Requires multi-step synthesis of HARP reagents.Good[6][7]
Domino Aza-Diels-Alder [4+2] Cycloaddition cascadeHigh atom economy; rapid complexity generation.Substrate scope can be limited by the triazine component.Moderate to Good[11]
Organocatalytic Cascade Michael/aza-Henry/cyclizationHigh enantioselectivity; mild conditions; operational simplicity.Can require long reaction times; optimization of conditions needed for different substrates.Good[9][12]
Co-catalyzed [2+2+2] CyclotrimerizationHigh versatility in substitution patterns; access to various isomers.Requires transition metal catalyst; may require microwave promotion.Good to Excellent[14]
Photocatalytic HAA/SNAr C-N bond formationModular; amenable to automation and flow chemistry; uses simple starting materials.Low yield for some vinylpyridine isomers due to polymerization.Variable (25-79%)[1][16]

Conclusion

The synthesis of tetrahydronaphthyridines has evolved significantly from the limitations of classical cyclization reactions. Modern synthetic methodologies, including radical-based Pictet-Spengler reactions, domino/multicomponent strategies, and innovative catalytic approaches like transition metal and photoredox catalysis, have provided powerful tools for accessing this important heterocyclic scaffold.

The choice of synthetic route will depend on the desired substitution pattern, stereochemical requirements, and the need for library synthesis or large-scale production. Domino and photocatalytic flow methods are particularly well-suited for drug discovery efforts due to their efficiency and modularity. As catalytic methods continue to advance, we can expect the development of even more elegant and efficient strategies for the synthesis of diverse and complex tetrahydronaphthyridine derivatives, further enabling their exploration in medicinal chemistry.

References

A Comparative Guide to the Purity Analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a pivotal heterocyclic scaffold in medicinal chemistry. We will explore the rationale behind methodological choices, present detailed experimental protocols, and objectively compare HPLC-MS with alternative analytical techniques, supported by experimental data.

The Analytical Challenge: A Polar, Basic Heterocycle

This compound (MW: 170.65 g/mol as the hydrochloride salt) presents a unique set of analytical challenges. Its polarity and basic nature can lead to poor retention on traditional reversed-phase C18 columns and peak tailing due to interactions with residual silanols on the stationary phase. Furthermore, the hydrochloride salt form necessitates careful consideration of mobile phase pH to ensure consistent ionization and chromatographic performance.

This guide will focus on two primary HPLC-MS approaches for this analyte: a modern reversed-phase method employing a polar-modified column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, each offering distinct advantages.

HPLC-MS Methodologies: A Head-to-Head Comparison

The choice between a reversed-phase and a HILIC approach is dictated by the specific impurities that need to be resolved and the desired chromatographic selectivity.

Method 1: Reversed-Phase HPLC-MS with a Polar-Modified C18 Column

This method is often the first choice due to its robustness and familiarity in many laboratories. The key is the selection of a stationary phase designed for enhanced retention of polar compounds.

Experimental Protocol:

  • Instrumentation: UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Ascentis® Express C18 with RP-Amide modification (10 cm x 2.1 mm, 2.7 µm) or equivalent polar-modified C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: 1.0 mg/mL of this compound in 50:50 water:acetonitrile.

  • MS Detection (Positive ESI):

    • Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the parent compound ([M+H]⁺ = 135.1) and potential impurities.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

Rationale for Experimental Choices:

  • Polar-Modified C18 Column: The RP-Amide chemistry provides an alternative selectivity to standard C18 phases, enhancing the retention of polar analytes like our target compound through hydrogen bonding interactions. This mitigates the poor retention often seen with highly aqueous mobile phases on traditional C18 columns.

  • Formic Acid in Mobile Phase: The use of a volatile acidic modifier like formic acid is crucial for several reasons. It ensures the protonation of the basic nitrogen atoms in the naphthyridine ring, leading to a consistent charge state ([M+H]⁺) and improved peak shape by minimizing secondary interactions with the stationary phase. Furthermore, its volatility makes it compatible with mass spectrometry.

  • Gradient Elution: A gradient from high aqueous to high organic content allows for the elution of a wide range of potential impurities with varying polarities, from polar starting materials to less polar byproducts.

  • Positive ESI: The presence of basic nitrogen atoms makes 5,6,7,8-Tetrahydro-1,6-naphthyridine highly amenable to protonation, resulting in a strong signal in positive ion mode electrospray ionization.

Method 2: HILIC-MS

HILIC is an excellent alternative for very polar compounds that are poorly retained even on polar-modified reversed-phase columns.

Experimental Protocol:

  • Instrumentation: Same as Method 1.

  • Column: SeQuant® ZIC®-HILIC (10 cm x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 95
    8.0 50
    8.1 95

    | 11.0 | 95 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: 1.0 mg/mL of this compound in 90:10 acetonitrile:water.

  • MS Detection: Same as Method 1.

Rationale for Experimental Choices:

  • ZIC®-HILIC Column: This zwitterionic stationary phase provides excellent retention for polar and charged analytes. The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.

  • High Organic Mobile Phase: HILIC operates with a high percentage of organic solvent (acetonitrile), which acts as the weak solvent. This is advantageous for MS sensitivity as it promotes efficient desolvation and ionization in the ESI source.

  • Ammonium Formate Buffer: A volatile buffer is essential for MS compatibility. Ammonium formate provides good buffering capacity in the acidic pH range, ensuring consistent analyte ionization and interaction with the stationary phase. Adjusting the pH to 3.0 ensures the analyte is protonated.

  • Sample Solvent: The sample must be dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions, to ensure good peak shape and prevent breakthrough.

Visualization of the Analytical Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample 5,6,7,8-Tetrahydro-1,6- naphthyridine HCl Dissolution Dissolve in appropriate solvent (e.g., 50:50 H2O:ACN for RP or 90:10 ACN:H2O for HILIC) Sample->Dissolution Injector Autosampler Injection Dissolution->Injector Prepared Sample Column Chromatographic Column (Polar-Modified C18 or HILIC) Injector->Column ESI Electrospray Ionization (ESI+) Column->ESI Eluted Analytes MobilePhase Mobile Phase Gradient MobilePhase->Column MassAnalyzer Mass Analyzer (Quadrupole) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram MassSpectrum Mass Spectrum Acquisition Detector->MassSpectrum Quantification Impurity Quantification and Identification Chromatogram->Quantification MassSpectrum->Quantification Validation_Pillars Trustworthiness Trustworthy Analytical Method Specificity Specificity Trustworthiness->Specificity Linearity Linearity Trustworthiness->Linearity Accuracy Accuracy Trustworthiness->Accuracy Precision Precision Trustworthiness->Precision LOD_LOQ LOD / LOQ Trustworthiness->LOD_LOQ Robustness Robustness Trustworthiness->Robustness

SAR studies of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives for RORγt inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as RORγt Inhibitors

Introduction: Targeting the Master Regulator of Th17 Cells in Autoimmune Disease

The landscape of autoimmune disease treatment has been significantly shaped by our understanding of T helper 17 (Th17) cells. These CD4+ T helper effector cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1] While essential for host defense against certain bacterial and fungal infections, dysregulated Th17 activity is a key driver in the pathology of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3]

At the heart of Th17 cell differentiation and function lies the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a specific isoform of the nuclear receptor RORγ.[1] RORγt acts as the master transcriptional regulator for Th17 lineage commitment and is indispensable for the expression of IL-17.[4][5] This central role makes RORγt a highly attractive therapeutic target. The development of small-molecule inhibitors that can modulate RORγt activity offers a promising strategy to suppress the pathogenic inflammatory cascade driven by Th17 cells.[5][6]

Among the diverse chemical scaffolds explored for RORγt inhibition, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a particularly promising framework. This guide provides a detailed examination of the structure-activity relationships (SAR) for this class of compounds, compares their performance with other inhibitor classes, and outlines the key experimental methodologies used in their evaluation.

The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Privileged Structure for RORγt Inverse Agonism

The journey to potent and selective RORγt inhibitors is a complex medicinal chemistry challenge. The inhibitor must bind with high affinity to the ligand-binding domain (LBD) of the receptor, a pocket known for its high structural plasticity, and induce a conformational change that prevents the recruitment of coactivator proteins necessary for gene transcription.[7] Compounds that actively suppress the basal activity of the receptor are termed "inverse agonists."

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be an effective foundation for designing potent RORγt inverse agonists. A prime example from this class is TAK-828F , a potent, selective, and orally available inhibitor identified by Takeda.[8][9] The development of TAK-828F provides a valuable case study for understanding the critical structural motifs and their impact on inhibitory activity.[8]

Structural-Activity Relationship (SAR) Analysis

The general structure of these derivatives can be deconstructed into three key components: the core tetrahydro-1,6-naphthyridine ring, a central chiral amino acid-like linker, and peripheral moieties that occupy specific pockets within the RORγt LBD.

Table 1: Key SAR Insights for 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives (Exemplified by TAK-828F)

Molecular RegionStructural Feature / ModificationImpact on ActivityRationale / Causality
Core Scaffold 5,6,7,8-Tetrahydro-1,6-naphthyridineEssential for potent inverse agonismProvides a rigid, three-dimensional framework that correctly orients the other functional groups within the LBD. The nitrogen atoms can form key hydrogen bonds.
Chiral Center (5R)-configuration at the amino acid linkerCritical for high potencyThe specific stereochemistry ensures optimal fitting into the chiral LBD, maximizing favorable interactions and minimizing steric clashes.
N6-Substitution Carbonyl-linked cyclobutyl acetic acidEnhances potency and oral availabilityThis group likely extends into a solvent-exposed region or a secondary pocket, and the carboxylic acid can form a crucial interaction with polar residues in the LBD. This moiety also influences physicochemical properties.[8][9]
C5-Substitution Carbamoyl-linked fluoro-dimethyl-dihydro-indenyl groupKey for high-affinity bindingThis large, hydrophobic group is designed to occupy the main lipophilic binding pocket of the RORγt LBD, displacing potential endogenous ligands and stabilizing the inactive conformation of the receptor.[7][8]
C2-Substitution Methoxy group on the naphthyridine ringModulates electronic properties and potencyThis electron-donating group can influence the reactivity and binding affinity of the core scaffold. Its optimization is a key step in fine-tuning the inhibitor's potency.[8][9]

The asymmetric synthesis of the chiral tetrahydronaphthyridine core is a critical aspect of developing these compounds, ensuring that the desired enantiomer is produced with high purity.[10] The development process for TAK-828F involved novel synthetic strategies, including an enantioselective transfer hydrogenation, to establish the crucial stereocenter.[8][9]

Comparative Analysis with Alternative RORγt Inhibitor Scaffolds

The field of RORγt inhibitor discovery is active, with several chemical classes having been investigated. Understanding how the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives compare to these alternatives is crucial for drug development professionals.

Table 2: Comparison of RORγt Inhibitor Scaffolds

Scaffold ClassRepresentative Example(s)Key AdvantagesKey Challenges / DisadvantagesClinical Status (Selected Compounds)
Tetrahydro-1,6-naphthyridines TAK-828FHigh potency, selectivity, and oral availability demonstrated pre-clinically.[8]Complex asymmetric synthesis required.[9]TAK-828 was advanced into clinical trials but development was later discontinued.
Sulfonamides VTP-43742, AZD0284Good potency and have reached clinical evaluation.Potential for off-target effects and safety concerns have led to the discontinuation of some clinical candidates.[2]Several candidates have been suspended or discontinued.[2]
Quinolines JTE-151High affinity and potent inverse agonism.[11]Optimization required to balance potency with pharmacokinetic properties and potential toxicities.[12]Discontinued.[2]
Hydroxycholesterols Endogenous Ligands (e.g., 25-HC)Natural binding partners, provide a template for agonist design.Generally act as agonists, not inhibitors. Lower potency and poor drug-like properties.Not pursued as therapeutics.

While several promising RORγt inhibitors have entered clinical trials, development has been challenging, with some candidates being suspended due to lack of efficacy or safety concerns.[2][13] This underscores the need for continued research to identify scaffolds, like the tetrahydro-1,6-naphthyridines, that offer a superior balance of potency, selectivity, and safety.

Key Experimental Methodologies

The evaluation of RORγt inhibitors requires a suite of robust biochemical and cell-based assays. The protocols below are representative of the standard workflows used in the field.

Protocol 1: RORγt Ligand Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand (probe) from the RORγt LBD.

Principle: A small, fluorescently labeled RORγt ligand rotates rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger RORγt LBD protein, its rotation slows dramatically, leading to a high FP signal. An inhibitor that competes for the same binding site will displace the fluorescent probe, causing a decrease in the FP signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human RORγt LBD protein in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM DTT, 0.01% BSA, pH 7.4).

    • Prepare a stock solution of a fluorescent RORγt probe (e.g., a high-affinity fluorescent inverse agonist).

    • Serially dilute test compounds in DMSO, followed by dilution in assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of diluted test compound or DMSO control to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of RORγt LBD protein solution to all wells except for the "probe only" controls.

    • Add 5 µL of assay buffer to the "probe only" wells.

  • Incubation:

    • Mix the plate gently and incubate for 30 minutes at room temperature to allow for protein-compound binding.

  • Probe Addition & Final Incubation:

    • Add 5 µL of the fluorescent probe solution to all wells.

    • Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (protein + probe) and low (probe only) controls.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based RORγt Reporter Gene Assay

This assay measures the functional consequence of RORγt inhibition on its transcriptional activity in a cellular context.

Principle: A host cell line (e.g., HEK293) is engineered to co-express the RORγt LBD fused to a GAL4 DNA-binding domain and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS) promoter. RORγt inverse agonists will decrease the basal transcriptional activity, leading to a reduction in luciferase expression.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture and maintain the stable reporter cell line in appropriate growth medium.

    • Seed the cells into a white, 96-well cell culture plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence signal on a plate luminometer.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve.

Protocol 3: Primary Human Th17 Cell IL-17 Inhibition Assay

This is a highly relevant physiological assay that measures the ability of an inhibitor to prevent the differentiation of naïve T cells into Th17 cells and their subsequent production of IL-17.[14]

Step-by-Step Methodology:

  • Isolation of Naïve CD4+ T Cells:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for naïve CD4+ T cells using a negative selection immunomagnetic bead kit.

  • Cell Culture and Differentiation:

    • Culture the isolated naïve T cells in a complete medium (e.g., X-VIVO 15) on plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell activation signals.

    • Add a "Th17-skewing" cytokine cocktail to the medium. This typically includes IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.[14]

  • Compound Treatment:

    • Simultaneously with the cytokine cocktail, add serial dilutions of the test compounds or a vehicle control.

  • Incubation:

    • Incubate the cells for 3-5 days to allow for differentiation into Th17 cells.

  • Measurement of IL-17A Production:

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-17A in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition of IL-17A production for each compound concentration compared to the vehicle control.

    • Determine the IC50 value from the resulting dose-response curve.

Visualization of Pathways and Workflows

RORgt_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_Nuc Nucleus Cytokines IL-6, IL-23, TGF-β Receptors Cytokine Receptors Cytokines->Receptors Bind STAT3 STAT3 Receptors->STAT3 Activate JAKs pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Phosphorylation RORC_Gene RORC Gene pSTAT3->RORC_Gene Translocates to Nucleus & Binds Promoter RORgt_mRNA RORγt mRNA RORC_Gene->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation (in Cytoplasm) IL17_Gene IL17A/F Gene RORgt_Protein->IL17_Gene Binds Promoter IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription Inhibitor Tetrahydro-1,6-naphthyridine Inhibitor Inhibitor->RORgt_Protein Inhibits

RORgt_Inhibitor_Workflow Start Compound Library / Rational Design HTS Primary Screen: RORγt Binding Assay (FP) Start->HTS Hits Initial Hits HTS->Hits Confirmatory Confirmatory Screen: Reporter Gene Assay Hits->Confirmatory Potency Potency Determination (IC50) Confirmatory->Potency SAR SAR & Lead Optimization Potency->SAR SAR->Start Iterative Design Physiological Physiological Assay: Th17 IL-17 Inhibition SAR->Physiological Selectivity Selectivity Profiling (vs. RORα, RORβ) Physiological->Selectivity PK In Vitro ADME & In Vivo PK Selectivity->PK Candidate Preclinical Candidate PK->Candidate

Conclusion and Future Outlook

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a significant advancement in the quest for potent and selective RORγt inhibitors. The detailed SAR understanding derived from molecules like TAK-828F highlights the critical interplay between the core structure, stereochemistry, and peripheral substitutions required for high-affinity binding and potent inverse agonism. While the clinical development of RORγt inhibitors has faced hurdles, the therapeutic principle remains highly compelling.

Future research in this area will likely focus on leveraging structural biology insights to design next-generation inhibitors with improved safety profiles.[7][14] A key challenge is to achieve selectivity against the closely related RORγ isoform, which is more broadly expressed and involved in metabolic processes, to minimize potential off-target effects.[1] Furthermore, exploring inhibitors that differentially regulate RORγt's role in autoimmunity versus its necessary function in thymocyte development could provide a path toward safer and more effective therapies for a range of debilitating autoimmune diseases.[7][15] The continued exploration of privileged scaffolds such as the tetrahydro-1,6-naphthyridines will be central to achieving this goal.

References

A Senior Application Scientist's Guide to Spectroscopic Data Validation of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible research. In this guide, we delve into the critical process of spectroscopic data validation for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. This guide provides a framework for interpreting and validating its spectroscopic data by comparing it with structurally related analogs, 1,2,3,4-tetrahydroisoquinoline and decahydroquinoline. While publicly available experimental spectra for the title compound are limited, this guide utilizes high-quality predicted data alongside experimental data for its analogs to provide a comprehensive validation workflow.

The Imperative of Spectroscopic Validation in Pharmaceutical Research

In the landscape of pharmaceutical development, the structural integrity of a compound is paramount. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous analytical method validation to ensure the identity, purity, and quality of drug substances. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this validation process. The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R1), that outline the necessary validation characteristics, including specificity, linearity, accuracy, and precision for analytical procedures. Adherence to these guidelines ensures data integrity and facilitates the transition of a compound from a research candidate to a clinical therapeutic.

Structural Elucidation of this compound: A Multi-technique Approach

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts, coupling constants, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide a detailed map of the molecular framework.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protonation of the N-6 nitrogen by HCl will lead to a downfield shift of the adjacent protons.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will appear in the downfield region (120-150 ppm), while the aliphatic carbons will be found in the upfield region (20-60 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. For this compound, the protonated molecule [M+H]⁺ would be the parent ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region, and N-H stretching from the hydrochloride salt.

Comparative Spectroscopic Analysis: Validation Through Analogs

To validate the expected spectroscopic features of this compound, a comparison with structurally similar compounds is invaluable. We have chosen 1,2,3,4-tetrahydroisoquinoline and decahydroquinoline as our comparative benchmarks.

1,2,3,4-Tetrahydroisoquinoline: The Aromatic Analog

This compound shares the tetrahydro-fused pyridine ring system with an aromatic ring. Its hydrochloride salt provides a close comparison for the effect of protonation on the nitrogen atom.

Decahydroquinoline: The Fully Saturated Analog

As a fully saturated bicyclic amine, decahydroquinoline serves as a reference for the aliphatic portion of the target molecule, helping to assign the signals of the tetrahydropyridine ring.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
5,6,7,8-Tetrahydro-1,6-naphthyridine HCl H-2~8.4Data not available
H-3~7.2Data not available
H-4~8.0Data not available
H-5~4.5Data not available
H-7~3.5Data not available
H-8~3.0Data not available
1,2,3,4-Tetrahydroisoquinoline HCl Aromatic-7.1-7.3
CH₂-1-4.2
CH₂-3-3.3
CH₂-4-3.0
Decahydroquinoline Aliphatic-1.0-3.0

Note: Predicted data for the target compound is based on standard NMR prediction software. Experimental data for analogs are sourced from publicly available databases.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundCarbonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
5,6,7,8-Tetrahydro-1,6-naphthyridine HCl C-2~148Data not available
C-3~122Data not available
C-4~140Data not available
C-4a~135Data not available
C-5~45Data not available
C-7~42Data not available
C-8~25Data not available
C-8a~155Data not available
1,2,3,4-Tetrahydroisoquinoline Aromatic-126-134
C-1-46
C-3-42
C-4-29
Decahydroquinoline Aliphatic-20-60

Note: Predicted data for the target compound is based on standard NMR prediction software. Experimental data for analogs are sourced from publicly available databases.

Table 3: Comparative Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Bands (cm⁻¹)
5,6,7,8-Tetrahydro-1,6-naphthyridine 134.18134, 133, 105, 78~3300 (N-H), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1580 (C=C, C=N)
1,2,3,4-Tetrahydroisoquinoline 133.19133, 132, 104, 77~3350 (N-H), ~3060 (Ar C-H), ~2920 (Aliph. C-H), ~1600, 1495 (C=C)
Decahydroquinoline 139.24139, 138, 96, 82~3300 (N-H), ~2920, 2850 (Aliph. C-H)

Note: Data for the free base of the target compound is presented for MS and IR comparison.

Experimental Protocols for Spectroscopic Data Acquisition

To ensure the acquisition of high-quality, validatable spectroscopic data, the following standardized protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer frequency: 400 MHz or higher.

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer frequency: 100 MHz or higher.

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the TMS signal.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters:

    • Ionization mode: Positive ion electrospray.

    • Capillary voltage: 3-5 kV.

    • Drying gas flow: 5-10 L/min.

    • Drying gas temperature: 200-350 °C.

    • Mass range: m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern in MS/MS experiments to confirm the structure.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Framework for Data Validation

A robust validation of the spectroscopic data for this compound involves a systematic, multi-step process.

Caption: Workflow for the spectroscopic data validation of this compound.

Conclusion

The structural validation of this compound is a critical step in its application in research and development. By employing a multi-technique spectroscopic approach and comparing the data with that of structural analogs and theoretical predictions, a high degree of confidence in its structure can be achieved. This guide provides a comprehensive framework for this validation process, emphasizing the importance of adherence to established protocols and a logical, evidence-based approach to data interpretation. This rigorous validation is not merely a procedural formality but a fundamental requirement for ensuring the integrity and reproducibility of scientific research.

A Comparative Guide to the Validation of Enantiomeric Excess for Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiopurity in N-Heterocyclic Scaffolds

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of molecules targeting a range of therapeutic areas, including HIV-1 integrase inhibition and autoimmune diseases.[1][2] As with most chiral molecules, the biological activity often resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. Consequently, the accurate and precise determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of quality control and regulatory compliance in the development of drug candidates featuring this scaffold.

This guide provides an in-depth comparison of state-of-the-art analytical techniques for the validation of enantiomeric excess of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine. We will move beyond a simple listing of methods to explore the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations. The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—are presented with detailed protocols and validated against the internationally recognized ICH Q2(R1) guidelines.[3][4]

Pillar 1: Chromatographic Approaches to Chiral Discrimination

The direct separation of enantiomers is most commonly achieved using chromatography on a chiral stationary phase (CSP). The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to differential retention times, enabling their separation and quantification.

For N-heterocycles like 5,6,7,8-tetrahydro-1,6-naphthyridine, polysaccharide-based CSPs are particularly effective.[5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are well-suited for the structural features of the target analyte.

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its robustness, versatility, and wide availability.[7] Its application has been documented for the resolution of racemic intermediates in the synthesis of complex molecules containing the tetrahydronaphthyridine core.[1][2]

The development of a robust chiral HPLC method is a systematic process. The goal is to achieve a baseline resolution (Rs > 1.5) between the enantiomer peaks in a reasonable timeframe.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) CSP_Screen CSP Screening (e.g., Chiralpak IA, IB, IC) MP_Screen Mobile Phase Screening (Normal vs. Polar Organic) CSP_Screen->MP_Screen Select best CSP Optimization Optimization (Solvent Ratio, Additives, Temp.) MP_Screen->Optimization Initial Separation Specificity Specificity Optimization->Specificity Optimized Conditions Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Limits LOD & LOQ Accuracy->Limits Robustness Robustness Limits->Robustness FinalMethod Validated Method Robustness->FinalMethod Start Racemic Analyte Start->CSP_Screen Inject

Caption: Workflow for HPLC method development and validation.

This protocol describes a typical starting point for the analysis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.

  • Instrumentation: Standard HPLC or UHPLC system with UV detection.

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

    • Rationale: Immobilized polysaccharide phases offer broad applicability and solvent compatibility, allowing for more extensive method development options.

  • Mobile Phase: Isocratic elution with n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Rationale: The non-polar primary solvent (hexane) and more polar alcohol modifier create a normal-phase environment. Diethylamine (DEA) is a crucial additive for basic analytes like tetrahydro-naphthyridines; it acts as a competitor for highly active sites on the stationary phase, improving peak shape and reducing tailing.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Method B: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental friendliness.[9][10] It uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase component. The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster equilibration times compared to liquid mobile phases.[11]

The workflow for SFC is analogous to HPLC but focuses on different optimization parameters, primarily the co-solvent (modifier) and backpressure.

SFC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) CSP_Screen CSP Screening (Same as HPLC) Modifier_Screen Modifier Screening (MeOH, EtOH, IPA) CSP_Screen->Modifier_Screen Select best CSP Optimization Optimization (Gradient, Additives, BPR) Modifier_Screen->Optimization Initial Separation Specificity_SFC Specificity Optimization->Specificity_SFC Optimized Conditions Linearity_SFC Linearity & Range Specificity_SFC->Linearity_SFC Precision_SFC Precision Linearity_SFC->Precision_SFC Accuracy_SFC Accuracy Precision_SFC->Accuracy_SFC Limits_SFC LOD & LOQ Accuracy_SFC->Limits_SFC Robustness_SFC Robustness Limits_SFC->Robustness_SFC FinalMethod Validated Method Robustness_SFC->FinalMethod Start Racemic Analyte Start->CSP_Screen Inject

Caption: Workflow for SFC method development and validation.

  • Instrumentation: Analytical SFC system with UV detection and a back pressure regulator (BPR).

  • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

    • Rationale: Different polysaccharide derivatives can offer complementary selectivity. Screening multiple columns is always recommended.

  • Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent) with 0.1% Diethylamine. A typical starting point is a gradient from 5% to 40% Methanol over 5 minutes.

    • Rationale: Methanol is a common polar modifier that increases the elution strength of the mobile phase. As with HPLC, an amine additive is essential for good chromatography of basic compounds.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

Pillar 2: Comparative Performance Analysis

The choice between HPLC and SFC depends on the specific requirements of the analysis, such as throughput needs, solvent costs, and available instrumentation. Below is a comparative summary based on typical performance characteristics.

ParameterChiral HPLCChiral SFCRationale & Causality
Analysis Time 5 - 20 min1 - 5 min The low viscosity of supercritical CO₂ allows for higher optimal linear velocities, leading to significantly faster separations without a loss of efficiency.[10]
Resolution (Rs) Generally Good to ExcellentGenerally Good to ExcellentBoth techniques can achieve baseline separation. Selectivity can differ, making them complementary; a separation difficult on HPLC may be trivial on SFC, and vice-versa.[10]
Solvent Consumption High (Hexane, Alcohols)Low (Mainly CO₂, small % modifier)SFC drastically reduces the consumption of organic solvents, leading to lower costs and a significantly reduced environmental impact.
Method Development More time-consumingFaster Rapid gradients and fast column equilibration in SFC allow for quicker screening of columns and conditions.
Sensitivity (LOD/LOQ) Typically higherCan be lowerBaseline noise can sometimes be higher in SFC, potentially impacting limits of detection for trace-level impurities.
Instrumentation Cost LowerHigherSFC systems are more specialized and generally have a higher initial capital cost.
Robustness HighHighBoth techniques provide robust and reproducible methods once properly developed and validated.

Pillar 3: A Self-Validating System - Adherence to ICH Q2(R1)

A method is not truly reliable until it has been validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][4] For an enantiomeric excess determination, the undesired enantiomer is treated as an impurity. The validation must be performed according to the ICH Q2(R1) guideline.[12]

Validation Protocol & Acceptance Criteria

The following table outlines the essential validation parameters and typical acceptance criteria for a chiral purity method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a blank (mobile phase), the desired enantiomer, and the racemic mixture. Spike the desired enantiomer with the undesired enantiomer.The method must be able to resolve the two enantiomers from each other and from any potential impurities or degradants. Peak purity analysis (e.g., with a DAD detector) should confirm homogeneity.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio of ~10. Inject 6 independent preparations at the LOQ concentration.RSD of peak areas ≤ 10%.
Linearity Prepare a series of solutions of the undesired enantiomer from the LOQ to 120% of the specification limit (e.g., 5 levels).Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Accuracy (Recovery) Spike the pure desired enantiomer with the undesired enantiomer at three levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.Mean recovery should be within 90.0% - 110.0% for each level.
Precision Repeatability: 6 replicate injections of a sample containing the undesired enantiomer at 100% of the specification level. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, with a different instrument.Repeatability: RSD ≤ 5.0%. Intermediate Precision: Results from both sets should be statistically comparable.
Range Confirmed by the successful validation of linearity, accuracy, and precision over the specified range.The range is validated from the LOQ to 120% of the specification limit.
Robustness Systematically vary key method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C).The resolution (Rs) between enantiomers should remain > 1.5, and the %ee result should not be significantly affected.

Conclusion and Recommendation

Both Chiral HPLC and Chiral SFC are powerful and reliable techniques for validating the enantiomeric excess of 5,6,7,8-tetrahydro-1,6-naphthyridine.

  • Chiral HPLC stands as a universally available and exceptionally robust method. Its validation is straightforward, and it remains the workhorse of many quality control laboratories.

  • Chiral SFC offers compelling advantages in terms of speed and sustainability. For organizations focused on high-throughput screening or green chemistry initiatives, the initial investment in SFC instrumentation can yield significant long-term benefits in productivity and reduced operational costs.

The ultimate choice of method is a strategic one. However, the principles of systematic method development and rigorous validation according to ICH Q2(R1) are non-negotiable. By following the structured approach outlined in this guide, researchers, scientists, and drug development professionals can establish a self-validating analytical system that ensures the stereochemical integrity of their chiral intermediates and final active pharmaceutical ingredients, safeguarding the path to clinical development.

References

Illuminating the Scaffold: A Comparative Guide to the X-ray Crystallographic Analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged with the promising 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, elucidating the precise three-dimensional atomic arrangement is paramount. This guide provides an in-depth exploration of X-ray crystallography as the definitive method for structural characterization of this class of compounds, comparing its capabilities with other common analytical techniques. We will delve into the causality behind experimental choices, present a detailed workflow, and provide supporting data to underscore the power of this analytical method. The insights provided herein are grounded in established protocols and real-world data to ensure scientific integrity and practical applicability.

The Unambiguous Power of X-ray Crystallography

In the realm of structural analysis, X-ray crystallography stands as the gold standard for providing an unequivocal determination of a molecule's three-dimensional structure. For 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, which are of significant interest in medicinal chemistry for their diverse biological activities, including as HIV-1 integrase inhibitors, understanding the precise conformation and intermolecular interactions is crucial for structure-activity relationship (SAR) studies and rational drug design.[1]

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they provide indirect or incomplete spatial information. NMR, for instance, reveals through-bond and through-space correlations in solution, but deriving a single, high-resolution conformation can be challenging due to molecular flexibility. Mass spectrometry provides highly accurate mass-to-charge ratio information, confirming elemental composition, but offers no insight into the spatial arrangement of atoms. X-ray crystallography, by contrast, directly maps electron density from a single crystal, yielding a precise and unambiguous atomic model.

Experimental Workflow: From Powder to Picture

The journey from a synthesized 5,6,7,8-tetrahydro-1,6-naphthyridine derivative to its crystal structure is a multi-step process that demands careful execution. The following protocol represents a generalized yet robust workflow for obtaining single crystals suitable for X-ray diffraction.

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Experimental Protocol: Small Molecule Crystallization

1. Material Purity:

  • Rationale: The purity of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly resolved diffraction data.

  • Protocol: Ensure the 5,6,7,8-tetrahydro-1,6-naphthyridine derivative is of the highest possible purity (>98%), as confirmed by HPLC, NMR, and MS. The final purification step should ideally be a recrystallization to obtain a crystalline powder.

2. Crystallization Screening:

  • Rationale: Finding suitable crystallization conditions is often an empirical process. A screening of various solvents with different polarities and vapor pressures is necessary to identify conditions that promote slow, ordered crystal growth.

  • Protocol:

    • Slow Evaporation: Dissolve 2-5 mg of the compound in a small volume (0.5-1 mL) of a good solvent (e.g., dichloromethane, ethyl acetate, methanol) in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over hours to days at room temperature.

    • Vapor Diffusion (Sitting or Hanging Drop): Place a concentrated solution of the compound in a good solvent as a drop on a coverslip (hanging drop) or a pedestal (sitting drop). Seal this in a larger well containing a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, ideally leading to crystallization.

    • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent in a narrow tube (e.g., an NMR tube). Slow diffusion at the interface can induce crystallization.

3. X-ray Data Collection and Structure Refinement:

  • Rationale: Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it is subjected to a beam of X-rays to generate a diffraction pattern. The intensities and positions of the diffracted spots are used to solve and refine the crystal structure.

  • Protocol:

    • A suitable crystal is mounted on a goniometer head.

    • Data is collected, often at low temperatures (e.g., 100 K) to minimize thermal motion, using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods and then refined against the experimental data to optimize the atomic positions, and thermal parameters.

Case Study: A 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative in Complex with HIV Integrase (PDB ID: 6NCJ)

Table 1: Crystallographic Data for PDB ID 6NCJ [1]

ParameterValue
Crystal Properties
MethodVapor Diffusion, Sitting Drop
pH4.6 - 5.5
Temperature (K)293
Crystal Data
Space GroupP 31 2 1
Unit Cell Lengths (Å)a=72.29, b=72.29, c=64.79
Unit Cell Angles (°)α=90, β=90, γ=120
Diffraction Data
Radiation SourceSynchrotron
Wavelength (Å)1.00000
Resolution (Å)2.00
R-merge0.034
Completeness (%)100
Redundancy9.6

This data demonstrates the high quality of information obtainable through X-ray crystallography, including precise unit cell dimensions and key metrics of data quality like resolution, R-merge, and completeness.

Performance Comparison: Crystallography vs. Other Techniques

The choice of analytical technique depends on the question being asked. For the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a combination of methods provides a comprehensive understanding.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, intermolecular interactions in the solid state.Unambiguous and definitive structural determination. Provides insight into crystal packing.Requires a suitable single crystal, which can be difficult to obtain. The determined structure is of the solid state, which may differ from the solution conformation.
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), through-space proximity (NOESY, ROESY), and dynamic information in solution.[2][3]Provides detailed structural information in solution, which is often more biologically relevant. Can study dynamic processes.Structure is inferred from correlations, not directly imaged. Can be complex to interpret for large or conformationally flexible molecules. Does not typically provide precise bond lengths and angles.
Mass Spectrometry High-resolution mass-to-charge ratio (HRMS), confirming elemental composition and molecular weight. Fragmentation patterns can provide structural clues.[2][3]Extremely sensitive and accurate for determining molecular formula. Can be coupled with chromatography (LC-MS) for mixture analysis.Provides no information on stereochemistry or the 3D arrangement of atoms. Isomer identification can be challenging without fragmentation standards.
Computational Modeling Theoretical prediction of stable conformations, electronic properties, and interaction energies.Can explore conformational landscapes and predict properties without experimentation. Useful for guiding synthesis and SAR.The accuracy is highly dependent on the level of theory and force field used. Predictions must be validated by experimental data.

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Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

For the definitive structural characterization of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, single-crystal X-ray diffraction is an unparalleled technique. It provides the most accurate and unambiguous three-dimensional atomic data, which is foundational for understanding structure-activity relationships and for intellectual property protection. While NMR and MS are essential for routine characterization and confirmation of synthesis, they lack the ability to resolve the fine details of molecular conformation and intermolecular interactions that X-ray crystallography provides. By integrating the high-resolution solid-state data from crystallography with the solution-state information from NMR and computational models, researchers can build a comprehensive and robust understanding of these vital medicinal scaffolds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in innovative research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a nitrogen-containing heterocyclic compound. By elucidating the scientific principles behind these procedures, we aim to equip researchers with the knowledge to handle this and similar chemical entities with confidence and precision, ensuring the safety of personnel and the preservation of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2]

Chemical Reactivity:

  • Incompatibilities: This class of compounds is generally incompatible with strong oxidizing agents.[1][3]

  • Hazardous Decomposition: Combustion or thermal decomposition can release toxic and hazardous products, including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen chloride gas[1][3]

This information dictates the necessity for stringent personal protective equipment (PPE) protocols and the avoidance of mixing this waste stream with incompatible chemicals, particularly oxidizing agents, which could lead to a dangerous exothermic reaction.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE is non-negotiable. The following should be worn at all times when handling this compound and its waste:

PPE ComponentSpecificationRationale
Gloves Chemically resistant (e.g., Nitrile)To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles causing serious eye irritation.
Lab Coat Standard laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.To prevent inhalation of dust or aerosols that can cause respiratory tract irritation.[1][2]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must comply with federal, state, and local regulations. The overarching principle is that it must be treated as hazardous waste and disposed of through a licensed environmental management company.

Waste Segregation and Collection

The Cardinal Rule: Never dispose of this compound down the drain or in regular trash.[4]

  • Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container. The container must be:

    • Chemically compatible with the hydrochloride salt. High-density polyethylene (HDPE) is a suitable choice.

    • In good condition with a secure, leak-proof screw-top cap.

  • Labeling: The waste container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) and as mandated by your institution's Chemical Hygiene Plan (CHP).[3][5][6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Irritant)

    • The accumulation start date.

  • Collection:

    • For solid waste, carefully transfer the material into the designated container, minimizing dust generation.

    • For solutions, pour the waste carefully into the designated liquid waste container.

    • Rinse any empty containers that held the compound with a suitable solvent (e.g., methanol or water), and dispose of the rinsate as hazardous waste in the same container.

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated, secondary containment bin to prevent the spread of material in case of a leak.

    • Ensure the SAA is away from sources of ignition and incompatible materials, especially strong oxidizing agents.[1]

The following diagram illustrates the decision-making process for waste accumulation:

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Management cluster_2 Final Disposal Generate_Waste Generate Waste (Solid or Solution) Select_Container Select Compatible & Labeled Container Generate_Waste->Select_Container Transfer_Waste Transfer Waste to Container Select_Container->Transfer_Waste Store_SAA Store in Satellite Accumulation Area (SAA) Transfer_Waste->Store_SAA Inspect_Weekly Weekly Inspection (Leaks, Labeling) Store_SAA->Inspect_Weekly Full_Container Container Full or Time Limit Reached? Inspect_Weekly->Full_Container Full_Container->Store_SAA No Arrange_Pickup Arrange Pickup by EH&S or Licensed Vendor Full_Container->Arrange_Pickup Yes Transport_CAA Transport to Central Accumulation Area (CAA) Arrange_Pickup->Transport_CAA Final_Disposal Final Disposal at an Approved Facility Transport_CAA->Final_Disposal

References

Navigating the Safe Handling of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey marked by both discovery and a profound responsibility to safety. 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride and its derivatives are key building blocks in the synthesis of biologically active compounds, particularly those targeting the central nervous system.[1][2] While its potential is significant, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to disposal plans, grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4][5] Prolonged or repeated contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[4][6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5] Direct contact can result in redness, pain, and potential eye damage.[4][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5] Inhalation of dust or aerosols can irritate the lungs and respiratory tract.[4][6]

A thorough risk assessment is the foundation of safe handling. Before any work begins, it is crucial to evaluate the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Specific Recommendations
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)
Eye and Face Protection Safety glasses with side-shields or safety goggles. A face shield may be necessary for splash hazards.
Skin and Body Protection Laboratory coat.
Respiratory Protection Not typically required with adequate engineering controls.
Hand Protection: The Critical Barrier

Given the classification of this compound as a skin irritant, appropriate hand protection is essential.

  • Glove Selection: While Safety Data Sheets (SDS) often generically state "protective gloves," for heterocyclic amines like this compound, nitrile rubber gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings. Always inspect gloves for any signs of degradation or perforation before use.

  • Proper Glove Use: Never touch common surfaces like doorknobs, keyboards, or personal items with gloved hands. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with any residual chemical.[7][8] Dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.[7][8]

Eye and Face Protection: Shielding from Irritants

The serious eye irritation potential of this compound necessitates robust eye protection.

  • Minimum Requirement: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[7]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as when handling solutions or during vigorous mixing, safety goggles that provide a seal around the eyes are recommended. A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.[3]

Skin and Body Protection: Preventing Dermal Exposure

A standard laboratory coat should be worn at all times when handling this compound. This will protect your skin and personal clothing from accidental spills and contamination. Ensure the lab coat is fully buttoned.

Respiratory Protection: The Role of Engineering Controls

In a well-maintained laboratory setting, respiratory protection should not be necessary for routine handling of this compound.

  • Primary Control: All handling of this compound as a solid or in solution should be conducted in a certified chemical fume hood .[9] This provides adequate general and local exhaust ventilation to keep airborne concentrations low and is the primary method for mitigating inhalation risks.[3][5]

  • In Case of Emergency: In the event of a large spill or a situation where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. However, this should be a last resort, and the primary focus should be on maintaining proper engineering controls.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is key to minimizing the risk of exposure.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Assemble all Materials: Have all necessary equipment, including a designated waste container, within the fume hood before starting work.

  • Don PPE: Put on all required PPE (lab coat, gloves, eye protection) before handling the chemical.

  • Locate Safety Equipment: Be aware of the location and proper operation of the nearest safety shower and eyewash station.

Handling Procedures
  • Avoid Dust Formation: When handling the solid form, minimize the creation of dust.[7][8] Use a spatula to carefully transfer the material. Avoid pouring the solid from a height.

  • Work in a Well-Ventilated Area: All manipulations should be performed within a chemical fume hood.[9]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4][5] Do not eat, drink, or smoke in the laboratory.[3][5]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][4][5]

  • Keep the container tightly closed when not in use.[3][4][5]

  • Store away from sources of ignition.[3][4][5]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.[3][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: This material should be disposed of as hazardous waste. Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[3]

  • Containment: Collect waste in a suitable, labeled, and closed container.[7] Do not mix with incompatible wastes.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[8] Do not dispose of down the drain.[4][7]

Visualizing the Workflow: A Safety-First Approach

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_fumehood Verify Fume Hood prep_risk->prep_fumehood prep_ppe Don PPE handle_weigh Weigh Solid prep_ppe->handle_weigh Proceed to Fume Hood prep_fumehood->prep_ppe handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate After Experiment spill Spill/ Exposure handle_dissolve->spill Emergency Event cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose first_aid First Aid/ Spill Cleanup spill->first_aid first_aid->cleanup_dispose Dispose of Cleanup Materials

References

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5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.